molecular formula C27H20F3N5O B8088279 Methuosis inducer 1

Methuosis inducer 1

Cat. No.: B8088279
M. Wt: 487.5 g/mol
InChI Key: MNEWQRRQMLENPL-UHFFFAOYSA-N
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Description

Methuosis Inducer 1 is a potent small molecule recognized for its ability to induce methuosis, a novel form of non-apoptotic cell death. This caspase-independent process is characterized by the accumulation of cytoplasmic vacuoles derived from macropinosomes, which ultimately leads to metabolic failure and rupture of the plasma membrane. The compound acts as a dual-target inhibitor, demonstrating high binding affinity for PIKfyve (Kd=10.4 nM), a kinase critical for endosomal trafficking, and also exhibiting inhibitory activity against tubulin. This dual mechanism disrupts key cellular processes, including endolysosomal trafficking and the mTOR/Myc axis, leading to cell cycle arrest. Methuosis Inducer 1 has shown broad-spectrum, anti-tumor activity in vitro against a diverse panel of human cancer cell lines—including A375, A549, MDA-MB-231, and HCT116—with IC50 values in the low micromolar to nanomolar range. It has also demonstrated efficacy in suppressing tumor growth in vivo with a low systemic toxicity profile, highlighting its potential as a therapeutic candidate for cancers resistant to conventional apoptosis-inducing agents. This product is for Research Use Only and is not intended for diagnostic or therapeutic human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[4-methyl-3-[(6-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)amino]phenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20F3N5O/c1-16-7-8-20(33-26(36)17-4-2-6-19(12-17)27(28,29)30)13-22(16)34-24-14-23(18-5-3-10-31-15-18)35-25-21(24)9-11-32-25/h2-15H,1H3,(H,33,36)(H2,32,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNEWQRRQMLENPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)C(F)(F)F)NC3=CC(=NC4=C3C=CN4)C5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Guide: Mechanism of Action of Methuosis Inducer 1 in Glioblastoma

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the mechanism of action for Methuosis Inducer 1 (HZX-02-059) and its functional analogs (e.g., MOMIPP) in the context of Glioblastoma Multiforme (GBM).[1]

Executive Summary: The Methuosis Paradigm

Glioblastoma (GBM) is characterized by intrinsic resistance to apoptosis-inducing agents (e.g., temozolomide).[1] Methuosis is a distinct, non-apoptotic form of regulated cell death (RCD) defined by the catastrophic accumulation of macropinosome-derived vacuoles, leading to metabolic failure and membrane rupture.[1]

Methuosis Inducer 1 (chemically identified as HZX-02-059 ) is a dual-target small molecule that drives this phenotype through two synergistic mechanisms:[1][2]

  • Primary Mechanism: Inhibition of PIKfyve lipid kinase, blocking endolysosomal fission.[1]

  • Secondary Mechanism: Destabilization of Tubulin , preventing vesicle trafficking required for resolution.[1]

This guide dissects the molecular cascade, distinguishing it from autophagy and apoptosis, and provides validated protocols for its assessment in drug discovery.[1]

Molecular Mechanism of Action[2][3][4]

The Core Target: PIKfyve and Phosphoinositide Dysregulation

Unlike Ras-driven methuosis (which relies on Rac1/Arf6 imbalance), Methuosis Inducer 1 acts directly on the lipid kinase PIKfyve (Phosphoinositide kinase, FYVE-type zinc finger containing).[1]

  • Physiological State: PIKfyve phosphorylates Phosphatidylinositol-3-phosphate (PI3P) to generate PI(3,5)P2 on the surface of late endosomes and lysosomes.[1][3] PI(3,5)P2 is essential for regulating endolysosomal fission and retrograde trafficking via the TRPML1 calcium channel.[1]

  • Pathological State (Drug Induced):

    • Inhibition: Methuosis Inducer 1 binds the ATP-binding pocket of PIKfyve.[1]

    • Depletion: Intracellular PI(3,5)P2 levels crash.[1]

    • Fission Block: Without PI(3,5)P2, lysosomes and late endosomes cannot undergo fission (vesiculation) to recycle membrane or mature.[1]

    • Fusion Unchecked: Homotypic fusion continues. Macropinosomes (engulfed extracellular fluid) fuse with late endosomes (Rab7+) but cannot resolve.[1]

    • Catastrophe: This leads to the formation of massive, phase-lucent vacuoles that displace the nucleus and cytoplasm, causing cell rupture.[1]

The Tubulin Component

HZX-02-059 possesses a pyrrolo-pyridine scaffold that also targets the colchicine-binding site of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-tubulin . This microtubule disruption prevents the transport of vesicles to the perinuclear region for degradation, exacerbating the vacuolar accumulation caused by PIKfyve inhibition.[1]
Pathway Visualization

The following diagram illustrates the blockade of the PI(3,5)P2 cycle and the resulting vacuolization.[1][3][4]

MethuosisPathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm / Endosomal Membrane Input Methuosis Inducer 1 (HZX-02-059) PIKfyve PIKfyve Kinase Input->PIKfyve Inhibits PI35P2 PI(3,5)P2 Input->PI35P2 Depletes Tubulin Microtubules (Tubulin) Input->Tubulin Destabilizes PIKfyve->PI35P2 Phosphorylation PI3P PI(3)P PI3P->PIKfyve TRPML1 TRPML1 Channel (Ca2+ Release) PI35P2->TRPML1 Activates Fission Endosomal Fission & Recycling TRPML1->Fission Regulates Vacuole Giant Cytoplasmic Vacuoles Fission->Vacuole Blocked (Accumulation) Fusion Homotypic Fusion (Rab7+ Vesicles) Fusion->Vacuole Unchecked Growth Death Cell Rupture (Methuosis) Vacuole->Death Membrane Integrity Loss Tubulin->Fission Required for

Caption: HZX-02-059 inhibits PIKfyve and Tubulin, blocking PI(3,5)P2 generation and vesicle fission, causing fatal vacuolization.[1]

Experimental Validation Protocols

To confirm Methuosis Inducer 1 activity in GBM cells (e.g., U251, U87-MG), researchers must use a multi-parametric approach to distinguish it from autophagy.[1]

Protocol: Phase-Contrast Vacuolization Assay

The hallmark of methuosis is visible within 2-4 hours.[1]

  • Seeding: Plate U251 cells at

    
     cells/well in 6-well plates. Allow adherence for 24h.
    
  • Treatment: Treat with Methuosis Inducer 1 (Concentration range: 0.5 – 10 µM).[1] Include MOMIPP (10 µM) as a positive control and DMSO as negative.

  • Imaging: Capture images at 4h, 12h, and 24h using phase-contrast microscopy (20x or 40x).

  • Quantification:

    • Score: % Vacuolated Cells (Cells with >3 vacuoles larger than nucleus).[1]

    • Validation: Vacuoles must be phase-lucent (clear) and fill the cytoplasm.[1]

Protocol: Macropinocytosis Uptake (Lucifer Yellow)

Confirms vacuoles originate from extracellular fluid uptake, not autophagosomes.[1]

  • Pulse: Treat cells with Inducer (5 µM) for 4 hours.

  • Label: Add Lucifer Yellow CH (0.5 mg/mL) to culture media for the final 30 minutes of treatment.

  • Wash: Wash 3x with ice-cold PBS to stop uptake.

  • Fix/Image: Fix with 4% paraformaldehyde. Image via fluorescence microscopy (Ex/Em: 428/536 nm).[1]

  • Result: Methuotic vacuoles will be highly fluorescent (positive for LY), whereas autophagosomes will generally not label with fluid-phase tracers in this timeframe.[1]

Protocol: Differential Marker Analysis (Western Blot)

Distinguishes Methuosis (Rab7 high, LC3 variable) from Autophagy (LC3-II high, p62 low).[1]

MarkerRoleMethuosis Inducer 1 EffectInterpretation
Rab7 Late Endosome GTPaseUpregulated / Recruited Vacuoles are late-endosome/lysosome hybrids.[1]
LAMP1 Lysosomal MembranePositive Vacuoles have lysosomal characteristics but fail to degrade.[1]
LC3-II AutophagosomeModest Increase Secondary to trafficking block; not the driver of death.
Caspase-3 Apoptosis EffectorNo Cleavage Confirms non-apoptotic mechanism (unless high dose hits tubulin).[1]
PARP DNA RepairIntact / Late Cleavage Distinct from early apoptotic PARP cleavage.[1]

Therapeutic Implications in GBM

Overcoming Temozolomide (TMZ) Resistance

Standard of care for GBM involves TMZ, an alkylating agent.[1] GBM cells often develop resistance via MGMT upregulation.[1]

  • Independence: Methuosis Inducer 1 operates via cytoplasmic catastrophe, independent of DNA damage pathways.[1]

  • Efficacy: Studies show HZX-02-059 and MOMIPP retain full potency in TMZ-resistant GBM lines (e.g., U251-TR).[1]

Synergy Strategy

Combining PIKfyve inhibitors with metabolic stressors can accelerate death.[1]

  • Metabolic Collapse: The massive vacuolization consumes ATP and membrane components.

  • Combination: Methuosis Inducer 1 + Glycolysis inhibitors (e.g., 2-DG) has shown synergistic lethality in preclinical models.[1]

References

  • Overmeyer, J. H., et al. (2011). "Active Ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis."[1] Molecular Cancer Research.[1]

  • Maltese, W. A., & Overmeyer, J. H. (2014). "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments."[1] American Journal of Pathology.[1]

  • Trabbic, C. J., et al. (2015). "Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity."[1] Journal of Medicinal Chemistry.

  • Cho, S. J., et al. (2018). "Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE."[1] ACS Omega.[1]

  • Li, Z., et al. (2019). "The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma."[1][5] BMC Cancer.[1][5]

  • MedChemExpress. "HZX-02-059 (Methuosis inducer 1) Product Datasheet."

Sources

Technical Guide: Methuosis – Mechanism, Induction, and Characterization

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methuosis (derived from the Greek methuo, "to be drunk") is a distinct form of non-apoptotic regulated cell death (RCD) characterized by the displacement of the cytoplasm by accumulating fluid-filled vacuoles.[1][2][3][4] Unlike apoptosis (cell shrinkage/fragmentation) or necrosis (unregulated rupture), methuosis is defined by hyper-stimulated macropinocytosis combined with a defect in endocytic recycling.[2]

This guide provides a technical blueprint for researchers to induce, validate, and utilize methuosis as a therapeutic modality, particularly in glioblastoma multiforme (GBM) and multidrug-resistant (MDR) cancers where apoptotic pathways are often silenced.

Part 1: The Mechanistic Core

"Death by Drinking": The Cellular Pathology

Physiological macropinocytosis allows cells to sample extracellular fluid. In methuosis, this process becomes unregulated. The critical lethal event is not merely the uptake of fluid, but the failure of macropinosome recycling .

  • Initiation: Hyper-activation of Ras or Rac1 signaling drives actin-dependent membrane ruffling, forming macropinosomes.[5]

  • The Trafficking Defect: Normally, macropinosomes recycle contents to the plasma membrane (via Arf6 ) or mature into lysosomes. In methuosis, recycling is blocked.[2]

  • Coalescence: Nascent macropinosomes (Rab5+) rapidly acquire late endosomal markers (Rab7 , LAMP1 ) but fail to fuse with functional lysosomes for degradation. Instead, they undergo homotypic fusion, creating giant, fluid-filled vacuoles.

  • Metabolic Catastrophe: The vacuoles physically displace organelles and disrupt metabolic function (ATP depletion), leading to plasma membrane rupture (lysis).

Molecular Drivers[6]
  • Ras/Rac1: Constitutive activation (e.g., H-Ras G12V) is the classic genetic driver.

  • GIT1 (G protein-coupled receptor kinase-interacting protein 1): A negative regulator of methuosis. Its downregulation is necessary for Ras-induced methuosis.

  • PIKfyve: A lipid kinase that generates PI(3,5)P2. Inhibition of PIKfyve (by compounds like MOMIPP) blocks late endosome fission, causing massive vacuolization.

  • v-ATPase / Calmodulin: Targeted by Vacquinol-1, leading to ion imbalance and vacuole accumulation.[6][7][8]

Signaling Pathway Visualization

The following diagram illustrates the divergent pathways (Ras-dependent vs. Chemical Induction) leading to the methuotic phenotype.

MethuosisPathways RAS H-Ras (G12V) (Genetic) RAC1 Rac1 Activation (GTP-bound) RAS->RAC1 Activates GIT1 GIT1 (Downregulation) RAS->GIT1 Suppresses MOMIPP MOMIPP (Indole-Chalcone) PIK PIKfyve (Inhibition) MOMIPP->PIK Inhibits VAC Vacquinol-1 (Quinoline) FUSION Homotypic Fusion (Giant Vacuoles) VAC->FUSION v-ATPase/CaM Modulation MACRO Hyper-Macropinocytosis (Actin Ruffling) RAC1->MACRO PIK->FUSION Blocks Fission RAB5 Early Macropinosome (Rab5+) MACRO->RAB5 ARF6 Arf6 Recycling (BLOCKED) RAB7 Late Macropinosome (Rab7+ / LAMP1+) RAB5->RAB7 Maturation RAB7->FUSION LYSO Lysosomal Degradation (FAILED) FUSION->LYSO No Fusion DEATH Membrane Rupture & Metabolic Failure FUSION->DEATH

Caption: Divergent upstream triggers (Ras, MOMIPP, Vacquinol-1) converge on endosomal trafficking defects, leading to the accumulation of non-recycling, Rab7+ vacuoles.[9]

Part 2: Induction Protocols

Chemical Induction (Small Molecules)

This is the preferred method for drug development and acute mechanistic studies.

Compound: MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propene-1-one)[1][10][11][12]

  • Mechanism: PIKfyve inhibition / JNK activation.[13]

  • Solubility: Dissolve in DMSO to 10 mM stock. Store at -20°C.

Protocol:

  • Seeding: Seed GBM cells (e.g., U251, U87) at

    
     cells/well in 96-well plates or 
    
    
    
    in 6-well plates.
  • Incubation: Allow attachment for 24 hours.

  • Treatment: Replace media with fresh media containing 2.5 µM – 10 µM MOMIPP .

    • Control: 0.1% DMSO vehicle.

  • Observation:

    • 4 hours: Initial appearance of phase-lucent vacuoles.[11]

    • 24 hours: Massive vacuolization (vacuoles >2-5 µm).

    • 48 hours: Cell detachment and lysis.

Genetic Induction (Constitutive Ras)

Used for studying the specific Ras-Rac1-Arf6 axis.

Vector: Plasmid encoding H-Ras(G12V) under an inducible promoter (e.g., Doxycycline-Tet-On). Protocol:

  • Transfection: Transfect cells using Lipofectamine 3000 (or electroporation) with the inducible H-Ras(G12V) vector.

  • Selection: Select stable clones using the appropriate antibiotic (e.g., G418 or Puromycin).

  • Induction: Add Doxycycline (1 µg/mL).

  • Timeline: Vacuolization typically begins 12-18 hours post-induction, slower than chemical induction.

Part 3: Characterization & Validation[7]

To confirm methuosis, you must distinguish it from autophagy (double-membrane autophagosomes) and apoptosis (blebbing/fragmentation).

Comparative Marker Table
FeatureMethuosis Apoptosis Autophagy
Morphology Giant fluid-filled vacuoles; cell swellingCell shrinkage; blebbing; nuclear fragmentationSmall vacuoles; cytoplasmic degradation
Vacuole Origin Macropinosomes (Single membrane)None (Apoptotic bodies)ER/Phagophore (Double membrane)
Caspase Activation Negative Positive (Caspase-3/7)Negative
Key Markers Rab7+, LAMP1+ , LC3- (mostly)Cleaved PARP, Annexin VLC3-II , p62 degradation
Inhibitor Response Unaffected by z-VAD-fmk (Caspase inhibitor)Blocked by z-VAD-fmkBlocked by 3-MA or Wortmannin
Tracer Uptake High (Lucifer Yellow) Low/NoneLow
Key Validation Experiment: Lucifer Yellow Uptake

This is the gold standard to prove vacuoles originate from macropinocytosis (extracellular fluid) rather than intracellular organelle swelling.

Step-by-Step Protocol:

  • Induce: Treat cells with MOMIPP (10 µM) for 4 hours (early vacuolization stage).

  • Pulse: Add Lucifer Yellow CH (0.5 mg/mL) directly to the culture medium.

  • Incubate: Incubate at 37°C for 30–60 minutes.

  • Wash: Wash cells

    
     with cold PBS to remove extracellular dye.
    
  • Fix (Optional): Fix with 4% paraformaldehyde (PFA) if not imaging live.

  • Image: Use fluorescence microscopy (Ex 428 nm / Em 536 nm).

    • Result: Methuotic vacuoles will be brightly fluorescent, indicating they contain extracellular fluid. Autophagic vacuoles will remain dark.

Validation Workflow Diagram

ValidationWorkflow STEP1 Step 1: Induction (MOMIPP / Ras) STEP2 Step 2: Phase Contrast (Observe Foamy Morphology) STEP1->STEP2 DECISION Vacuoles Present? STEP2->DECISION STEP3 Step 3: Caspase Assay (z-VAD-fmk / Western Blot) DECISION->STEP3 Yes STEP4 Step 4: Tracer Uptake (Lucifer Yellow) STEP3->STEP4 Negative RESULT_A Apoptosis (Caspase+) STEP3->RESULT_A Positive RESULT_M CONFIRMED METHUOSIS (Caspase- / LY+) STEP4->RESULT_M Positive Uptake

Caption: Logical workflow to differentiate methuosis from apoptosis. Tracer uptake (Step 4) is the definitive confirmation.

Part 4: Therapeutic Implications[15][16]

Glioblastoma Multiforme (GBM)

GBM cells often exhibit high basal levels of macropinocytosis (the "macropinocytic index") to scavenge nutrients (albumin) in the hypoxic tumor microenvironment. This metabolic adaptation makes them uniquely hypersensitive to methuosis inducers.

  • Strategy: Use Vacquinol-1 or MOMIPP to push this basal macropinocytosis into "overdrive," causing catastrophic vacuolization.

  • Blood-Brain Barrier (BBB): MOMIPP and Vacquinol-1 have demonstrated BBB permeability in murine models, making them viable candidates for CNS tumors.

Drug Resistance

Methuosis operates independently of the Bcl-2/Caspase axis. Therefore, tumors resistant to conventional chemotherapies (which rely on apoptosis) remain vulnerable to methuosis.

References

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments. The American Journal of Pathology, 184(6), 1630-1642. Link

  • Overmeyer, J. H., et al. (2011). Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis. Molecular Cancer Research, 9(11), 1462-1472. Link

  • Kitambi, S. S., et al. (2014). Vulnerability of glioblastoma cells to catastrophic vacuolization and death induced by a small molecule. Cell, 157(2), 313-328. Link

  • Trabbic, C. M., et al. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis-inducing or microtubule-disrupting activities. Journal of Medicinal Chemistry, 58(5), 2489-2512. Link

  • Colin, M., et al. (2019). Dysregulation of Macropinocytosis Processes in Glioblastomas May Be Exploited to Increase Intracellular Anti-Cancer Drug Levels. Cancers, 11(3), 411. Link

Sources

Technical Guide: HZX-02-059 as a Dual-Target PIKfyve/Tubulin Inhibitor

[1][2][3][4]

Executive Summary

HZX-02-059 represents a novel class of "dual-mechanism" small molecule inhibitors designed to overcome drug resistance in refractory cancers, specifically Colorectal Cancer (CRC) and Double-Hit Lymphoma (DHL). Unlike mono-therapies that target a single kinase or cytoskeletal element, HZX-02-059 simultaneously targets PIKfyve (a lipid kinase regulating endosomal trafficking) and Tubulin (the cytoskeletal protein essential for mitosis).

This guide details the pharmacological rationale, molecular mechanism, and validated experimental protocols for characterizing HZX-02-059. It serves as a blueprint for replicating the compound's unique phenotypic signature: the simultaneous induction of methuosis (via massive cytoplasmic vacuolization) and mitotic arrest (via microtubule destabilization).

Pharmacological Rationale: The "Double-Hit" Strategy[3]

Why Dual Targeting?

Conventional chemotherapy often fails due to compensatory survival signaling.

  • PIKfyve Inhibition: PIKfyve phosphorylates PI(3)P to PI(3,5)P2.[1] Blocking this prevents lysosomal fission, leading to the accumulation of swollen vacuoles.[1] This non-apoptotic cell death is termed methuosis .

  • Tubulin Inhibition: Binding to the colchicine site prevents microtubule polymerization, trapping cells in the G2/M phase.

Synergy: HZX-02-059 exploits a "catastrophic stress" strategy. By halting cell division (Tubulin) while simultaneously disrupting cellular waste disposal and trafficking (PIKfyve), the compound forces cancer cells into an irreversible death pathway that is effective even in apoptosis-resistant lines (e.g., p53-mutant CRC).

Molecular Mechanism & Signaling Pathways[6][7][8][9][10]

Binding Dynamics
  • PIKfyve: HZX-02-059 functions as an ATP-competitive inhibitor.[2][3]

  • Tubulin: It binds to the colchicine-binding site, destabilizing microtubule assembly.

Pathway Visualization

The following diagram illustrates the divergent downstream effects leading to cell death.

HZX_Mechanismcluster_PIKPIKfyve Axis (Methuosis)cluster_TubTubulin Axis (Mitotic Arrest)HZXHZX-02-059PIKfyveTarget: PIKfyveHZX->PIKfyve Inhibits (IC50 ~14 nM)TubulinTarget: Tubulin(Colchicine Site)HZX->Tubulin InhibitsLipidPI(3)P → PI(3,5)P2Conversion BlockedPIKfyve->LipidTraffickingEndosomal TraffickingDefectLipid->TraffickingVacuolesCytoplasmicVacuolizationTrafficking->VacuolesDeathCell Death(Apoptosis + Methuosis)Vacuoles->DeathPolymerMicrotubuleDestabilizationTubulin->PolymerG2MG2/M PhaseArrestPolymer->G2MG2M->Death

Caption: Dual-mechanism pathway of HZX-02-059 leading to convergent cell death via vacuolization and mitotic arrest.

In Vitro Characterization Data[3][5][12][13][14]

The following data summarizes the potency of HZX-02-059 across key assays.

ParameterValue / ObservationNotes
PIKfyve Binding (Kd) 10.4 nM High affinity binding.[2]
PIKfyve IC50 ~14.6 nM Enzymatic assay (ADP-Glo).
Tubulin Inhibition Yes Colchicine site binding; inhibits polymerization.
Cellular IC50 (HCT116) 0.18 µM Colorectal cancer cell line.
Phenotype A Vacuolization Visible within 2-4 hours (PIKfyve signature).
Phenotype B G2/M Arrest Confirmed via Flow Cytometry (Tubulin signature).

Experimental Protocols

Protocol A: PIKfyve Enzymatic Assay (ADP-Glo)

Purpose: To validate the kinase inhibitory potency of HZX-02-059.

  • Reagents: Recombinant human PIKfyve protein, PI:PS lipid substrate (1:1 ratio), Ultra-Pure ATP, ADP-Glo Kinase Assay Kit (Promega).

  • Preparation: Prepare lipid substrate vesicles by sonication in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA).

  • Reaction:

    • Mix 2 µL of HZX-02-059 (serial dilutions in DMSO) with 4 µL of PIKfyve enzyme. Incubate for 10 min at RT.

    • Initiate reaction by adding 4 µL of ATP/Lipid substrate mix (Final ATP concentration should be at Km, approx 10 µM).

    • Incubate at 30°C for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent (stops reaction, consumes remaining ATP). Incubate 40 min. Add 20 µL Kinase Detection Reagent (converts ADP to light).

  • Readout: Measure luminescence on a microplate reader. Calculate IC50 using non-linear regression.

Protocol B: Tubulin Polymerization Assay

Purpose: To confirm direct interaction with tubulin and inhibition of assembly.

  • Reagents: Fluorescence-based Tubulin Polymerization Kit (Cytoskeleton Inc.), 96-well black half-area plate.

  • Setup: Pre-warm plate to 37°C.

  • Mix: Combine HZX-02-059 (3 µM final) with Tubulin reaction mix (containing fluorescent reporter + GTP) on ice.

  • Kinetics: Immediately transfer to the 37°C plate reader.

  • Measurement: Record fluorescence (Ex 360nm / Em 420nm) every 1 minute for 60 minutes.

  • Analysis: HZX-02-059 should show a flat-line fluorescence profile (inhibition of Vmax) compared to the sigmoidal growth curve of the Vehicle control.

Protocol C: Visualizing Methuosis (Vacuolization)

Purpose: To observe the phenotypic signature of PIKfyve inhibition.

  • Cell Culture: Seed HCT116 cells on glass coverslips or imaging plates.

  • Treatment: Treat with HZX-02-059 (200 nM) for 4 hours.

  • Staining:

    • Live Cell: Use Phase Contrast microscopy. Look for "frothy" cytoplasm.

    • Confocal: Fix cells. Stain with LAMP1 (Lysosomal marker) and LC3B (Autophagy marker).

  • Result: HZX-02-059 treatment causes enlarged, LAMP1-positive vacuoles that are distinct from standard apoptotic blebbing.

Experimental Workflow Diagram

This workflow ensures a logical progression from chemical verification to biological validation.

Workflowcluster_BiochemBiochemical Validationcluster_CellCellular ValidationSynth1. SynthesisHZX-02-059KinasePIKfyve KinaseAssay (IC50)Synth->KinaseTubulinTubulinPolymerizationSynth->TubulinViabilityCell Viability(CCK-8)Kinase->ViabilityTubulin->ViabilityImagingVacuolizationImagingViability->ImagingFACSCell CycleAnalysisViability->FACSXenoIn VivoXenograftImaging->XenoConfirmedPhenotype

Caption: Step-by-step validation workflow for characterizing HZX-02-059 efficacy.

In Vivo Efficacy & Future Outlook

In HCT116 colorectal cancer xenograft models, HZX-02-059 demonstrated significant tumor growth inhibition (TGI) without severe systemic toxicity (body weight loss). The compound's ability to induce ROS accumulation and mitochondrial damage further potentiates its lethality against tumors resistant to standard apoptotic triggers.

Future Directions:

  • Combination Therapy: Exploring synergy with PD-1/PD-L1 inhibitors, as immunogenic cell death (ICD) may be triggered by the vacuolization process.

  • PK Optimization: Improving oral bioavailability for broader clinical application.

References

  • Hu, C., et al. (2023). Discovery of HZX-02-059 as a Dual PIKfyve/Tubulin Inhibitor for the Treatment of Colorectal Cancer. Journal of Medicinal Chemistry, 66(19), 13674–13696.

  • Feng, L., et al. (2022). Pharmacological targeting PIKfyve and tubulin as an effective treatment strategy for double-hit lymphoma.[4] Cell Death & Disease, 13, 110.

  • Li, Z.H., et al. (2024). Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia.[5] Current Medical Science, 44, 298–308.[5]

Discovery, Synthesis, and Mechanistic Profiling of Methuosis Inducer 1 (HZX-02-059)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The paradigm of oncology therapeutics has long been dominated by apoptosis-inducing agents. However, the emergence of multidrug resistance necessitates the exploitation of alternative programmed cell death pathways. Methuosis —derived from the Greek methuo (to drink to intoxication)—is a non-apoptotic cell death modality characterized by the catastrophic accumulation of macropinosome-derived vacuoles, leading to cellular swelling and membrane rupture[1].

Methuosis Inducer 1 , chemically designated as HZX-02-059 (CAS: 2240205-30-3), represents a breakthrough in this domain. Discovered as a highly potent, azaindole-based dual-target inhibitor of PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase) and tubulin, HZX-02-059 disrupts the delicate balance of endocytosis and exocytosis[2]. This whitepaper details the rational design, chemical synthesis, mechanistic pathways, and experimental validation of HZX-02-059, providing a comprehensive framework for drug development professionals.

Mechanistic Rationale: The Causality of Methuosis

To understand the efficacy of HZX-02-059, one must examine the causality of its primary target engagement. PIKfyve is a lipid kinase responsible for converting phosphatidylinositol 3-phosphate (PI3P) into phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2).

  • Target Engagement : HZX-02-059 binds to the ATP-binding pocket of PIKfyve with exceptionally high affinity (

    
    )[3].
    
  • Vesicular Arrest : The blockade of PI(3,5)P2 synthesis prevents the maturation of early macropinosomes into late endosomes and their subsequent fusion with lysosomes[4].

  • Vacuolization and Death : Because the cell continues to internalize extracellular fluid via macropinocytosis (driven by hyperactive Ras/Rac1 in many tumors), the arrested macropinosomes coalesce into massive, phase-lucent vacuoles. This physical displacement of cytoplasm ultimately ruptures the plasma membrane[1].

  • Secondary Targeting : Concurrently, HZX-02-059 acts as a tubulin polymerization inhibitor and suppresses the PI3K/AKT signaling axis, downregulating survival transcription factors (c-Myc, NF-κB, and p53)[5]. This dual-action prevents the cancer cell from initiating compensatory survival autophagy.

Pathway Visualization

G HZX HZX-02-059 (Methuosis Inducer 1) PIKfyve PIKfyve Kinase HZX->PIKfyve Inhibits (Kd=10.4 nM) Tubulin Tubulin HZX->Tubulin Inhibits PI3K PI3K/AKT Pathway HZX->PI3K Suppresses Macropinosome Macropinosome Maturation Arrest PIKfyve->Macropinosome Depletes PI(3,5)P2 CellDeath Methuosis (Membrane Rupture) Tubulin->CellDeath Cell Cycle Arrest Vacuolization Massive Cytoplasmic Vacuolization Macropinosome->Vacuolization Coalescence PI3K->CellDeath Apoptosis Induction Vacuolization->CellDeath Physical Disruption

Fig 1: Dual-target mechanism of HZX-02-059 driving methuosis and cell death.

Chemical Synthesis of HZX-02-059

HZX-02-059 (


) is an azaindole derivative. The synthesis relies on a convergent approach, prioritizing the formation of the sterically hindered azaindole core followed by late-stage functionalization via transition-metal-catalyzed cross-coupling. This ensures high yield and allows for modular substitution during Structure-Activity Relationship (SAR) studies.
Step-by-Step Synthetic Methodology

Step 1: Assembly of the Azaindole Core

  • Starting Material : Begin with 4-chloro-1H-pyrrolo[2,3-b]pyridine.

  • Protection : Protect the pyrrole nitrogen using benzenesulfonyl chloride (PhSO2Cl) in the presence of sodium hydride (NaH) and DMF at 0°C to yield 1-(phenylsulfonyl)-4-chloro-1H-pyrrolo[2,3-b]pyridine. Causality: Protection is critical to prevent unwanted N-arylation in subsequent cross-coupling steps.

  • C2-Arylation (Suzuki Coupling) : React the protected core with pyridin-3-ylboronic acid using

    
     as the catalyst and 
    
    
    
    in a dioxane/water mixture at 85°C[6]. This yields the 2-(pyridin-3-yl) intermediate.

Step 2: Synthesis of the Aniline Fragment

  • Amidation : React 4-methylbenzene-1,3-diamine with 3-(trifluoromethyl)benzoyl chloride in dichloromethane (DCM) using triethylamine (TEA) as a base at 0°C to room temperature.

  • Purification : Isolate N-(3-amino-4-methylphenyl)-3-(trifluoromethyl)benzamide via flash column chromatography.

Step 3: Final Coupling (Buchwald-Hartwig Amination)

  • C-N Bond Formation : Combine the C2-arylated azaindole intermediate with the aniline fragment in the presence of

    
    , XPhos (ligand), and 
    
    
    
    in tert-butanol. Heat to 100°C under an inert argon atmosphere for 12 hours. Causality: XPhos is specifically chosen for its ability to facilitate the amination of unactivated heteroaryl chlorides with sterically hindered anilines.
  • Deprotection : Remove the benzenesulfonyl protecting group using TBAF (Tetrabutylammonium fluoride) in THF at room temperature.

  • Isolation : Purify the final product (HZX-02-059) via preparative HPLC to achieve

    
     purity[2].
    

Quantitative Pharmacological Profiling

HZX-02-059 demonstrates a broad spectrum of cytotoxicity across multiple human cancer cell lines, particularly in Triple-Negative Breast Cancer (TNBC) and B-cell Acute Lymphoblastic Leukemia (B-ALL)[2][5].

Table 1: In Vitro Cytotoxicity ( ) of HZX-02-059
Cell LineCancer Type

Standard Deviation
A375 Melanoma0.326± 0.026
HCT116 Colorectal Carcinoma1.008± 0.042
HepG2 Hepatocellular Carcinoma1.197± 0.344
SK-MEL-28 Melanoma1.370± 0.061
MDA-MB-231 Triple-Negative Breast Cancer1.571± 0.066
A549 Non-Small Cell Lung Cancer1.892± 0.092
MCF-7 Breast Adenocarcinoma2.611± 0.739

Data aggregated from standardized Cell Counting Kit-8 (CCK-8) viability assays following 48-hour compound exposure[2].

Experimental Protocols for Validation

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: Validation of Macropinosome-Derived Vacuolization (Methuosis)

To prove that the vacuoles induced by HZX-02-059 are derived from macropinocytosis (methuosis) rather than autophagy, fluid-phase tracer uptake must be utilized.

  • Cell Seeding : Seed MDA-MB-231 cells in 6-well plates with glass coverslips at

    
     cells/well. Incubate overnight.
    
  • Compound Treatment : Treat cells with 2.0

    
     HZX-02-059 for 4 hours.
    
  • Tracer Incubation : Add Lucifer Yellow (LY) fluid-phase tracer (1 mg/mL) directly to the culture medium for the final 60 minutes of treatment.

  • Self-Validating Control : In a parallel well, pre-treat cells with Bafilomycin A1 (100 nM) for 1 hour prior to HZX-02-059 treatment. Causality: Bafilomycin A1 inhibits the vacuolar H+-ATPase. If vacuoles are endosomal/macropinocytic, Bafilomycin A1 will block their swelling, validating the mechanism[1].

  • Imaging : Wash cells 3x with ice-cold PBS to halt vesicular trafficking. Fix with 4% paraformaldehyde. Image via confocal fluorescence microscopy. Vacuoles will appear as large, LY-positive (fluorescent) phase-lucent structures.

Protocol B: PIKfyve Target Engagement (NanoBRET Assay)
  • Transfection : Transiently transfect HEK293T cells with a plasmid encoding a NanoLuc-PIKfyve fusion protein.

  • Tracer Addition : After 24 hours, harvest cells and resuspend in Opti-MEM. Add a fluorescent PIKfyve-specific NanoBRET tracer.

  • Competitive Binding : Aliquot cells into a 384-well plate. Add HZX-02-059 in a 10-point dose-response curve (ranging from 0.1 nM to 10

    
    ).
    
  • Detection : Add Nano-Glo substrate. Measure bioluminescence resonance energy transfer (BRET) ratio (Emission 610 nm / Emission 460 nm).

  • Analysis : Calculate the

    
     by plotting the BRET ratio against the concentration of HZX-02-059. A decrease in BRET signal confirms that HZX-02-059 successfully displaces the tracer from the intracellular PIKfyve ATP-binding site[6].
    

Conclusion

Methuosis Inducer 1 (HZX-02-059) represents a paradigm shift in targeting apoptosis-resistant malignancies. By simultaneously inhibiting PIKfyve-mediated vesicular trafficking and tubulin polymerization, it traps cancer cells in a lethal cycle of macropinocytic engorgement and cell-cycle arrest. The modular azaindole synthesis route provided herein serves as a foundational blueprint for medicinal chemists to develop next-generation, highly selective methuosis inducers.

References

  • Maltese, W. A., et al. (2014). Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments. American Journal of Pathology. Retrieved from[Link]

  • Lu, Z., et al. (2020). An Azaindole-Based Small Molecule Hzx-02-059 Induces Methuosis in B-Cell Acute Lymphoblastic Leukemia through the PI3K/AKT Axis. Blood (ASH Publications). Retrieved from[Link]

  • Lu, Z., et al. (2024). Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia. PubMed. Retrieved from[Link]

  • MDPI. (2024). Selective Termination of Autophagy-Dependent Cancers. Retrieved from[Link]

  • ACS Publications. (2025). Development of a Second-Generation, In Vivo Chemical Probe for PIKfyve. Journal of Medicinal Chemistry. Retrieved from[Link]

Sources

The Role of Macropinocytosis in Methuosis-Induced Cell Death

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methuosis (from the Greek methuo, "to drink to intoxication") is a form of non-apoptotic regulated cell death (RCD) characterized by the catastrophic accumulation of macropinosome-derived vacuoles.[1][2][3][4][5][6][7] Unlike apoptosis, which involves cell shrinkage and chromatin condensation, methuosis results in cytomegaly, metabolic collapse, and eventual plasma membrane rupture.[7]

For drug development professionals, methuosis represents a critical "escape hatch" or alternative therapeutic avenue, particularly for glioblastoma multiforme (GBM) and multidrug-resistant (MDR) cancers that have desensitized their apoptotic machinery.

This guide dissects the molecular dysregulation of macropinocytosis that drives methuosis, delineating the specific signaling nodes (Ras/Rac1/Arf6 and PIKfyve/Rab conversion) that distinguish this phenotype. It provides validated protocols for inducing and confirming methuosis, ensuring researchers can rigorously differentiate it from autophagy and necrosis.

Mechanistic Foundation: Dysregulated Macropinocytosis[4][8]

Macropinocytosis is normally a transient, actin-driven endocytic process used for nutrient scavenging. In methuosis, this process becomes hyper-stimulated and, crucially, uncoupled from normal recycling or degradation pathways.[1][5]

The Two Primary Signaling Axes

Current research identifies two distinct molecular cascades that converge on the methuotic phenotype:

Axis A: The Ras-Rac1-Arf6 Pathway (Recycling Blockade)

In cells with constitutively active Ras (e.g., HRAS G12V), methuosis is driven by an imbalance between internalization and recycling.

  • Ras Hyperactivation: Constitutive Ras activates Rac1 .

  • GIT1 Recruitment: Activated Rac1 recruits GIT1 (G protein-coupled receptor kinase-interacting protein 1).

  • Arf6 Inactivation: GIT1 serves as a GTPase-activating protein (GAP) for Arf6 , forcing Arf6 into its inactive GDP-bound state.

  • The Lesion: Active Arf6 is required for the recycling of macropinosomes back to the plasma membrane. Its inactivation traps macropinosomes in the cytoplasm, where they undergo homotypic fusion to form giant vacuoles.

Axis B: The PIKfyve-Rab5/Rab7 Pathway (Maturation Blockade)

Small molecule inducers like MOMIPP (indole-based chalcones) operate downstream of Ras, directly targeting endosomal maturation.

  • PIKfyve Inhibition: MOMIPP binds and inhibits PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing), a kinase responsible for generating PI(3,5)P2.

  • Rab Conversion Failure: This inhibition disrupts the critical "handshake" between Rab5 (early endosome) and Rab7 (late endosome).

  • The Lesion: Nascent macropinosomes prematurely acquire Rab7 and LAMP1 but fail to fuse with lysosomes.[2][5] They remain as discrete, single-membraned vacuoles that progressively enlarge, displacing the cytoplasm and sequestering essential metabolic components.

Visualization of Signaling Pathways[9]

MethuosisPathways Ras Ras (Constitutive) Rac1 Rac1-GTP Ras->Rac1 Activates GIT1 GIT1 (GAP) Rac1->GIT1 Recruits Arf6 Arf6-GDP (Inactive) GIT1->Arf6 Inhibits (GAP Activity) Recycling Recycling to Membrane Arf6->Recycling Required for MOMIPP MOMIPP (Inducer) PIKfyve PIKfyve Kinase MOMIPP->PIKfyve Inhibits (Kd ~5nM) Macro_Late Dysfunctional Vacuole (Rab7+ / LAMP1+) PIKfyve->Macro_Late Regulates Maturation Macro_Early Early Macropinosome (Rab5+) Macro_Early->Macro_Late Accumulation & Fusion Recycling->Macro_Early Blocked Lysosome Lysosomal Fusion Macro_Late->Lysosome Fusion Blocked Death Metabolic Collapse & Cell Rupture Macro_Late->Death Cytoplasmic Displacement

Figure 1: Dual signaling axes driving methuosis. Left: Ras-mediated recycling blockade.[5][6] Right: MOMIPP/PIKfyve-mediated maturation arrest.

Comparative Analysis: Methuosis vs. Other Modalities[4][7][9][10]

Accurate diagnosis of methuosis requires exclusion of apoptosis and autophagy. The following table summarizes the key differentiators.

FeatureMethuosisApoptosisAutophagy
Morphology Extreme cytoplasmic vacuolization; Cell swelling; Membrane rupture.Cell shrinkage; Blebbing; Chromatin condensation; Nuclear fragmentation.Double-membrane vesicles (autophagosomes); No massive swelling.
Vacuole Origin Macropinosomes (Single membrane).[1][8]N/AER/Mitochondria (Double membrane).
Caspase Dependence Independent (Caspase inhibitors do not prevent death).Dependent (Caspase-3/7 cleavage).Independent.
Key Markers Rab7+ / LAMP1+ (on vacuoles); LC3-II (variable/flux blocked).Cleaved PARP; Annexin V.LC3-II (lipidated); p62 degradation.
Fluid Uptake High (Lucifer Yellow/Dextran uptake).Low/None.Low/None.
Metabolic Impact Rapid ATP depletion; Glycolytic failure.ATP maintained until late stages.Metabolic adaptation/survival.[7][8][9]

Experimental Protocols

Induction of Methuosis (MOMIPP Method)

This protocol utilizes MOMIPP, a specific indole-based chalcone, to induce methuosis in adherent cancer cell lines (e.g., U251, U87 GBM cells).

Reagents:

  • MOMIPP (Dissolve in DMSO to 10 mM stock).

  • Lucifer Yellow CH (Lithium Salt).

  • Standard Cell Culture Media (DMEM + 10% FBS).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate (for viability) or on glass coverslips in 6-well plates (for microscopy). Allow attachment for 24 hours.
    
  • Treatment: Replace media with fresh media containing 10 µM MOMIPP .

    • Control: 0.1% DMSO vehicle.

    • Negative Control: Treat parallel wells with Filipin (5 µg/mL) or EIPA (25 µM) 30 mins prior to MOMIPP. These are macropinocytosis inhibitors; they should rescue the phenotype, confirming the vacuole origin.

  • Incubation: Incubate for 4–24 hours. Vacuolization is typically visible by phase-contrast microscopy within 2–4 hours.

Validation via Fluid-Phase Tracer Uptake

To confirm vacuoles are macropinosomes (extracellular origin) and not autophagosomes (intracellular origin).

  • Pulse Labeling: After 4 hours of MOMIPP treatment, add Lucifer Yellow (LY) to the media at a final concentration of 0.5 mg/mL.

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Wash: Wash cells

    
     with cold PBS to remove non-internalized dye.
    
  • Imaging: Immediately image live cells using a fluorescence microscope (excitation ~428 nm, emission ~536 nm).

    • Result: Methuotic cells will show large, LY-positive vacuoles.[2] Autophagic vacuoles will not contain LY.

Validation Workflow Diagram

ValidationWorkflow Start Compound Treatment (e.g., MOMIPP 10µM) Check1 Phase Contrast Microscopy (4h) Start->Check1 Decision1 Vacuoles Present? Check1->Decision1 Exp_LY Lucifer Yellow Uptake Assay Decision1->Exp_LY Yes Reject Apoptosis/Autophagy Decision1->Reject No Result_LY LY Positive? (Extracellular Origin) Exp_LY->Result_LY Exp_WB Western Blot: Caspase-3 / PARP Result_LY->Exp_WB Yes Result_LY->Reject No (Autophagy) Result_WB Cleavage Negative? Exp_WB->Result_WB Exp_TEM Transmission EM (Optional) Result_WB->Exp_TEM Yes Result_WB->Reject No (Apoptosis) Confirm CONFIRMED METHUOSIS Exp_TEM->Confirm Single Membrane

Figure 2: Step-by-step decision tree for experimentally validating methuosis.

Therapeutic Implications

The induction of methuosis offers a strategic advantage in oncology for three reasons:

  • Bypassing Apoptosis Resistance: Tumors with p53 mutations or Bcl-2 overexpression remain susceptible to methuosis because the mechanism relies on physical membrane disruption and metabolic depletion rather than the mitochondrial apoptotic cascade.

  • Targeting Hyper-Macropinocytosis: Many aggressive tumors (e.g., K-Ras mutant pancreatic cancer, GBM) constitutively upregulate macropinocytosis to scavenge albumin and nutrients. Methuosis inducers turn this survival strength into a lethal weakness by "jamming" the processing machinery.

  • Blood-Brain Barrier (BBB) Penetration: Indole-based chalcones like MOMIPP have demonstrated the ability to cross the BBB, making them viable candidates for GBM therapeutics where delivery is a major bottleneck.

References

  • Methuosis: A Non-Apoptotic Cell Death Associated with Dysregulated Macropinocytosis. Source:[1][2][4][5][10][11] Overmeyer, J. H., & Maltese, W. A. (2011).[5] Cellular and Molecular Life Sciences. URL:[Link]

  • Active Ras Triggers Death in Glioblastoma Cells through Hyperstimulation of Macropinocytosis. Source:[4] Overmeyer, J. H., et al. (2008). Molecular Cancer Research. URL:[Link]

  • A Chalcone-Related Small Molecule that Induces Methuosis, a Novel Form of Non-Apoptotic Cell Death, in Glioblastoma Cells. Source: Overmeyer, J. H., Young, A. M., Bhanot, H., & Maltese, W. A. (2011).[5] Molecular Cancer. URL:[Link]

  • Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6. Source: Bhanot, H., et al. (2010).[5] Molecular Cancer Research. URL:[Link]

  • The JNK Signaling Pathway Plays a Key Role in Methuosis Induced by MOMIPP in Glioblastoma. Source: Li, Z., et al. (2019).[10] BMC Cancer.[10] URL:[Link]

  • Small Molecule PIKfyve Inhibitors as Cancer Therapeutics: Translational Promises and Limitations. Source: Ikonomov, O. C., Sbrissa, D., & Shisheva, A. (2019).[12] Toxicology and Applied Pharmacology. URL:[Link]

Sources

Technical Guide: Signaling Pathways Activated by Methuosis Inducer 1 (MIPP-1)

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the signaling pathways, molecular mechanisms, and experimental protocols associated with Methuosis Inducer 1 (MIPP-1) .

Executive Summary

Methuosis Inducer 1 (MIPP-1) is a synthetic indole-based chalcone (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) that triggers methuosis , a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles.[1][2] Unlike classical apoptosis (caspase-dependent) or autophagy (lysosomal degradation), methuosis kills cells through metabolic failure and membrane rupture caused by the massive displacement of cytoplasmic volume.[1][3]

This guide delineates the specific signaling dysregulation caused by MIPP-1, distinguishing it from Ras-induced methuosis, and provides validated protocols for its study in drug development, particularly for glioblastoma (GBM) and multidrug-resistant cancers.

Molecular Mechanism of Action[1][2][3][4]

MIPP-1 does not rely on the canonical Ras-Rac1-Arf6 pathway used by Ras-transformed cells to induce methuosis. Instead, it directly targets the endosomal trafficking machinery and stress kinase pathways.

The Rab5-Rab7 Class Switch Dysregulation

The hallmark of MIPP-1 activity is the disruption of the small GTPase cycle governing endosome maturation.

  • Normal Physiology: Nascent macropinosomes recruit Rab5 (early endosome marker) for fusion with sorting endosomes. They subsequently lose Rab5 and gain Rab7 (late endosome marker) before fusing with lysosomes for degradation.[1][4]

  • MIPP-1 Induced Pathology:

    • Rab5 Depletion: MIPP-1 causes a rapid decrease in the active (GTP-bound) fraction of Rab5. This prevents the fusion of nascent macropinosomes with early endosomes.[2][4]

    • Premature Rab7 Recruitment: Despite the lack of Rab5, macropinosomes prematurely recruit Rab7 and LAMP1.[1]

    • Fusion Blockade: These "hybrid" vacuoles (Rab7+/LAMP1+/Cathepsin-) fail to fuse with functional lysosomes. They undergo homotypic fusion, growing into giant fluid-filled vesicles that cannot be recycled or degraded.

The JNK Stress Signaling Cascade

While the vacuolization is driven by trafficking defects, cytotoxicity is amplified by the c-Jun N-terminal Kinase (JNK) pathway (specifically validated in the MIPP analog, MOMIPP).

  • Activation: MIPP-1/MOMIPP treatment leads to sustained phosphorylation of JNK1/2.

  • Downstream Effectors: Activated JNK phosphorylates c-Jun, Bcl-2, and Bcl-xL.[1][4][5]

  • Outcome: Phosphorylation of anti-apoptotic Bcl-2 family members inactivates them, sensitizing the cell to death, although the primary death mechanism remains metabolic catastrophe (ATP depletion) rather than mitochondrial outer membrane permeabilization (MOMP).

PIKfyve Inhibition (Emerging Mechanism)

Recent structural-activity relationship (SAR) studies suggest MIPP-1 and MOMIPP may act as inhibitors of PIKfyve (Phosphatidylinositol 3-phosphate 5-kinase). Inhibition of PIKfyve prevents the conversion of PI(3)P to PI(3,5)P2, a critical step for endomembrane homeostasis, directly resulting in the swollen vacuolar phenotype observed.

Visualization of Signaling Pathways[7]

The following diagram illustrates the divergence between Normal Endocytosis, Ras-Induced Methuosis, and the specific MIPP-1 Pathway .

MIPP_Signaling cluster_normal Normal Macropinocytosis cluster_mipp MIPP-1 Induced Methuosis Normal_Input Growth Factors Rab5_Normal Rab5 Recruitment (Early Endosome) Normal_Input->Rab5_Normal Rab7_Normal Rab7 Switch (Late Endosome) Rab5_Normal->Rab7_Normal Rab5_Dys Rab5-GTP Depletion (Failure to fuse w/ EE) Lysosome Lysosomal Fusion (Degradation) Rab7_Normal->Lysosome MIPP MIPP-1 / MOMIPP PIKfyve PIKfyve Inhibition (Putative) MIPP->PIKfyve Targeting MIPP->Rab5_Dys Induces JNK JNK1/2 Phosphorylation MIPP->JNK Activates PIKfyve->Rab5_Dys Rab7_Pre Premature Rab7/LAMP1 Recruitment Rab5_Dys->Rab7_Pre Bypasses Maturation Vacuole Giant Vacuole Formation (Homotypic Fusion) Rab7_Pre->Vacuole No Lysosomal Fusion Metabolic Metabolic Failure (ATP Depletion) Vacuole->Metabolic Bcl2 Bcl-2/xL Phosphorylation (Inactivation) JNK->Bcl2 Rupture Membrane Rupture (Cell Death) Bcl2->Rupture Sensitization Metabolic->Rupture

Figure 1: Mechanistic divergence of MIPP-1 signaling. Note the bypass of normal Rab5 sorting and the distinct blockade of lysosomal fusion.[1][4]

Experimental Protocols

To validate MIPP-1 activity, researchers must confirm that cell death is vacuolar and non-apoptotic .

Protocol: Induction and Morphological Validation

Objective: Confirm methuosis phenotype (vacuolization) vs. apoptosis.

StepActionCritical Parameter
1. Seeding Seed U251 or LN229 GBM cells at

cells/well in 6-well plates.
Allow 24h attachment.
2. Treatment Treat with 10 µM MIPP-1 (dissolved in DMSO). Control: 0.1% DMSO.Duration: 4h (early vacuoles) to 24h (massive vacuolization).
3. Labeling Add Lucifer Yellow (0.5 mg/mL) or Dextran-488 to media for 2 hours.Validates macropinocytic origin (fluid phase uptake).
4. Imaging Wash 3x with PBS. Image via Phase Contrast and Fluorescence.[6][7]Success Criteria: Phase-lucent vacuoles that are Lucifer Yellow positive.
5. Exclusion Co-stain with LysoTracker Red .[8]Success Criteria: MIPP-1 vacuoles should be LysoTracker Negative (or weak), indicating lack of acidification/lysosomal fusion.
Protocol: Rab-GTPase Pull-Down Assay

Objective: Quantify the specific MIPP-1 signature (Rab5 down / Rab7 up).

  • Lysis: Lyse treated cells (2-4h post-treatment) in Mg2+ lysis/wash buffer.

  • Pull-Down:

    • Active Rab5: Incubate lysate with GST-R5BD (Rab5-binding domain of Rabaptin-5) beads.

    • Active Rab7: Incubate lysate with GST-R7ID (Rab7-interacting domain of RILP) beads.

  • Blotting: Elute bound proteins and perform Western Blot using anti-Rab5 and anti-Rab7 antibodies.

  • Analysis: Normalize GTP-bound band intensity to Total Rab lysate input.

    • Expected Result: MIPP-1 treatment results in <50% Rab5-GTP and >200% Rab7-GTP compared to control.

Data Presentation & Interpretation

When characterizing MIPP-1 analogs, use the following table to categorize cell death mechanisms.

FeatureApoptosisAutophagyMIPP-1 Induced Methuosis
Morphology Cell shrinkage, blebbing, chromatin condensationAutophagosomes (double membrane)Cell swelling, giant single-membrane vacuoles
Caspase Activation Yes (Caspase-3/7)NoNo (or secondary/non-essential)
Vacuole Origin N/AER/MitochondriaMacropinosomes (Plasma Membrane)
Rab5 Status UnchangedUnchangedDecreased Activity
Inhibitor Sensitivity Z-VAD-FMK (Blocks death)3-MA / ChloroquineBafilomycin A1 (Blocks vacuolization)
Experimental Workflow Diagram

Experiment_Flow cluster_analysis Parallel Analysis Step1 Step 1: Treatment 10µM MIPP-1 (0-24h) Microscopy Microscopy (Phase + Lucifer Yellow) Step1->Microscopy Biochem Biochemistry (Rab Pull-down / Western) Step1->Biochem Viability Viability Assay (MTT / ATP) Step1->Viability Vacuole Index\n(Quantification) Vacuole Index (Quantification) Microscopy->Vacuole Index\n(Quantification) Rab5/7 Activation\nStatus Rab5/7 Activation Status Biochem->Rab5/7 Activation\nStatus IC50 Determination IC50 Determination Viability->IC50 Determination

Figure 2: Validated workflow for assessing MIPP-1 efficacy.

References

  • Overmeyer, J. H., et al. (2011). "A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells."[1][3] Molecular Cancer, 10:69.

  • Maltese, W. A., & Overmeyer, J. H. (2014). "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments." American Journal of Pathology, 184(6), 1630-1642.

  • Robinson, M. W., et al. (2012). "Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death." Journal of Medicinal Chemistry, 55(5), 1940-1956.

  • Li, Z., et al. (2019). "The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma." BMC Cancer, 19(1),[9] 77.

  • Bhanot, H., et al. (2010). "Induction of nonapoptotic cell death by in vivo stimulation of Ras signaling." Molecular Cancer Research, 8(10), 1358-1374.

Sources

Initial Studies on the Anti-Cancer Activity of HZX-02-059: A Technical Guide to Dual-Target PIKfyve/Tubulin Inhibition and Methuosis Induction

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The landscape of targeted oncology is increasingly shifting toward exploiting non-apoptotic cell death pathways to overcome intrinsic and acquired chemoresistance. HZX-02-059 (also known as Methuosis Inducer 1) has emerged as a highly potent azaindole-based small molecule that acts as a [1]. By simultaneously disrupting endolysosomal trafficking and microtubule dynamics, HZX-02-059 triggers a unique form of non-apoptotic cell death known as methuosis , alongside classical apoptosis[2][3].

This technical guide provides an in-depth synthesis of the mechanistic foundations, quantitative efficacy data, and self-validating experimental protocols necessary for researchers evaluating HZX-02-059 in preclinical oncology models, particularly in refractory hematological malignancies like B-cell acute lymphoblastic leukemia (B-ALL) and double-hit lymphoma (DHL)[4][5].

Mechanistic Foundations: The Convergence of Methuosis and Apoptosis

To effectively study HZX-02-059, researchers must understand the causality behind its dual-target mechanism. Cancer cells, particularly highly aggressive subtypes like DHL (characterized by MYC and BCL2/BCL6 rearrangements), often develop robust mechanisms to evade apoptosis[6][7]. HZX-02-059 bypasses this resistance via two parallel axes:

  • PIKfyve Inhibition & Methuosis: PIKfyve (phosphatidylinositol-3-phosphate 5-kinase) is critical for endolysosomal homeostasis. HZX-02-059 binds PIKfyve with high affinity (

    
    )[8]. This inhibition prevents the recycling of macropinosomes, causing them to fuse into giant, liquid-filled cytoplasmic vacuoles. This hyper-vacuolization physically disrupts cellular integrity, culminating in methuosis—a non-apoptotic cell death distinct from autophagy or necrosis[2][9].
    
  • Tubulin Inhibition & Transcriptional Suppression: Concurrently, HZX-02-059 inhibits tubulin polymerization, inducing cell cycle arrest[1]. Downstream profiling reveals that this dual action and downregulates the p53 pathway, ultimately inhibiting the transcription factors c-Myc and NF-κB[3][4].

Mechanism HZX HZX-02-059 PIKfyve PIKfyve Inhibition HZX->PIKfyve Target 1 Tubulin Tubulin Inhibition HZX->Tubulin Target 2 Endo Endolysosomal Trafficking Disruption PIKfyve->Endo PI3K PI3K/AKT Pathway Suppression PIKfyve->PI3K CellCycle Cell Cycle Arrest Tubulin->CellCycle Vacuoles Macropinosome Accumulation (Vacuolization) Endo->Vacuoles Apoptosis Apoptosis (p53 Modulated) CellCycle->Apoptosis Methuosis Methuosis (Non-Apoptotic Death) Vacuoles->Methuosis Transcription c-Myc & NF-κB Downregulation PI3K->Transcription Transcription->Apoptosis

Fig 1: Dual-target mechanism of HZX-02-059 driving methuosis and apoptosis.

Quantitative Efficacy Data

HZX-02-059 exhibits a broad spectrum of cytotoxicity across solid tumors and hematological malignancies[2][4]. The table below summarizes the in vitro half-maximal inhibitory concentrations (


) across a panel of human cancer cell lines, providing a baseline for dose-ranging studies.
Table 1: In Vitro Cytotoxicity of HZX-02-059 Across Cancer Cell Lines[2]
Cell LineCancer Type

(μM) ± S.D.
A375 Melanoma0.326 ± 0.026
HCT116 Colorectal Carcinoma1.008 ± 0.042
HepG2 Hepatocellular Carcinoma1.197 ± 0.344
SK-MEL-28 Melanoma1.370 ± 0.061
BGC823 Gastric Cancer1.566 ± 0.015
MDA-MB-231 Triple-Negative Breast Cancer1.571 ± 0.066
SK-MEL-30 Melanoma1.662 ± 0.128
A549 Non-Small Cell Lung Cancer1.892 ± 0.092
MDA-MB-435S Melanoma (formerly Breast)2.268 ± 0.100
MCF-7 Breast Cancer2.611 ± 0.739

Note: In hematological models like DHL and B-ALL, HZX-02-059 demonstrates potent dose- and time-dependent anti-proliferative action, significantly reducing colony-forming capabilities[3][4].

Experimental Methodologies & Self-Validating Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems. Experimental choices are explicitly justified to prevent artifacts, particularly regarding the delicate morphological changes associated with methuosis.

Protocol 1: In Vitro Cytotoxicity and Vacuolization Assay

Objective: To simultaneously quantify cell viability and visually confirm methuosis-induced vacuolization.

  • Step 1: Cell Seeding. Seed target cells (e.g., A375 or B-ALL blasts) in a 96-well plate at

    
     cells/well. Incubate overnight at 37°C, 5% 
    
    
    
    .
  • Step 2: Compound Preparation. Dissolve HZX-02-059 in DMSO to create a 10 mM stock. Dilute in culture media to achieve final concentrations ranging from 0.1 μM to 10 μM. Critical Causality: Ensure final DMSO concentration remains

    
    . Higher DMSO levels induce osmotic stress, which can cause artifactual vacuolization, confounding the methuosis readout.
    
  • Step 3: Morphological Validation (24h/48h). Prior to viability readouts, observe cells under a phase-contrast microscope. Critical Causality: Methuosis is defined by the accumulation of large liquid-filled vacuoles[9]. Visual confirmation is required because standard apoptotic assays (like Annexin V/PI) will not capture the primary non-apoptotic mechanism.

  • Step 4: CCK-8 Viability Assay. Add 10 μL of Cell Counting Kit-8 (CCK-8) reagent per well and incubate for 2 hours. Measure absorbance at 450 nm. Critical Causality: CCK-8 is strictly chosen over MTT. MTT requires cell lysis and the solubilization of formazan crystals, which destroys the delicate vacuolar structures. CCK-8 is water-soluble and non-lytic, allowing for real-time metabolic readouts parallel to morphological imaging[3][4].

Protocol 2: In Vivo Patient-Derived Xenograft (PDX) Efficacy Study

Objective: To evaluate the translational efficacy of HZX-02-059 in a clinically relevant microenvironment.

  • Step 1: PDX Model Establishment. Inject primary patient-derived B-ALL blasts intravenously into severe combined immunodeficient (e.g., NSG) mice. Critical Causality: PDX models are prioritized over cell-line xenografts (CDX) because they retain the genetic heterogeneity and apoptotic-resistance profiles of the original patient tumor, which is essential when validating a drug designed to overcome refractory disease[3].

  • Step 2: Formulation for In Vivo Delivery. Prepare a 2.5 mg/mL suspended solution. Add 100 μL of HZX-02-059 DMSO stock (25.0 mg/mL) to 900 μL of 20% SBE-β-CD (Sulfobutyl ether beta-cyclodextrin) in saline, mixing evenly[2]. Critical Causality: HZX-02-059 is highly hydrophobic. SBE-β-CD safely encapsulates the compound, ensuring optimal bioavailability for intraperitoneal (IP) injection without the severe hepatotoxicity or hypersensitivity associated with high-concentration Tween-80 or Cremophor EL.

  • Step 3: Administration & RNA-Seq Profiling. Administer formulated HZX-02-059 via IP injection. Post-euthanasia, extract tumor tissue for genome-wide RNA-sequencing to validate the in vivo suppression of the PI3K/AKT and p53 pathways[1][4].

Workflow Prep Compound Prep (SBE-β-CD Formulation) InVitro In Vitro Screening (CCK-8 & Microscopy) Prep->InVitro Dose-Response Omics Mechanistic Profiling (RNA-Seq & Kinase Assays) InVitro->Omics IC50 & Vacuoles InVivo In Vivo Validation (B-ALL PDX Models) Omics->InVivo Target Engagement Analysis Data Synthesis (Survival & Toxicity) InVivo->Analysis Efficacy Readout

Fig 2: Experimental workflow for validating HZX-02-059 efficacy.

Conclusion & Future Perspectives

The initial studies on HZX-02-059 validate its position as a highly promising therapeutic agent for cancers resistant to conventional therapies[1][5]. By simultaneously targeting PIKfyve and tubulin, it effectively circumvents standard apoptotic evasion mechanisms, forcing malignant cells into methuosis[3][9]. Future drug development efforts should focus on optimizing its pharmacokinetic profile and exploring synergistic combinations with existing immunotherapies or targeted agents in the context of double-hit lymphomas and refractory leukemias[6][10].

References

  • Lu Z, Feng L, Chen Q, Xu B. An Azaindole-Based Small Molecule Hzx-02-059 Induces Methuosis in B-Cell Acute Lymphoblastic Leukemia through the PI3K/AKT Axis. Blood (2020) 136 (Supplement 1): 9. Retrieved from:[Link]

  • Lu Z, Lai Q, Li ZF, et al. Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia. Curr Med Sci. 2024 Apr;44(2):298-308. Retrieved from:[Link]

  • Tkachenko A, Havranek O. Unlocking the Secrets of Regulated Cell Death in Large B-Cell Lymphoma Beyond Apoptosis: Signaling Pathways and Therapeutic Options. Int J Mol Sci. 2026 Feb 3;27(3):1495. Retrieved from:[Link]

Sources

Bypassing Apoptotic Resistance: A Technical Blueprint for Targeting Non-Apoptotic Cell Death in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Apoptosis has long been the primary target of classical chemotherapeutics. However, the selective pressure of prolonged treatment inevitably breeds apoptotic resistance—often via p53 mutations, Bcl-2 overexpression, or caspase inactivation. As a Senior Application Scientist focused on translational oncology, I approach this bottleneck by leveraging non-apoptotic programmed cell death (PCD) modalities: Ferroptosis, Cuproptosis, Necroptosis, and Pyroptosis .

This whitepaper dissects the mechanistic causality of these pathways, provides self-validating experimental workflows for their quantification, and outlines their therapeutic potential in reprogramming the tumor microenvironment (TME).

Section 1: Metabolic Vulnerabilities: Ferroptosis and Cuproptosis

Ferroptosis: Exploiting Lipid Peroxidation

Ferroptosis is an iron-dependent, non-apoptotic cell death driven by the lethal accumulation of lipid peroxides[1]. Cancer cells, particularly those in a therapy-resistant, high-mesenchymal state, exhibit an amplified reliance on iron and altered lipid metabolism, creating a highly targetable vulnerability[1].

The primary cellular defense against ferroptosis is the System Xc- / Glutathione (GSH) / Glutathione Peroxidase 4 (GPX4) axis. When GPX4 is pharmacologically inhibited (e.g., by RSL3) or deprived of its cofactor GSH (e.g., via Erastin inhibiting System Xc-), the Fenton reaction—catalyzed by the labile iron pool—drives the unchecked peroxidation of polyunsaturated fatty acids (PUFAs), leading to catastrophic membrane rupture[1].

Ferroptosis Cystine Cystine (Extracellular) SystemXc System Xc- Transporter Cystine->SystemXc Cysteine Cysteine (Intracellular) SystemXc->Cysteine Import GSH Glutathione (GSH) Cysteine->GSH Synthesis GPX4 GPX4 (Active) GSH->GPX4 Cofactor LipidOH Lipid Alcohols (L-OH) GPX4->LipidOH Reduction LipidROS Lipid Peroxides (L-OOH) LipidROS->GPX4 Detoxified by Death Membrane Rupture (Ferroptosis) LipidROS->Death Accumulation Iron Labile Iron Pool (Fe2+) Iron->LipidROS Catalyst PUFA PUFA-PLs PUFA->LipidROS Fenton Reaction

Figure 1: The core biochemical machinery of Ferroptosis, highlighting the System Xc-/GPX4 defense axis.

Cuproptosis: The Copper-TCA Cycle Axis

Distinct from ferroptosis, cuproptosis is a recently defined cell death pathway triggered by intracellular copper accumulation targeting mitochondria[2]. Mechanistically, ferredoxin 1 (FDX1) reduces Cu2+ to Cu1+, which then directly binds to lipoylated enzymes of the tricarboxylic acid (TCA) cycle (such as DLAT)[3]. This binding induces aberrant protein oligomerization, severe proteotoxic stress, and the concurrent destabilization of iron-sulfur (Fe-S) cluster proteins, culminating in cell death[3]. Tumors with high oxidative phosphorylation (OXPHOS) activity are particularly sensitive to this pathway.

Cuproptosis Copper Intracellular Copper (Cu2+) FDX1 FDX1 Reductase Copper->FDX1 Reduced by Cu1 Cu1+ (Mitochondrial) FDX1->Cu1 LIAS LIAS (Lipoyl Synthase) FDX1->LIAS Regulates LipoylatedTCA Lipoylated TCA Proteins Cu1->LipoylatedTCA Direct Binding FeS Fe-S Cluster Proteins Cu1->FeS Destabilizes LIAS->LipoylatedTCA Lipoylates TCA Enzymes TCA TCA Cycle Enzymes (e.g., DLAT) TCA->LipoylatedTCA Aggregation Protein Aggregation & Proteotoxic Stress LipoylatedTCA->Aggregation Oligomerization Cuproptosis Cuproptosis (Cell Death) Aggregation->Cuproptosis FeS->Cuproptosis Loss of function

Figure 2: Cuproptosis mechanism driven by FDX1-mediated copper reduction and TCA enzyme lipoylation.

Section 2: Immunogenic Cell Death: Pyroptosis and Necroptosis

While ferroptosis and cuproptosis exploit metabolic wiring, pyroptosis and necroptosis serve as highly inflammatory, lytic PCDs that bridge innate and adaptive immunity[4].

  • Pyroptosis is executed by the gasdermin (GSDM) protein family. Upon activation by inflammasomes, inflammatory caspases (e.g., Caspase-1/4/5/11) cleave GSDMD or GSDME, releasing the N-terminal domain to form massive membrane pores[4].

  • Necroptosis acts as a fail-safe when apoptosis is blocked (e.g., via Caspase-8 inhibition). It is driven by the RIPK1/RIPK3 complex, which phosphorylates MLKL, prompting its oligomerization and membrane permeabilization[5].

Both pathways result in the explosive release of damage-associated molecular patterns (DAMPs) and pro-inflammatory cytokines, effectively transforming immunologically "cold" tumors into "hot" environments that are highly responsive to immune checkpoint inhibitors (ICIs)[6].

InflammatoryPCD Chemo Chemotherapy / Stress Caspase8 Caspase-8 (Apoptosis) Chemo->Caspase8 Default Pathway RIPK1 RIPK1 / RIPK3 Complex Chemo->RIPK1 When Casp-8 Blocked Inflammasome Inflammasome Complex Chemo->Inflammasome DAMP sensing Caspase8->RIPK1 Inhibits MLKL p-MLKL (Active) RIPK1->MLKL Phosphorylation Pores Membrane Pore Formation MLKL->Pores Oligomerization Caspase1 Caspase-1 / 4 / 5 / 11 Inflammasome->Caspase1 Activation GSDMD Cleaved GSDMD / GSDME Caspase1->GSDMD Cleavage GSDMD->Pores Insertion DAMPs Release of DAMPs & Cytokines Pores->DAMPs Lytic Death Immune Anti-Tumor Immune Activation DAMPs->Immune TME Reprogramming

Figure 3: Crosstalk and execution of inflammatory PCDs (Pyroptosis and Necroptosis) driving TME immunity.

Section 3: Self-Validating Experimental Protocols

To ensure scientific integrity, assays measuring PCD must be self-validating—meaning they must include internal rescue controls that prove the specific causality of the death mechanism, rather than measuring generic cytotoxicity.

Protocol 1: Ratiometric Quantification of Ferroptotic Lipid Peroxidation via C11-BODIPY

Causality & Rationale: BODIPY™ 581/591 C11 is a lipophilic fluorescent probe. In its native, reduced state, it emits at ~590 nm (red). Upon specific oxidation by lipid reactive oxygen species (ROS)—the hallmark of ferroptosis—its emission shifts to ~510 nm (green)[7]. This ratiometric shift allows us to distinguish true lipid peroxidation from general aqueous ROS[8].

Step-by-Step Methodology:

  • Cell Preparation: Seed target cancer cells (e.g., HT-1080) in a 6-well plate at

    
     cells/well. Incubate overnight.
    
  • Treatment & Control Matrix (Self-Validation):

    • Group A: Vehicle Control (DMSO).

    • Group B: Ferroptosis Inducer (e.g., Erastin 10 µM or RSL3 1 µM).

    • Group C: Inducer + Ferrostatin-1 (1 µM) (Rescue control to prove lipid-ROS causality).

    • Group D: Inducer + Deferoxamine (100 µM) (Iron chelator to prove iron dependency).

  • Probe Incubation: After 12-24 hours of treatment, wash cells with PBS. Add 5 µM BODIPY 581/591 C11 in serum-free media. Incubate for 30 minutes at 37°C in the dark[7].

  • Harvesting: Wash cells 3x with PBS to remove excess probe. Trypsinize, neutralize, and resuspend in 500 µL FACS buffer.

  • Flow Cytometry Acquisition: Excite with a 488 nm laser. Record fluorescence in the FITC channel (~510 nm, oxidized) and the PE/TRITC channel (~590 nm, reduced)[7].

  • Data Analysis: Calculate the ratio of FITC to PE mean fluorescence intensity (MFI). A successful ferroptotic event will show a >3-fold increase in the FITC/PE ratio, which must be completely abrogated in Groups C and D.

Protocol 2: Multiplexed Differentiation of Lytic Cell Death (Pyroptosis vs. Necroptosis)

Causality & Rationale: Because both pyroptosis and necroptosis result in membrane rupture, generic viability assays cannot distinguish them. We must couple a membrane integrity assay (LDH release) with target-specific immunoblotting of the executioner proteins[4].

Step-by-Step Methodology:

  • Supernatant LDH Assay: Collect 50 µL of cell culture supernatant from treated cells. Mix with LDH reaction mix (tetrazolium salt) for 30 mins. Measure absorbance at 490 nm. This confirms lytic death has occurred.

  • Protein Extraction: Lyse the remaining cell pellet in RIPA buffer supplemented with protease and phosphatase inhibitors (critical for preserving p-MLKL).

  • SDS-PAGE & Transfer: Run 20 µg of protein per lane. Transfer to a PVDF membrane (0.2 µm pore size is preferred for capturing the ~30 kDa cleaved GSDMD fragment).

  • Primary Antibody Probing (Self-Validating Panel):

    • Anti-p-MLKL (Ser358): Confirms Necroptosis execution.

    • Anti-Cleaved GSDMD (Asp275): Confirms Pyroptosis execution.

    • Anti-Caspase-3 (Cleaved): Confirms/Rules out Apoptotic crosstalk.

    • Anti-GAPDH: Loading control.

  • Interpretation: A purely pyroptotic event will yield high LDH, high cleaved GSDMD, and negative p-MLKL/Cleaved Caspase-3.

Section 4: Quantitative Data & Translational Landscape

Table 1: Pharmacological Modulators of Non-Apoptotic Cell Death
PathwayCompoundPrimary Target / MechanismTranslational Status
Ferroptosis ErastinInhibits System Xc- (depletes GSH)Preclinical / Tool Compound
Ferroptosis RSL3Directly inhibits GPX4Preclinical
Cuproptosis ElesclomolCopper ionophore; binds FDX1Clinical Trials (Melanoma)
Necroptosis LCL161Smac-mimetic; degrades cIAPsClinical Trials (Breast Cancer)
Pyroptosis Val-boroProActivates DPP8/9 (Inflammasome)Preclinical
Table 2: Comparative Biomarkers and Morphological Features
ModalityPrimary Organelle AffectedKey ExecutionerBiochemical HallmarkInflammatory Status
Apoptosis Mitochondria / NucleusCaspase-3/7DNA fragmentation, BlebbingImmunologically Silent
Ferroptosis Cell Membrane / ERLipid PeroxidesC11-BODIPY shift, Iron dependencyMildly Immunogenic
Cuproptosis MitochondriaLipoylated TCAFe-S cluster loss, Proteotoxic stressUnknown / Emerging
Necroptosis Cell Membranep-MLKLLDH Release, Organelle swellingHighly Immunogenic
Pyroptosis Cell MembraneGSDMD / GSDMELDH Release, Massive pore formationHighly Immunogenic

Conclusion

The strategic induction of non-apoptotic cell death pathways represents a paradigm shift in overcoming chemoresistance. By utilizing rigorous, self-validating assays to map these pathways, drug development professionals can identify novel metabolic vulnerabilities (Ferroptosis/Cuproptosis) and harness immunogenic cell death (Necroptosis/Pyroptosis) to synergize with next-generation immunotherapies.

References
  • Cuproptosis in Cancer: Mechanisms, Microenvironment, and Therapeutic Exploit
  • Ferroptosis in Cancer Therapy: Mechanisms, Small Molecule Inducers, and Novel Approaches. PubMed Central (PMC).
  • Cuproptosis: molecular mechanisms, cancer prognosis, and therapeutic applic
  • Probing Lipid Peroxidation in Ferroptosis: Emphasizing the Utilization of C11-BODIPY-Based Protocols.
  • Stratifying ferroptosis sensitivity in cells and mouse tissues by photochemical activation of lipid peroxidation and fluorescent imaging. PubMed Central (PMC).
  • Pyroptosis in cancer therapy: a double-edged sword for immune activation and tumor progression. PubMed Central (PMC).
  • Dual roles of inflammatory programmed cell death in cancer: insights into pyroptosis and necroptosis. Frontiers in Oncology.
  • Ferroptosis, necroptosis, and pyroptosis in anticancer immunity. PubMed Central (PMC).

Sources

Whitepaper: Methuosis - A Novel Therapeutic Target for Overcoming Drug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A New Paradigm in Regulated Cell Death

The landscape of cancer therapy has long been dominated by strategies designed to induce apoptosis, or Type I programmed cell death.[1][2] However, the clinical efficacy of these approaches is frequently undermined by the development of apoptosis resistance, a common feature of aggressive and recurrent tumors.[2][3] This challenge has catalyzed a search for alternative, non-apoptotic cell death pathways that can be exploited therapeutically.[2][4] Among these, methuosis has emerged as a particularly promising modality.

The term "methuosis" is derived from the Greek methuo, meaning "to drink to intoxication," a name that vividly captures its unique morphology.[2][3][4] This non-apoptotic form of cell death is characterized by the catastrophic accumulation of large, fluid-filled vacuoles derived from macropinosomes, which ultimately swell and displace the cytoplasm, leading to a loss of metabolic capacity and rupture of the plasma membrane.[1][2][3][4] First described in glioblastoma cells with hyperactivated Ras signaling, methuosis presents a distinct phenotype, lacking the characteristic cell shrinkage, caspase activation, and nuclear fragmentation seen in apoptosis.[1][2][4]

This guide provides a technical overview of methuosis, from its core molecular mechanisms to validated experimental protocols for its study. It is designed for researchers and drug development professionals seeking to understand and leverage this novel cell death pathway to target cancers that are resistant to conventional therapies.[2][3]

The Molecular Signature of Methuosis

The induction of methuosis is fundamentally linked to the dysregulation of macropinocytosis, a clathrin-independent endocytic process responsible for the bulk uptake of extracellular fluid.[5][6] Under normal conditions, macropinosomes are formed, trafficked, and recycled efficiently.[6] Methuosis is triggered when this process becomes hyper-activated and simultaneously uncoupled from the necessary recycling and lysosomal fusion pathways.[6]

The Central Ras-Rac1-Arf6 Signaling Axis

The canonical pathway leading to methuosis was first elucidated in the context of oncogenic Ras mutations, common in many cancers.[2][6][7] The activation of H-Ras does not induce methuosis through its well-known downstream effectors like Raf or PI3K.[8] Instead, it triggers a specific cascade involving small GTPases that govern endosomal trafficking.

The key molecular events are as follows:

  • H-Ras Activation : Hyper-activation of H-Ras serves as the initial trigger.[6]

  • Rac1 Activation : Activated Ras stimulates the guanine nucleotide exchange factors (GEFs) for Rac1, leading to an increase in active, GTP-bound Rac1.[8] Rac1 is a critical mediator, as its activation is essential for the formation of membrane ruffles that precede macropinosome formation.[9]

  • Arf6 Inactivation : Active Rac1 binds to the Arf GTPase-activating protein (GAP), GIT1.[8] This interaction is the lynchpin of methuosis induction. The Rac1-GIT1 complex leads to the inactivation of another GTPase, Arf6.[6][8]

  • Trafficking Failure & Vacuole Accumulation : Arf6 is crucial for the recycling of endosomal compartments back to the plasma membrane.[6] Its inactivation stalls this process. Consequently, the newly formed, large macropinosomes are unable to be recycled or efficiently fuse with lysosomes for degradation.[6][10] They accumulate and coalesce within the cytoplasm, forming the characteristic giant vacuoles.[9] These vacuoles acquire late endosomal markers like Rab7 and LAMP1 but remain distinct from functional lysosomes.[1][4]

This cascade results in the cell effectively "drinking itself to death," as the relentless macropinocytosis, combined with a failure of vesicular traffic management, leads to irreversible structural and metabolic collapse.

Methuosis_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Ras Oncogenic Ras (e.g., H-Ras G12V) Rac1_inactive Rac1-GDP Ras->Rac1_inactive Activates Rac1_active Rac1-GTP Rac1_inactive->Rac1_active GEF Macropinosome Macropinosome Formation Rac1_active->Macropinosome Drives GIT1 GIT1 (Arf GAP) Rac1_active->GIT1 Binds & Activates Vacuole Vacuole Accumulation & Fusion Macropinosome->Vacuole Failure to Recycle Arf6_active Arf6-GTP GIT1->Arf6_active Inactivates (GAP activity) Arf6_inactive Arf6-GDP Arf6_active->Arf6_inactive Recycling Endosomal Recycling Arf6_active->Recycling Promotes Recycling->Macropinosome Required for Death Methuosis Cell Death Vacuole->Death

Caption: Core signaling pathway leading to methuosis induction.
Other Implicated Pathways

While the Ras-Rac1-Arf6 axis is the most well-defined, other signaling pathways have been implicated. For instance, the JNK signaling pathway has been shown to play a key role in methuosis induced by certain small molecules, and the MKK4-p38α axis has also been identified as a facilitator of this cell death process in hepatocellular carcinoma.[6][11][12] This suggests that multiple molecular routes can converge on the phenotype of catastrophic vacuolization.

Distinguishing Methuosis from Other Cell Death Modalities

A critical aspect of studying methuosis is distinguishing it from other forms of cell death, particularly apoptosis, necrosis, and paraptosis. Each has distinct morphological and biochemical hallmarks.

FeatureMethuosisApoptosis (Type I)Necrosis (Type III)
Primary Morphology Massive cytoplasmic vacuolization from macropinosomes.[1][4]Cell shrinkage, membrane blebbing, formation of apoptotic bodies.[1]Cell swelling (oncosis), loss of membrane integrity early.
Plasma Membrane Integrity lost late in the process, following vacuolation.[2][4]Remains intact until late stages (secondary necrosis).Early rupture and release of cellular contents.
Caspase Activation Caspase-independent.[3][13]Caspase-dependent (activation of initiator and executioner caspases).Generally caspase-independent.
Nuclear Morphology Nucleus remains largely intact, no chromatin condensation.[4]Chromatin condensation (pyknosis) and nuclear fragmentation (karyorrhexis).[1]Nucleus swells and is eventually degraded (karyolysis).
Origin of Vacuoles Macropinosomes and late endosomes.[1][4]Not a defining feature.Swelling of organelles, but not macropinosome-derived.
Inflammatory Response Potentially low, as membrane rupture is a late event.Generally non-inflammatory, as contents are packaged in apoptotic bodies.Highly inflammatory due to release of DAMPs.
Key Regulator Rac1/Arf6 trafficking control.[8]Caspase cascade, Bcl-2 family proteins.Cellular energy depletion, physical/chemical insult.

Experimental Workflow for Inducing and Validating Methuosis

Studying methuosis requires a multi-faceted approach to confirm the phenotype and elucidate the mechanism. The following section outlines a robust workflow for inducing methuosis with a small molecule inducer and validating the observations.

Materials and Reagents
  • Cell Line: U251 glioblastoma multiforme (GBM) cells are a well-characterized model.[3][4] Apoptosis-resistant cell lines are also excellent candidates.

  • Methuosis Inducer: Indole-based chalcones like MOMIPP or MIPP are potent inducers.[3][13] Vacquinol-1 is another well-documented choice.[3][14]

  • Fluid-Phase Marker: Lucifer Yellow or high-molecular-weight Dextran-FITC.

  • Viability Assay: Sulforhodamine B (SRB) assay, MTT assay, or Trypan Blue.

  • Apoptosis/Necrosis Controls: Staurosporine (apoptosis inducer), H₂O₂ (necrosis inducer).

  • Inhibitors: Pan-caspase inhibitor (z-VAD-fmk), macropinocytosis inhibitor (EIPA).

  • Microscopy: Phase-contrast and fluorescence microscope.

Step-by-Step Protocol

Part A: Induction and Morphological Assessment

  • Cell Seeding: Plate U251 cells in a 24-well plate at a density that allows for 24-48 hours of growth without reaching full confluency.

  • Treatment: Treat cells with a concentration range of the methuosis inducer (e.g., 1-20 µM MOMIPP).[13] Include a DMSO vehicle control.

    • Expert Insight: A dose-response and time-course experiment is crucial to identify the optimal concentration and time point where vacuolization is maximal before widespread cell detachment and death.

  • Microscopic Observation: Observe cells using phase-contrast microscopy at regular intervals (e.g., 4, 8, 12, 24 hours). Document the progressive formation of large, phase-lucent (clear) vacuoles that displace the cytoplasm.

Part B: Confirmation of Macropinocytosis

  • Inducer Treatment: Treat cells with the optimal concentration of the inducer determined in Part A for a shorter duration (e.g., 4-6 hours).

  • Fluid-Phase Marker Uptake: Add Lucifer Yellow (e.g., 1 mg/mL) to the culture medium for the final 30-60 minutes of the incubation.

  • Wash and Visualize: Wash the cells thoroughly with cold PBS to remove extracellular dye. Visualize the cells using fluorescence microscopy. A strong fluorescent signal within the vacuoles confirms their origin from macropinocytotic uptake.

    • Self-Validation: As a negative control, pre-treat a set of cells with the macropinocytosis inhibitor EIPA for 1 hour before adding the inducer and Lucifer Yellow. A significant reduction in vacuole formation and fluorescence confirms the process is macropinocytosis-dependent.[12]

Part C: Distinguishing from Apoptosis

  • Co-treatment with Caspase Inhibitor: Set up parallel experiments where cells are pre-treated with the pan-caspase inhibitor z-VAD-fmk (e.g., 50 µM) for 1 hour before adding the methuosis inducer.

  • Assess Viability: After 24-48 hours, measure cell viability using an SRB or MTT assay.

    • Trustworthiness Check: If the cell death is methuosis, z-VAD-fmk will not prevent the loss of viability.[4][13] In a parallel positive control using an apoptosis inducer like staurosporine, z-VAD-fmk should rescue the cells, confirming the inhibitor's activity.

Experimental_Workflow cluster_prep Phase 1: Preparation & Induction cluster_observe Phase 2: Observation & Confirmation cluster_quantify Phase 3: Quantification & Analysis Seed Seed Cells (e.g., U251 GBM) Treat Treat with Inducer (e.g., MOMIPP, 1-20 µM) + Controls (DMSO) Seed->Treat PhaseContrast A: Morphological Analysis (Phase-Contrast Microscopy) Observe vacuole formation over 24h Treat->PhaseContrast Fluorescence B: Macropinocytosis Assay (Lucifer Yellow Uptake) Confirm vacuole origin Treat->Fluorescence Inhibitor C: Apoptosis Control (Co-treat with z-VAD-fmk) Verify caspase-independence Treat->Inhibitor Viability Quantify Cell Death (SRB / MTT Assay) PhaseContrast->Viability Analysis Analyze Data & Draw Conclusions Fluorescence->Analysis Inhibitor->Viability Viability->Analysis

Caption: A validated workflow for the study of methuosis.

Methuosis as a Therapeutic Target

The true novelty of methuosis lies in its therapeutic potential, particularly for cancers that have developed resistance to apoptosis.[2][3]

  • Overcoming Apoptosis Resistance: Many aggressive cancers, such as glioblastoma multiforme (GBM), harbor mutations (e.g., in p53 or Bcl-2 family members) that disable the apoptotic machinery.[3] Because methuosis operates via a completely independent mechanism, it can bypass these resistance pathways, offering a powerful strategy to eliminate otherwise resilient cancer cells.[2][3] Small molecules like MOMIPP have been shown to effectively kill temozolomide-resistant glioblastoma cells.[3]

  • Exploiting Oncogenic Drivers: Cancers with activating Ras mutations are already primed for high levels of macropinocytosis to fuel their metabolic needs.[7] This inherent dependency can be turned into a vulnerability. Inducers of methuosis can push this already elevated process into a state of catastrophic overdrive, demonstrating a "synthetic lethal"-like interaction.

  • Small Molecule Inducers: The discovery of potent, specific small molecules that can induce methuosis is a significant step towards clinical translation.[6] Compounds like Vacquinol-1 and various indole-based chalcones serve as prototypes for the development of new drugs designed to trigger this unique form of cell death.[3][14][15]

Challenges and Future Directions

While promising, the path to clinical application for methuosis-inducing therapies has several hurdles:

  • Specificity and Toxicity: Ensuring that methuosis-inducing drugs are highly specific to cancer cells while sparing normal cells is paramount.[6][16] While many inducers show a preferential effect on tumor cells, the molecular basis for this selectivity needs further investigation.[6][16]

  • In Vivo Efficacy: Translating the potent in vitro effects into robust in vivo anti-tumor activity is a major challenge. Drug delivery, pharmacokinetics, and the tumor microenvironment will all play critical roles.

  • Biomarker Development: Identifying biomarkers that can predict which tumors will be most susceptible to methuosis induction would be invaluable for patient stratification in future clinical trials.

Future research should focus on identifying the direct protein targets of small molecule inducers, further delineating the signaling networks that regulate methuosis, and developing next-generation compounds with improved potency and in vivo safety profiles.

Conclusion

Methuosis represents a paradigm shift in our approach to cancer cell death. By engaging a unique mechanism of catastrophic macropinocytosis, it provides a powerful tool to circumvent apoptosis resistance, a major obstacle in modern oncology. For researchers and drug developers, understanding the molecular intricacies and experimental nuances of this pathway is the first step toward unlocking its immense therapeutic potential and designing a new class of anticancer agents for the most challenging of tumors.

References

  • Title: Methuosis: Drinking to Death: The Many Ways Cells Die. Source: ResearchGate. URL: [Link]

  • Title: Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments. Source: PMC, The American Journal of Pathology. URL: [Link]

  • Title: Multiple cell death modalities and their key features (Review). Source: Spandidos Publications. URL: [Link]

  • Title: Methuosis: Nonapoptotic Cell Death Associated With Vacuolization of Macropinosome and Endosome Compartments. Source: PubMed. URL: [Link]

  • Title: The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets. Source: Frontiers in Oncology. URL: [Link]

  • Title: Macropinocytosis: Both a Target and a Tool for Cancer Therapy. Source: PMC, National Institutes of Health. URL: [Link]

  • Title: Molecular pathways that lead to methuosis in cancer cells. Source: ResearchGate. URL: [Link]

  • Title: Progress in the discovery and development of small molecule methuosis inducers. Source: PMC, Royal Society of Chemistry. URL: [Link]

  • Title: Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy. Source: PMC, National Institutes of Health. URL: [Link]

  • Title: Approaches to selective and potent inhibition of glioblastoma by vanadyl complexes: Inducing mitotic catastrophe and methuosis. Source: PubMed. URL: [Link]

  • Title: Induction of Nonapoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6. Source: AACR Journals. URL: [Link]

  • Title: Methuosis Contributes to Jaspine-B-Induced Cell Death. Source: Digital CSIC. URL: [Link]

  • Title: Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy. Source: MDPI. URL: [Link]

  • Title: Cell-Specific Vulnerability of Human Glioblastoma and Astrocytoma Cells to Mephedrone—An In Vitro Study. Source: MDPI. URL: [Link]

  • Title: Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones. Source: PMC, National Institutes of Health. URL: [Link]

  • Title: (PDF) Methuosis Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments. Source: ResearchGate. URL: [Link]

  • Title: Tubeimoside-2 Triggers Methuosis in Hepatocarcinoma Cells through the MKK4–p38α Axis. Source: MDPI. URL: [Link]

  • Title: Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. Source: PLOS Neglected Tropical Diseases. URL: [Link]

Sources

Methuosis: Mechanisms of Vacuolar Cell Death and Therapeutic Applications

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Drug Discovery & Cell Biology

Executive Summary

Methuosis (from the Greek methuo, "to drink to intoxication") is a distinct form of regulated, non-apoptotic cell death (RCD) characterized by the massive accumulation of fluid-filled, macropinosome-derived vacuoles.[1][2][3][4][5][6][7][8][9][10] Unlike apoptosis, it is caspase-independent and lacks nuclear fragmentation. Unlike autophagy, the vacuoles are single-membraned and do not primarily sequester cytoplasmic organelles.[11]

For researchers and drug developers, methuosis represents a critical "alternative kill switch" for cancers harboring resistance to apoptotic stimuli (e.g., Glioblastoma Multiforme, chemo-resistant carcinomas). This guide delineates the molecular biogenesis of methuotic vacuoles, provides rigorous differentiation criteria from other vacuolar pathologies, and outlines validated experimental protocols for its induction and assessment.

Part 1: Mechanistic Architecture of Vacuole Formation

The defining characteristic of methuosis is not merely the presence of vacuoles, but their specific origin (macropinocytosis) and their failure to recycle.[2][3][10]

The Macropinocytosis Driver (Ras-Rac1 Axis)

Methuosis is initiated by the hyper-stimulation of macropinocytosis.[2][8]

  • Constitutive Activation: Often driven by oncogenic H-Ras (G12V) or K-Ras .[2]

  • Effector Pathway: Ras activates Rac1 (a Rho GTPase), which drives actin cytoskeletal remodeling to form lamellipodia. These membrane ruffles fold back onto the plasma membrane, engulfing large volumes of extracellular fluid into discrete vesicles (macropinosomes).[4]

The Recycling Blockade (The GIT1/Arf6 Checkpoint)

In physiological macropinocytosis, vesicles are rapidly recycled to the plasma membrane or fused with lysosomes for degradation.[2] In methuosis, this trafficking is dysregulated.[2]

  • The Critical Interaction: Activated Rac1 recruits GIT1 (G protein-coupled receptor kinase-interacting protein 1).

  • Arf6 Inactivation: GIT1 acts as a scaffold that inhibits the activation of Arf6 (ADP-ribosylation factor 6).[2] Specifically, it prevents Arf6 from exchanging GDP for GTP.

  • Consequence: Arf6-GTP is required for the recycling of macropinosomes to the plasma membrane. Its inactivation traps the macropinosomes in the cytoplasm.

Vacuole Maturation and Coalescence[5]
  • Identity: The trapped macropinosomes acquire late endosomal markers (Rab7 and LAMP1 ) but remain functionally distinct from degradative lysosomes.[5]

  • Fusion: These vesicles undergo homotypic fusion, coalescing into giant, phase-lucent vacuoles that displace the nucleus and cytoplasm.

  • Metabolic Catastrophe: The vacuoles do not efficiently degrade cargo (impaired Cathepsin L processing). Their accumulation leads to metabolic depletion (ATP drop) and eventual plasma membrane rupture (lysis), mimicking necrosis morphologically but driven by a specific signaling cascade.

Visualization: The Methuosis Signaling Pathway[2]

MethuosisPathway Inducer Inducer (MOMIPP / H-Ras G12V) Ras Ras Activation (H-Ras) Inducer->Ras Activates Rac1 Rac1-GTP (Active) Ras->Rac1 Activates Actin Actin Remodeling (Lamellipodia) Rac1->Actin Drives GIT1 GIT1 Recruitment Rac1->GIT1 Recruits Macro Nascent Macropinosomes Actin->Macro Formation Vacuole Giant Vacuole Formation (Rab7+ / LAMP1+) Macro->Vacuole Coalescence (Recycling Blocked) Arf6 Arf6 Inactivation (Decreased Arf6-GTP) GIT1->Arf6 Inhibits (GAP activity) Recycling Recycling to Plasma Membrane Arf6->Recycling Normally Promotes Lysis Metabolic Failure & Cell Lysis Vacuole->Lysis Displacement & Stress

Caption: Figure 1. Molecular signaling cascade of methuosis. The critical divergence from normal endocytosis is the Rac1-GIT1-mediated inhibition of Arf6, preventing vesicle recycling.[2]

Part 2: Differential Diagnosis (Methuosis vs. Others)

Misidentification of vacuolar cell death is common. Researchers often confuse methuosis with autophagy or paraptosis. Use this matrix to validate your phenotype.

Table 1: Comparative Characteristics of Vacuolar Cell Death
FeatureMethuosisAutophagy (Type II)Paraptosis
Origin of Vacuole Macropinosomes (extracellular fluid)Autophagosomes (cytoplasm/organelles)ER or Mitochondria swelling
Membrane Structure Single membraneDouble membraneSingle membrane
Content Extracellular fluid (Lucifer Yellow+)Cytoplasmic organelles, proteinsEmpty/ER components
Key Markers Rab7+, LAMP1+, Rac1/Ras dependent LC3-II+, p62 degradationAIP1/Alix interaction, ER stress markers
Nuclear Morphology Normal (until lysis)Normal or PyknoticNormal
Caspase Dependence IndependentIndependentIndependent
Response to 3-MA Minimal/NoneInhibited (early stage)Variable
Visualization: Diagnostic Logic Tree

DiagnosisTree Start Cell Death with Cytoplasmic Vacuolization Caspase Is it Caspase Dependent? Start->Caspase Apoptosis Apoptosis (Not Vacuolar Death) Caspase->Apoptosis Yes Membrane Vacuole Membrane Structure (EM) Caspase->Membrane No Double Double Membrane (Engulfs Organelles) Membrane->Double Single Single Membrane (Fluid/Empty) Membrane->Single Autophagy Autophagy Double->Autophagy Origin Origin/Cargo Analysis Single->Origin Fluid Extracellular Fluid (Lucifer Yellow +) Origin->Fluid ER ER/Mitochondria Swelling (Lucifer Yellow -) Origin->ER Methuosis METHUOSIS Fluid->Methuosis Paraptosis Paraptosis ER->Paraptosis

Caption: Figure 2.[2][5][12] Decision tree for classifying vacuolar cell death phenotypes based on membrane structure and cargo origin.

Part 3: Experimental Framework & Protocols

Induction of Methuosis

To study methuosis, use small molecule inducers that mimic the Ras-driven phenotype without requiring genetic modification.

  • Compound: MOMIPP (3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one).[3][5][6][10]

  • Source: Specific chemical synthesis or specialized vendors (often custom synthesized based on Maltese et al. protocols).

  • Concentration: 2.5 µM – 10 µM.

  • Timeframe: Vacuoles appear within 2–4 hours; loss of viability occurs at 24–48 hours.

Protocol: Macropinocytosis Validation (Lucifer Yellow Uptake)

This is the gold standard for confirming methuosis. Methuotic vacuoles must contain extracellular fluid.[1]

Materials:

  • Lucifer Yellow CH (Lithium salt) - 1 mg/mL in culture medium.

  • MOMIPP or Inducer.[2][3][10]

  • Confocal Microscope.[1][9]

Steps:

  • Seeding: Plate cells (e.g., U251 GBM, MDA-MB-231) on glass coverslips.

  • Treatment: Treat cells with 10 µM MOMIPP for 4 hours (vacuoles should be forming).

  • Labeling: Aspirate medium and replace with medium containing Lucifer Yellow (0.5 - 1 mg/mL) .

  • Incubation: Incubate for 30–60 minutes at 37°C.

  • Washing: Wash 3x with ice-cold PBS to stop uptake and remove background.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins.

  • Imaging: Image immediately.

    • Result: Methuosis-positive cells will show intense fluorescence inside the large vacuoles, confirming they originated from the uptake of extracellular fluid.

    • Control: Paraptotic vacuoles (ER-derived) will remain dark (negative for Lucifer Yellow).

Protocol: Marker Analysis (Immunofluorescence)

Differentiate from autophagy using specific markers.[12]

Target Markers:

  • LAMP1 / Rab7: Positive on methuotic vacuoles (limiting membrane).[2][7]

  • LC3-II: Generally Negative (or diffuse cytosolic) on methuotic vacuoles. Note: Some crosstalk exists, but methuotic vacuoles are not double-membraned autophagosomes.

Steps:

  • Treat cells with MOMIPP (12-24h).

  • Fix with 4% PFA; Permeabilize with 0.1% Triton X-100.

  • Block with 5% BSA.

  • Primary Antibodies: Anti-LAMP1 (Mouse), Anti-LC3B (Rabbit).

  • Secondary Antibodies: Anti-Mouse Alexa-488, Anti-Rabbit Alexa-568.

  • Analysis: Methuosis is characterized by large LAMP1+ rings that are distinct from LC3 puncta.

Part 4: Therapeutic Implications[2][3][5][10]

Methuosis is currently being explored as a strategy to bypass Multidrug Resistance (MDR) .

  • Apoptosis Resistance: Tumors with p53 mutations or Bcl-2 overexpression are resistant to standard chemotherapy. Methuosis pathways (Ras/Rac1) operate independently of the intrinsic apoptotic machinery.[2][8]

  • GBM Treatment: Glioblastoma Multiforme often exhibits constitutive Ras/Rac1 activation. Inducers like MOMIPP exploit this pre-existing stress, pushing the cell over the metabolic edge ("hyper-stimulation").

  • Drug Synergy: Combining methuosis inducers with metabolic inhibitors (e.g., glycolysis inhibitors) may accelerate cell death due to the high ATP cost of massive vacuolization.

References

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments.[1][2][3][4][13] American Journal of Pathology.[1][2][4][13]

  • Overmeyer, J. H., et al. (2008). Active Ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis.[8] Molecular Cancer Research.

  • Trabbic, C. M., et al. (2014). Synthesis and biological evaluation of indole-based chalcones as inducers of methuosis, a novel type of nonapoptotic cell death. Journal of Medicinal Chemistry.[1][14]

  • Maltese, W. A., & Overmeyer, J. H. (2015). Non-apoptotic cell death associated with perturbations of macropinocytosis.[2][14] Frontiers in Physiology.[14]

  • Robinson, N., et al. (2019). The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma. BMC Cancer.

Sources

Methodological & Application

Application Note: Protocol for Methuosis Induction using Methuosis Inducer 1 (HZX-02-059)

[1]

Abstract

Methuosis is a distinct form of regulated cell death characterized by the hyper-stimulation of macropinocytosis, leading to the accumulation of large, fluid-filled cytoplasmic vacuoles that rupture the cell membrane.[3][4][5][6] Unlike apoptosis, methuosis involves the displacement of organelles by macropinosome-derived vacuoles and is often caspase-independent.[4] This guide details the protocol for using Methuosis Inducer 1 (HZX-02-059) , a dual-target inhibitor of PIKfyve and tubulin, to induce and validate methuosis in cancer cell lines (e.g., Glioblastoma U251, GBM models).

Introduction & Mechanism of Action

Methuosis Inducer 1 (HZX-02-059) operates via a unique dual mechanism that distinguishes it from classical inducers like MIPP or Vacquinol-1.

  • PIKfyve Inhibition: It inhibits the lipid kinase PIKfyve, preventing the conversion of PtdIns(3)P to PtdIns(3,5)P2. This phosphoinositide is critical for endomembrane homeostasis; its depletion halts endosome maturation/recycling, causing massive enlargement of endosomes.

  • Tubulin Destabilization: It disrupts microtubule dynamics, further preventing the recycling of macropinosomes to the plasma membrane.

The result is "metabolic catastrophe": the cell drinks itself to death, accumulating vacuoles that fuse and eventually cause membrane lysis.[7]

Mechanistic Pathway (Graphviz)

MethuosisMechanismInducerMethuosis Inducer 1(HZX-02-059)Target1Inhibit PIKfyveInducer->Target1Target2Destabilize TubulinInducer->Target2LipidEffectDepletion ofPtdIns(3,5)P2Target1->LipidEffectTraffickingBlock EndosomeRecyclingTarget2->TraffickingLipidEffect->TraffickingLoss of maturation signalVacuolizationAccumulation ofMacropinosomesTrafficking->VacuolizationFusionHomotypic Fusion(Giant Vacuoles)Vacuolization->FusionDeathMembrane Rupture(Methuosis)Fusion->DeathMetabolic catastrophe

Figure 1: Dual-target mechanism of HZX-02-059 leading to methuotic cell death.

Materials & Reagents

ReagentSpecificationStorage
Methuosis Inducer 1 HZX-02-059 (Purity >98%)-20°C (Powder), -80°C (Stock)
Solvent DMSO (Dimethyl sulfoxide), sterileRT
Macropinocytosis Probe Lucifer Yellow CH or Dextran-FITC (70 kDa)4°C (Dark)
Late Endosome Markers Anti-Rab7, Anti-LAMP1 antibodies-20°C
Apoptosis Inhibitor z-VAD-fmk (Pan-caspase inhibitor)-20°C
Cell Line U251, U87 MG (Glioblastoma) or A549Liquid Nitrogen

Experimental Protocol

Phase 1: Preparation of Stock Solution

Critical Step: HZX-02-059 is hydrophobic. Proper solubilization is essential to prevent micro-precipitation which can cause false negatives.

  • Calculate Mass: For 5 mg of HZX-02-059 (MW ≈ 400-500 g/mol , check specific batch MW), add sterile DMSO to achieve a 10 mM Stock Solution .

  • Dissolution: Vortex vigorously for 1 minute. If particulate remains, sonicate in a water bath for 5 minutes at room temperature.

  • Aliquot: Dispense into 20 µL aliquots in amber tubes to avoid freeze-thaw cycles. Store at -80°C.

Phase 2: Dose-Response & Time-Course Optimization

Because sensitivity varies by cell line, a matrix experiment is required.

  • Seeding: Plate cells (e.g., U251) at 5,000 cells/well in a 96-well plate. Allow adhesion for 24 hours.

  • Treatment Matrix:

    • Concentrations: 0 (DMSO), 0.5, 1.0, 2.5, 5.0, 10.0, 20.0 µM.

    • Time Points: 4h, 12h, 24h, 48h.

Standard Working Concentration: Typically 2.5 µM – 10 µM for HZX-02-059. Note: Higher concentrations (>20 µM) may trigger off-target necrosis or rapid apoptosis.

Phase 3: Morphological Assessment (Primary Readout)

Methuosis is defined morphologically.

  • Phase Contrast Microscopy:

    • Observe cells at 20x or 40x magnification.

    • Positive Phenotype: Appearance of multiple, phase-lucent cytoplasmic vacuoles surrounding the nucleus. Vacuoles will coalesce over time into "giant" vacuoles displacing the nucleus.

    • Negative Control: Cells remain flat with intact cytoplasm.

    • Apoptosis Control: Cell shrinkage, blebbing (distinct from vacuolization).

Phase 4: Functional Validation (Dextran Uptake Assay)

To confirm vacuoles are macropinosomes (fluid-phase uptake) and not autophagosomes.

  • Seed Cells: 2 x 10^4 cells on glass coverslips in 24-well plates.

  • Treat: Incubate with 5 µM HZX-02-059 for 4–6 hours (early vacuolization phase).

  • Pulse Label: Add Lucifer Yellow (0.5 mg/mL) or Dextran-FITC 70kDa (1 mg/mL) directly to the culture medium.

  • Incubate: 30 minutes at 37°C.

  • Wash: Wash 3x with ice-cold PBS to stop uptake.

  • Fix: 4% Paraformaldehyde (PFA) for 15 min.

  • Image: Confocal microscopy.

    • Result: Vacuoles should be fluorescently positive, indicating they originated from the uptake of extracellular fluid.

Phase 5: Distinguishing from Apoptosis

HZX-02-059 can promote apoptosis in parallel. To isolate the methuosis effect:

  • Pre-treat cells with 20 µM z-VAD-fmk (Pan-caspase inhibitor) for 1 hour.

  • Add HZX-02-059 .[1][2]

  • Observation: If vacuolization and cell death persist despite caspase inhibition, the mechanism is confirmed as methuosis.

Experimental Workflow Diagram

ProtocolWorkflowcluster_0Day 0: Setupcluster_1Day 1: Treatmentcluster_2Day 2: AnalysisSeedSeed Cells(5k/well)TreatApply to CellsSeed->Treat24h AdhesionStockThaw Stock(10mM DMSO)DiluteDilute in Media(2.5 - 10 µM)Stock->DiluteDilute->TreatMicroscopyPhase Contrast(Check Vacuoles)Treat->Microscopy4-24hAssayViability Assay(MTT/CCK-8)Microscopy->Assay48h End PointValidationDextran Uptake(Confocal)Microscopy->ValidationIf Vacuoles +

Figure 2: Step-by-step experimental workflow for methuosis induction.

Troubleshooting & Optimization

ObservationPossible CauseSolution
No Vacuoles Concentration too lowIncrease dose to 10 µM or 20 µM.
Rapid Cell Detachment Toxicity/NecrosisReduce dose (try 1-2.5 µM). Check DMSO % (<0.5%).
Vacuoles not Fluorescent Not MacropinosomesVacuoles might be ER-derived (Paraptosis). Confirm with ER markers.
Precipitation in Media Poor SolubilityWarm media to 37°C before adding compound. Do not freeze working dilutions.

References

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments. The American Journal of Pathology. Retrieved from [Link]

  • Kitambi, S. S., et al. (2014). Vulnerability of glioblastoma cells to catastrophic vacuolization and death induced by a small molecule. Cell.[6][7][8][9][10][11][12] (Reference for general methuosis induction principles via Vacquinol-1). Retrieved from [Link]

  • Overmeyer, J. H., et al. (2011). A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells. Molecular Cancer.[9] (Reference for MIPP/MOMIPP comparison). Retrieved from [Link]

Application Note: Determining the Optimal In Vitro Concentration of HZX-02-059 for Methuosis and Cytotoxicity Assays

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale & The Importance of Optimization

When evaluating novel dual-target inhibitors like HZX-02-059, researchers often fall into the trap of treating the compound as a standard cytotoxic agent. However, HZX-02-059 is a highly specialized azaindole-based small molecule that acts as a potent dual-target inhibitor of phosphatidylinositol-3-phosphate 5-kinase (PIKfyve) and tubulin 1.

Unlike traditional chemotherapeutics that primarily trigger apoptosis, HZX-02-059 is a potent inducer of methuosis —a non-apoptotic, caspase-independent form of cell death characterized by the massive accumulation of fluid-filled cytoplasmic vacuoles 2. By inhibiting PIKfyve with high affinity (Kd = 10.4 nM), the compound disrupts the delicate balance of endosomal and lysosomal trafficking, leading to vacuolization and eventual cell lysis 3. Concurrently, its tubulin-inhibitory properties induce cell cycle arrest, while secondary mechanisms downregulate the PI3K/AKT and p53 pathways, suppressing c-Myc and NF-κB transcription 1.

The Causality of Concentration: Because HZX-02-059 triggers multiple cell death modalities, determining the exact optimal in vitro concentration is critical. A concentration that is too low may fail to induce the hallmark vacuolization, while a concentration that is too high may trigger rapid, non-specific necrotic toxicity before the methuosis phenotype can fully manifest.

MOA HZX HZX-02-059 PIKfyve PIKfyve Inhibition HZX->PIKfyve Tubulin Tubulin Inhibition HZX->Tubulin Signaling Downregulation of PI3K/AKT, p53, c-Myc HZX->Signaling Secondary Endo Disrupted Endocytosis & Exocytosis PIKfyve->Endo CellCycle Cell Cycle Arrest Tubulin->CellCycle Vacuole Cytoplasmic Vacuolization Endo->Vacuole Methuosis Methuosis (Non-apoptotic Death) Vacuole->Methuosis Apoptosis Apoptosis CellCycle->Apoptosis Signaling->Methuosis Signaling->Apoptosis

Diagram 1: Mechanism of action of HZX-02-059 driving methuosis and apoptosis.

Quantitative Baseline: Reference IC50 Data

Before designing your concentration gradient, it is essential to establish a baseline. HZX-02-059 exhibits a broad spectrum of cytotoxicity across human cancer cell lines, with IC50 values typically ranging from 0.3 µM to 2.6 µM 3. The sensitivity varies significantly by tissue origin, with aggressive hematological malignancies and melanomas showing heightened sensitivity [[4]]().

Cell LineTissue OriginIC50 (µM)
A375 Melanoma0.326 ± 0.026
HCT116 Colorectal Carcinoma1.008 ± 0.042
HepG2 Hepatocellular Carcinoma1.197 ± 0.344
SK-MEL-28 Melanoma1.370 ± 0.061
BGC823 Gastric Cancer1.566 ± 0.015
MDA-MB-231 Triple-Negative Breast Cancer1.571 ± 0.066
SK-MEL-30 Melanoma1.662 ± 0.128
A549 Lung Carcinoma1.892 ± 0.092
MDA-MB-435S Melanoma2.268 ± 0.100
MCF-7 Breast Cancer2.611 ± 0.739

(Data synthesized from MedChemExpress in vitro panel validations 3)

Designing a Self-Validating Experimental Workflow

To establish a self-validating system, this protocol integrates phenotypic checkpoints (phase-contrast microscopy) prior to biochemical readouts (CCK-8 and Flow Cytometry). If you simply run a standard 48-hour viability assay without morphological tracking, you risk selecting a concentration that induces non-specific necrosis rather than on-target methuosis. The presence of phase-lucent vacuoles confirms that the endolysosomal trafficking disruption is active, validating that the subsequent drop in cell viability is mechanistically sound.

Workflow Seed 1. Cell Seeding (96-well / 6-well) Prep 2. Compound Prep (0.1 - 10 µM) Seed->Prep Treat 3. Treatment (24h, 48h, 72h) Prep->Treat Micro 4a. Phase-Contrast (Vacuolization) Treat->Micro Viability 4b. CCK-8 Assay (IC50 Calculation) Treat->Viability Flow 4c. Flow Cytometry (Apoptosis/Cycle) Treat->Flow Analyze 5. Data Synthesis & Optimal Conc. Micro->Analyze Viability->Analyze Flow->Analyze

Diagram 2: Self-validating workflow for HZX-02-059 concentration optimization.

Step-by-Step Optimization Protocol

Phase 1: Reagent Preparation
  • Stock Solution Formulation : Dissolve HZX-02-059 powder in cell-culture grade DMSO to create a 10 mM stock solution. Aliquot and store at -20°C to avoid freeze-thaw cycles, which can degrade the azaindole core [[3]]().

  • Working Solutions : Dilute the stock solution in complete culture media to create a 2X concentration series (e.g., 20, 10, 5, 2.5, 1.25, 0.625, 0.2 µM).

    • Causality Check: Ensure the final DMSO concentration in the assay wells never exceeds 0.1% (v/v). Higher concentrations of DMSO can induce cell stress or vacuolization on its own, confounding the methuosis readout.

Phase 2: Cell Seeding
  • Adherent Cells (e.g., MDA-MB-231, A375) : Seed cells in a 96-well plate at a density of 3,000–5,000 cells/well in 100 µL of media. Incubate overnight at 37°C, 5% CO2 to allow attachment.

  • Suspension Cells (e.g., B-ALL) : Seed at 10,000–20,000 cells/well in 50 µL of media on the day of treatment 2.

Phase 3: Treatment & Phenotypic Validation
  • Dosing : Add an equal volume (e.g., 100 µL for adherent, 50 µL for suspension) of the 2X working solutions to the wells. Include a vehicle control (0.1% DMSO) and cell-free blank wells.

  • Morphological Tracking (The Self-Validation Step) : At 24h and 48h post-treatment, observe the cells under a phase-contrast microscope. Look for the accumulation of large, phase-lucent cytoplasmic vacuoles [[2]]().

    • Expert Insight: The optimal concentration for methuosis studies is the lowest dose that induces widespread vacuolization without causing immediate cellular fragmentation.

Phase 4: Quantitative Readouts
  • Viability Assay (CCK-8) : At 48h and 72h, add 10 µL of CCK-8 reagent to each well. Incubate for 1-4 hours. Measure absorbance at 450 nm using a microplate reader 2. Calculate the IC50 using non-linear regression analysis.

  • Apoptosis & Cell Cycle (Flow Cytometry) : To distinguish methuosis from apoptosis, harvest cells treated at the calculated IC50 and IC90. Stain with Annexin V/PI.

    • Expert Insight: Cells undergoing pure methuosis may initially present as Annexin V-negative/PI-negative with altered forward/side scatter due to vacuolization, eventually progressing to PI-positive as the membrane ruptures [[1]]().

References

  • HZX-02-059 (Methuosis inducer 1) Product Information. MedChemExpress.
  • An Azaindole-Based Small Molecule Hzx-02-059 Induces Methuosis in B-Cell Acute Lymphoblastic Leukemia through the PI3K/AKT Axis. Blood (ASH Publications).
  • Novel PIKfyve/Tubulin Dual-target Inhibitor as a Promising Therapeutic Strategy for B-cell Acute Lymphoblastic Leukemia. PubMed (NIH).
  • Selective Termination of Autophagy-Dependent Cancers. MDPI.

Sources

Application Note: Live-Cell Imaging of Methuosis Induced by Methuosis Inducer 1 (HZX-02-059)

Author: BenchChem Technical Support Team. Date: March 2026

Mechanistic Rationale and Introduction

Methuosis is a unique, non-apoptotic regulated cell death pathway characterized by the hyperstimulation of macropinocytosis and the subsequent accumulation of giant, fluid-filled cytoplasmic vacuoles[1]. Unlike apoptosis or autophagy, methuosis does not involve caspase activation, chromatin condensation, or the formation of double-membrane autophagosomes[1][2].

Methuosis inducer 1 (HZX-02-059) is a highly potent small molecule that triggers this pathway via the dual inhibition of PIKfyve and tubulin, fundamentally disrupting the delicate balance of endolysosomal trafficking[3]. In cancer cells, this compound forces the continuous internalization of extracellular fluid into macropinosomes. Because PIKfyve inhibition arrests endosomal maturation, these vesicles fail to recycle to the plasma membrane or fuse with degradative lysosomes[2][3]. Instead, they undergo homotypic fusion, ballooning into giant vacuoles that eventually compromise membrane integrity and cause necrotic-like cell lysis[1].

To rigorously study this phenomenon, researchers must employ live-cell imaging techniques that capture the spatiotemporal dynamics of vacuole formation while simultaneously ruling out other forms of cell death.

G MI1 Methuosis Inducer 1 (HZX-02-059) PIKfyve PIKfyve / Tubulin Inhibition MI1->PIKfyve Macro Hyperstimulation of Macropinocytosis PIKfyve->Macro Endo Endosomal Trafficking Arrest (Rab7/LAMP1+) PIKfyve->Endo Vac Macropinosome Fusion (Giant Vacuoles) Macro->Vac Endo->Vac Blocked Lysosomal Fusion Death Methuosis (Non-Apoptotic Cell Death) Vac->Death Membrane Rupture

Mechanism of Methuosis Inducer 1 leading to non-apoptotic cell death.

Experimental Design: The Causality of Tracer Selection

A robust live-cell imaging protocol must be a self-validating system . Observing clear vacuoles under phase-contrast microscopy is insufficient to declare methuosis, as similar structures can arise from endoplasmic reticulum (ER) stress or lysosomal storage defects. To prove causality, the experimental design relies on two critical fluorescent probes:

  • Lucifer Yellow (LY) as the Positive Validator: LY is a membrane-impermeable, fluid-phase fluorescent tracer. When introduced to the culture medium prior to compound treatment, it is engulfed exclusively via macropinocytosis[4][5]. In true methuosis, the giant phase-lucent vacuoles will rapidly fill with LY fluorescence, proving their extracellular origin[6].

  • LysoTracker Red as the Negative Validator: LysoTracker selectively accumulates in highly acidic organelles. Because Methuosis inducer 1 prevents macropinosome-lysosome fusion, the giant vacuoles will remain distinctly LysoTracker-negative[4][6]. This distinguishes methuosis from standard autophagy or lysosomal swelling.

Quantitative Imaging Parameters

Summarized below are the expected quantitative and qualitative metrics when imaging cells treated with Methuosis inducer 1.

Fluorescent ProbeTarget CompartmentExcitation / EmissionExpected Phenotype in MethuosisDiagnostic Purpose
Lucifer Yellow (LY) Extracellular Fluid / Macropinosomes428 nm / 536 nmHigh Signal: Complete filling of the lumen of giant vacuoles.Proves vacuoles originate from hyperstimulated macropinocytosis.
LysoTracker Red Acidic Lysosomes577 nm / 590 nmNegative Signal: Vacuole lumens remain dark; punctate red signal is pushed to the periphery.Proves arrested endosomal maturation and lack of lysosomal fusion.
Hoechst 33342 Nucleus / Chromatin350 nm / 461 nmNormal Morphology: Nuclei remain intact and unfragmented until terminal lysis.Rules out classical apoptosis (absence of chromatin condensation).
Phase Contrast / DIC Whole Cell ArchitectureN/AExtreme Vacuolization: Displacement of cytoplasm by phase-lucent sacs within 6–12 hours.Tracks real-time morphological changes and terminal membrane rupture.

Live-Cell Imaging Workflow

Workflow Seed 1. Cell Seeding (Glass-bottom dishes) Tracer 2. Fluid-Phase Tracer (Lucifer Yellow Incubation) Seed->Tracer Drug 3. Compound Treatment (Methuosis Inducer 1) Tracer->Drug Dye 4. Organelle Counterstain (LysoTracker / Hoechst) Drug->Dye Image 5. Live-Cell Confocal Imaging (Time-lapse, 37°C, 5% CO2) Dye->Image Analyze 6. Image Analysis (Vacuole tracking & colocalization) Image->Analyze

Live-cell imaging experimental workflow for validating methuosis.

Step-by-Step Methodology

Phase I: Preparation and Tracer Loading

Causality Note: Cells must be in the exponential growth phase. Overconfluent cells exhibit reduced membrane ruffling, which artificially depresses the macropinocytosis rate and masks the methuosis phenotype.

  • Cell Seeding: Seed the target cancer cells (e.g., MDA-MB-231 or U251 cells) onto 35 mm glass-bottom confocal dishes at a density of

    
     cells/dish. Incubate overnight at 37°C with 5% CO₂ to allow for complete adherence.
    
  • Fluid-Phase Tracer Pre-loading: Aspirate the culture medium and replace it with fresh complete medium containing 1.0 to 1.25 mg/mL Lucifer Yellow CH potassium salt[6].

  • Incubation: Incubate the cells for 30 minutes. Pre-loading ensures that the tracer is present in the extracellular space the exact moment macropinocytosis is hyperstimulated by the drug, capturing the earliest vesicle formation events.

Phase II: Induction of Methuosis
  • Compound Administration: Without washing out the Lucifer Yellow, add Methuosis inducer 1 (HZX-02-059) to the dish to achieve a final concentration of 1 µM to 5 µM (depending on the established IC₅₀ for your specific cell line)[3].

  • Initial Uptake Period: Allow the cells to incubate with both the compound and the tracer for 2 to 4 hours. During this window, the compound will inhibit PIKfyve, and the cells will rapidly internalize the LY-laden medium into nascent macropinosomes[5].

  • Tracer Washout: After 4 hours, carefully aspirate the medium. Wash the cells twice with warm Hanks' Balanced Salt Solution (HBSS) to remove extracellular Lucifer Yellow, significantly reducing background fluorescence. Replace with fresh complete medium containing only Methuosis inducer 1.

Phase III: Counterstaining and Confocal Acquisition
  • Organelle Labeling: At the 6-hour to 12-hour mark (when phase-lucent vacuoles first become visible under transmitted light), add 75 nM LysoTracker Red DND-99 and 1 µg/mL Hoechst 33342 directly to the culture medium[6]. Incubate for 15 minutes.

  • Environmental Setup: Transfer the dish to a heated environmental chamber (maintained strictly at 37°C and 5% CO₂) mounted on a spinning disk or point-scanning confocal microscope.

  • Time-Lapse Acquisition:

    • Set up multi-channel acquisition: DIC/Phase Contrast, FITC (for LY), TRITC (for LysoTracker), and DAPI (for Hoechst).

    • Capture Z-stack images every 10–15 minutes for up to 24 hours. Expert Tip: Keep laser power to the absolute minimum required (<2%) to prevent phototoxicity, which can prematurely trigger apoptosis and confound the methuosis phenotype.

Phase IV: Image Analysis and Self-Validation
  • Colocalization Analysis: Using image analysis software (e.g., ImageJ/Fiji), overlay the DIC and FITC channels. A successful induction of methuosis is validated when the large phase-lucent vacuoles (visible in DIC) perfectly colocalize with the Lucifer Yellow signal[5].

  • Exclusion Analysis: Overlay the TRITC (LysoTracker) channel. Verify that the LysoTracker signal is restricted to small, punctate structures pushed to the cytoplasmic periphery of the giant vacuoles, confirming a lack of lysosomal fusion[4].

References

1.[3] MedChemExpress. "HZX-02-059 (Methuosis inducer 1)". 2.[1] MDPI. "Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy". 3.[2] PMC/NIH. "Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments". 4.[4] PMC/NIH. "A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells". 5.[5] ACS Publications. "Discovery of Pyrimidinediamine Derivatives as Potent Methuosis Inducers for the Treatment of Triple-Negative Breast Cancer". 6.[6] PMC/NIH. "Tanshinlactone triggers methuosis in breast cancer cells via NRF2 activation".

Sources

Application Notes and Protocols for Methuosis Inducer 1 in Apoptosis-Resistant Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Overcoming Apoptosis Resistance with a Novel Cell Death Modality

A significant challenge in oncology is the development of resistance to therapies that rely on the induction of apoptosis, the most well-understood form of programmed cell death.[1][2] Many cancer cells acquire mutations in key apoptotic regulatory proteins, rendering them insensitive to conventional chemotherapeutics.[2] This has spurred the investigation of alternative, non-apoptotic cell death pathways that can be exploited to eliminate malignant cells.[3][4][5]

Methuosis, a recently identified type of non-apoptotic cell death, presents a promising therapeutic strategy for such apoptosis-resistant cancers.[2][6] The term "methuosis" is derived from the Greek "methuo," meaning "to drink to intoxication," which aptly describes its hallmark characteristic: the dramatic accumulation of large, fluid-filled vacuoles derived from macropinosomes that ultimately leads to cell death.[6][7][8] This process is morphologically and mechanistically distinct from apoptosis, necrosis, and autophagy.[8][9]

This guide provides a comprehensive overview of the application of Methuosis Inducer 1, a representative small molecule from the indolyl-pyridinyl-propenone (IPP) class, in apoptosis-resistant cancer cell lines. We will delve into the underlying mechanism of action and provide detailed protocols for its experimental application and the subsequent analysis of induced methuosis.

Mechanism of Action of Methuosis Inducer 1

Methuosis Inducer 1 triggers a cascade of events centered on the dysregulation of macropinocytosis and endosomal trafficking.[10][11] Macropinocytosis is a form of endocytosis responsible for the non-specific uptake of extracellular fluid and solutes into large vesicles known as macropinosomes.[9][12]

In normal cells, macropinosomes undergo a maturation process, eventually fusing with lysosomes for degradation and recycling of their contents. Methuosis inducers disrupt this tightly regulated process.[13] The proposed mechanism for Methuosis Inducer 1, based on studies with related compounds like MIPP and MOMIPP, involves several key steps:

  • Hyperstimulation of Macropinocytosis: The inducer promotes a rapid and excessive formation of macropinosomes.[10][13]

  • Disruption of Endosomal Trafficking: It interferes with the normal trafficking and maturation of these vesicles. Specifically, it has been shown to decrease the levels of active Rab5, a key regulator of early endosomes, and promote the premature recruitment of late endosomal markers like Rab7 and LAMP1.[10][13]

  • Inhibition of Lysosomal Fusion: The abnormal macropinosomes fail to fuse with lysosomes, preventing their degradation.[10][13]

  • Vacuole Accumulation and Cell Death: The continuous formation and fusion of these non-degradative vesicles lead to the accumulation of massive vacuoles that displace the cytoplasm and ultimately cause a loss of metabolic function and rupture of the plasma membrane, culminating in cell death.[6][7]

Importantly, this mode of cell death is caspase-independent, making it an attractive therapeutic avenue for cancers that have developed resistance to apoptosis.[2][14]

Signaling Pathways Implicated in Methuosis

While the direct molecular target of many methuosis inducers is still under investigation, several signaling pathways have been implicated in this process. In some contexts, particularly with Ras-induced methuosis, the activation of the small GTPase Rac1 and the subsequent inactivation of Arf6 are crucial.[12][15] Rac1 is a known positive regulator of macropinocytosis.[16][17] However, small molecule inducers like MIPP and MOMIPP can induce methuosis independently of the Ras/Rac1 pathway.[9]

More recent studies have highlighted the role of the JNK (c-Jun N-terminal kinase) signaling pathway in methuosis induced by compounds like MOMIPP.[18][19] Activation of the JNK stress-response pathway appears to be a critical event leading to cell death.[19]

Visualizing the Mechanism of Methuosis Induction

To better understand the cascade of events initiated by Methuosis Inducer 1, the following diagrams illustrate the proposed signaling pathway and the overall experimental workflow.


}

Figure 1: Proposed signaling pathway of Methuosis Inducer 1.

Experimental Protocols

The following protocols provide a framework for inducing and analyzing methuosis in apoptosis-resistant cancer cell lines. It is crucial to optimize these protocols for specific cell lines and experimental conditions.

Protocol 1: Cell Culture and Treatment with Methuosis Inducer 1

Rationale: This protocol establishes the foundational step of exposing the target cancer cells to the methuosis-inducing compound. Proper cell culture techniques are essential for reproducible results.

Materials:

  • Apoptosis-resistant cancer cell line (e.g., U251 glioblastoma, MCF7 breast cancer)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Methuosis Inducer 1 (e.g., MOMIPP) stock solution (dissolved in DMSO)

  • Phosphate-buffered saline (PBS)

  • Tissue culture plates or flasks

Procedure:

  • Cell Seeding: Plate the cells at an appropriate density in a multi-well plate or flask to ensure they are in the exponential growth phase at the time of treatment. Allow the cells to adhere overnight.

  • Preparation of Working Solution: Dilute the stock solution of Methuosis Inducer 1 in complete culture medium to the desired final concentrations. It is recommended to perform a dose-response experiment to determine the optimal concentration for your cell line. Include a vehicle control (DMSO) at the same final concentration as the highest dose of the inducer.

  • Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the various concentrations of Methuosis Inducer 1 or the vehicle control.

  • Incubation: Incubate the cells for the desired time points (e.g., 4, 8, 24, 48 hours). The kinetics of vacuolization and cell death can vary between cell lines.

Protocol 2: Assessment of Cell Viability

Rationale: Quantifying the cytotoxic effect of Methuosis Inducer 1 is essential. The MTT and SRB assays are colorimetric methods that measure metabolic activity and total protein content, respectively, as indicators of cell viability.

Materials:

  • Treated cells from Protocol 1 in a 96-well plate

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • SRB (sulforhodamine B) solution

  • Trichloroacetic acid (TCA)

  • Tris base solution

  • Microplate reader

MTT Assay Procedure:

  • At the end of the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

SRB Assay Procedure:

  • Fix the cells by adding cold TCA to each well and incubate for 1 hour at 4°C.

  • Wash the plate several times with water and allow it to air dry.

  • Add SRB solution to each well and incubate for 30 minutes at room temperature to stain the total cellular protein.

  • Wash the plate with 1% acetic acid to remove unbound dye and allow it to air dry.

  • Add Tris base solution to solubilize the protein-bound dye.

  • Measure the absorbance at a wavelength of 510 nm.[2]

Protocol 3: Morphological Analysis of Vacuolization

Rationale: The defining characteristic of methuosis is the formation of large cytoplasmic vacuoles. Phase-contrast microscopy provides a straightforward method for visualizing and documenting this morphological change.

Materials:

  • Treated cells from Protocol 1

  • Inverted phase-contrast microscope with a camera

Procedure:

  • At various time points after treatment, observe the cells under the phase-contrast microscope.

  • Capture images of the cells treated with different concentrations of Methuosis Inducer 1 and the vehicle control.

  • Document the appearance of small vacuoles, their coalescence into larger vacuoles, and the eventual detachment and lysis of cells.

Protocol 4: Macropinocytosis Assay (Dextran Uptake)

Rationale: To confirm that the vacuoles are derived from macropinocytosis, a fluid-phase tracer like fluorescently labeled dextran can be used. This assay visualizes the uptake of extracellular fluid into the newly formed vesicles.[20]

Materials:

  • Treated cells from Protocol 1 on glass coverslips or in an imaging-compatible plate

  • Fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran, 70 kDa)

  • Hoechst 33342 or DAPI for nuclear staining

  • 4% Paraformaldehyde (PFA) in PBS

  • Fluorescence microscope

Procedure:

  • During the last 30-60 minutes of the treatment period, add FITC-dextran to the culture medium at a final concentration of 0.5-1 mg/mL.

  • Incubate the cells at 37°C to allow for dextran uptake.

  • Wash the cells extensively with cold PBS to remove any non-internalized dextran.

  • Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Stain the nuclei with Hoechst 33342 or DAPI.

  • Mount the coverslips or image the plate using a fluorescence microscope. The accumulation of green fluorescence within the vacuoles confirms their origin from macropinocytosis.

Protocol 5: Distinguishing Methuosis from Apoptosis and Autophagy

Rationale: It is crucial to demonstrate that the observed cell death is indeed methuosis and not another form of programmed cell death.

Distinguishing from Apoptosis:

  • Caspase Activity Assay: Treat cells with Methuosis Inducer 1 in the presence and absence of a pan-caspase inhibitor (e.g., Z-VAD-FMK). Cell death via methuosis will not be prevented by caspase inhibition.[2]

  • Nuclear Staining: Stain cells with a DNA-binding dye like Hoechst 33342 or DAPI. Apoptotic cells will exhibit characteristic chromatin condensation and nuclear fragmentation, which are absent in methuosis.[10]

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay detects the externalization of phosphatidylserine in early apoptosis (Annexin V positive, PI negative). Methuotic cells will likely become positive for both Annexin V and PI at later stages due to plasma membrane rupture, but will not show the distinct early apoptotic population.

Distinguishing from Autophagy:

  • Western Blot for LC3-II: Autophagy is characterized by the conversion of LC3-I to LC3-II. Analyze cell lysates by Western blotting for LC3-II levels. While some methuosis inducers may cause an accumulation of autophagosomes due to a blockage in lysosomal fusion, the primary phenotype is distinct from autophagy-dependent cell death.[11][21]

  • Electron Microscopy: Ultrastructural analysis can clearly distinguish the large, single-membrane vacuoles of methuosis from the double-membraned autophagosomes characteristic of autophagy.

Data Presentation and Interpretation

Quantitative data from cell viability assays should be presented in dose-response curves to determine the IC50 (half-maximal inhibitory concentration) or GI50 (50% growth inhibition) values.

CompoundCell LineAssayIC50 / GI50 (µM)Reference
MOMIPPU251SRB~2.5[2]
Vacquinol-1U251Not Specified4-6[20]
MIPPU251Not Specified~10[10]
DZ-514Breast Cancer CellsNot SpecifiedVaries[22][23]

Table 1: Comparative cytotoxic activity of various methuosis inducers in different cancer cell lines.

Morphological changes should be documented with representative images. The percentage of vacuolated cells can be quantified to provide a more objective measure of the inducer's effect.

Experimental Workflow Visualization


}

Figure 2: General experimental workflow for studying methuosis.

Conclusion and Future Directions

Methuosis Inducer 1 and similar compounds represent a novel class of anti-cancer agents with the potential to overcome apoptosis resistance. The protocols outlined in this guide provide a robust framework for researchers to investigate this unique form of cell death. Further research is warranted to identify the direct molecular targets of these inducers and to evaluate their efficacy and safety in preclinical in vivo models. The selective induction of methuosis in cancer cells holds significant promise for the development of next-generation cancer therapeutics.

References

  • Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy. (2024). MDPI. [Link]

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments. The American Journal of Pathology, 184(6), 1630-1642. [Link]

  • Brouckaert, G., Kalai, M., & Vandenabeele, P. (2005). Cell Death Independent of Caspases: A Review. Clinical Cancer Research, 11(9), 3145-3155. [Link]

  • Komissarov, A. A., et al. (2016). Cytoplasmic vacuolization in cell death and survival. Oncotarget, 7(38), 60995–61014. [Link]

  • Leist, M., & Jäättelä, M. (2001). Four deaths and a funeral: from caspases to alternative mechanisms. Nature Reviews Molecular Cell Biology, 2(8), 589-598. [Link]

  • Giampazolias, E., & Tait, S. W. G. (2018). Caspase-independent cell death: An anti-cancer double whammy. Cell Cycle, 17(8), 931-932. [Link]

  • Ueda, S., et al. (2004). Caspase-independent programmed cell death with necrotic morphology. Biochimica et Biophysica Acta (BBA) - Molecular Cell Research, 1697(1-2), 11-19. [Link]

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: Nonapoptotic Cell Death Associated With Vacuolization of Macropinosome and Endosome Compartments. PubMed. [Link]

  • Fulda, S. (2009). Caspase-Independent Pathways of Programmed Cell Death: The Unraveling of New Targets of Cancer Therapy? Current Cancer Drug Targets, 9(6), 717-724. [Link]

  • Robinson, M. W., et al. (2012). Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones. Journal of Medicinal Chemistry, 55(21), 9496–9510. [Link]

  • Kim, S.-Y., et al. (2017). Coordinated balance of Rac1 and RhoA plays key roles in determining phagocytic appetite. PLOS ONE, 12(4), e0174603. [Link]

  • Bhanot, H., et al. (2010). Induction of Non-Apoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6. Molecular Cancer Research, 8(10), 1358-1374. [Link]

  • Li, Y., et al. (2013). [Methuosis: a novel type of cell death]. Sheng li ke xue jin zhan [Progress in physiology], 44(6), 461–465. [Link]

  • Bhanot, H., et al. (2010). Induction of Nonapoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6. Molecular Cancer Research, 8(10), 1358-1374. [Link]

  • Wang, Y., et al. (2023). Progress in the discovery and development of small molecule methuosis inducers. RSC Medicinal Chemistry, 14(7), 1228-1244. [Link]

  • Overmeyer, J. H., et al. (2011). A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells. Molecular Cancer, 10, 69. [Link]

  • Chen, Y., et al. (2024). Cytoskeleton disruption and plasma membrane damage determine methuosis of normal and malignant cells. Cell Communication and Signaling, 22(1), 121. [Link]

  • Methuosis-inducing IPPs specifically trigger activation of the JNK... (n.d.). ResearchGate. [Link]

  • Comparison of methuosis, alkaliptosis, oxeiptosis, and other cell death pathways (apoptosis, necrosis, ferroptosis, pyroptosis). (2024). ResearchGate. [Link]

  • A working model for MIPP-induced methuosis suggested by the present studies. (2011). ResearchGate. [Link]

  • Chen, D., et al. (2021). The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets. Frontiers in Cell and Developmental Biology, 9, 724393. [Link]

  • The process of methuosis. Several compounds induce methuosis.... (2021). ResearchGate. [Link]

  • Colin, C., et al. (2022). Methuosis Contributes to Jaspine-B-Induced Cell Death. International Journal of Molecular Sciences, 23(24), 15993. [Link]

  • Cuttat, R., et al. (2019). The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma. Cell Death & Disease, 10(1), 33. [Link]

  • Overmeyer, J. H., et al. (2015). Disruption of Endolysosomal Trafficking Pathways in Glioma Cells by Methuosis-Inducing Indole-Based Chalcones. Journal of Biological Chemistry, 290(8), 4946–4958. [Link]

  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells. (2025). Preprints.org. [Link]

  • Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy. (2024). PMC. [Link]

  • Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. (2024). PLOS Neglected Tropical Diseases. [Link]

  • Chen, D., et al. (2021). The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets. Frontiers. [Link]

  • How can apoptosis be distinguished from autophagy-related cell death at the molecular level? (2025). ResearchGate. [Link]

  • Al-Zoubi, M. S., et al. (2022). CX-4945 Induces Methuosis in Cholangiocarcinoma Cell Lines by a CK2-Independent Mechanism. International Journal of Molecular Sciences, 24(1), 329. [Link]

  • Apoptosis vs. Autophagy | Differences & Examples. (n.d.). Study.com. [Link]

  • Methuosis: Drinking to Death: The Many Ways Cells Die. (2021). ResearchGate. [Link]

Sources

Application Note: Techniques for Quantifying Vacuolization in Treated Cells

Author: BenchChem Technical Support Team. Date: March 2026

Core Directive & Scientific Rationale

Cytoplasmic vacuolization is a morphological hallmark of cellular stress that often precedes cell death or adaptation. In drug development, it is a critical "red flag" indicating potential toxicity (e.g., phospholipidosis, methuosis, or paraptosis). However, "vacuolization" is a non-specific term. To generate actionable data, researchers must move beyond qualitative observation ("the cells look bubbly") to rigorous quantification.

This guide moves beyond standard viability assays to focus on quantifying the vacuolar volume and frequency itself. We will explore three distinct methodologies ranging from high-content screening (HCS) to accessible, label-free morphometry.

The Vacuolization Spectrum: What are we quantifying?

Before selecting a protocol, identify the likely origin of the vacuoles, as this dictates the detection method:

Vacuole TypeOriginKey BiomarkersRecommended Probe
Phospholipidosis Lysosomal accumulation of phospholipids (lamellar bodies)LAMP1, LC3 (-)HCS LipidTOX Phospholipidosis
Methuosis Macropinocytosis-derived fluid accumulationRab7, LAMP1, LC3 (-)Lucifer Yellow / Phase Contrast
Paraptosis ER/Mitochondrial swellingAlix, ER markersER-Tracker / Phase Contrast
Autophagy Double-membrane autophagosomesLC3-II, p62LC3 Antibodies / LysoTracker

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the optimal quantification strategy for your experimental constraints.

Vacuolization_Decision_Tree Start Start: What is your primary constraint? Throughput High Throughput (>96 samples) Start->Throughput Resolution High Resolution (Subcellular Detail) Start->Resolution Cost Low Cost / Label-Free Start->Cost HCS Method 1: HCS LipidTOX Assay Throughput->HCS Automated Confocal Method 2: Confocal + Neutral Red Resolution->Confocal Specificity Phase Method 3: Phase Contrast + ImageJ Cost->Phase Accessibility

Figure 1: Decision matrix for selecting a vacuolization quantification method based on experimental needs.

Method 1: High-Content Screening (HCS) for Phospholipidosis

Best for: Industrial-scale drug safety screening (DILI prediction). Principle: Cationic amphiphilic drugs (CADs) induce phospholipidosis (PLD).[1][2][3] The HCS LipidTOX Phospholipidosis Detection Reagent is a fluorescently tagged phospholipid that accumulates in lamellar bodies, distinct from neutral lipid droplets (steatosis).

Protocol

Reagents:

  • HCS LipidTOX™ Red Phospholipidosis Detection Reagent (Invitrogen/Thermo Fisher).

  • Hoechst 33342 (Nuclear counterstain).[4]

  • Positive Control: Amiodarone (10 µM) or Chloroquine (20 µM).

Workflow:

  • Seeding: Plate cells (e.g., HepG2, CHO-K1) in 96-well black-wall optical plates at 10,000 cells/well. Allow adhesion (24h).

  • Treatment: Add test compounds.

    • Critical Step: Add the LipidTOX reagent simultaneously with the drug treatment (co-incubation). The reagent must be internalized alongside the drug to mark the accumulating phospholipids.

    • Dilution: 1:1000 from stock.

  • Incubation: Incubate for 24–48 hours at 37°C/5% CO₂.

  • Fixation: Fix with 4% Paraformaldehyde (PFA) for 15 mins. Do not use methanol/acetone as they extract lipids.

  • Counterstain: Stain nuclei with Hoechst 33342 (1 µg/mL) for 10 mins.

  • Acquisition: Image on an HCS reader (e.g., Cellomics, Operetta).

    • Channel 1 (Nuclei): 350/461 nm.

    • Channel 2 (Vacuoles): 595/615 nm (Red).[3]

Data Analysis (HCS):

  • Primary Output: "Spot Intensity per Cell" or "Total Spot Area per Cell".

  • Gating: Exclude cells with condensed nuclei (apoptosis) to ensure you are measuring vacuolization in viable cells, not necrotic debris.

Method 2: Neutral Red Uptake (Imaging Mode)

Best for: Differentiating vacuolization from cytotoxicity in standard labs. Scientific Nuance: Standard Neutral Red (NR) protocols extract the dye to measure viability (less dye = dead cells). However, for vacuolization, we measure the increase in granular staining in viable cells.

Protocol

Reagents:

  • Neutral Red Stock (3.3 g/L in PBS).

  • PBS (Ca²⁺/Mg²⁺ free).

Workflow:

  • Treatment: Treat cells with compound for desired time (e.g., 24h).[5]

  • Staining:

    • Prepare NR Working Solution: Dilute stock 1:100 in culture medium. Incubate overnight at 37°C to precipitate crystals, then centrifuge (1500 rpm, 10 min) and use the supernatant. This prevents crystal artifacts.

    • Add to cells and incubate for 2 hours at 37°C.

  • Wash: Wash 2x with PBS.

  • Imaging (Crucial Divergence from Standard Protocol):

    • Do not solubilize yet.

    • Image immediately using Brightfield (Phase Contrast) or Fluorescence (NR is fluorescent: Ex 530nm / Em 640nm).

    • Note: Fluorescence offers higher signal-to-noise ratio for small vacuoles.

Quantification:

  • Method A (Extraction): Solubilize with 1% acetic acid/50% ethanol.[6] Read OD540.

    • Interpretation: An increase in OD540 relative to control (normalized to cell count via crystal violet or nuclear stain) indicates vacuolar expansion. A decrease indicates toxicity.[7]

  • Method B (Image Analysis): Count "Red Spots" per nucleus using the ImageJ pipeline below.

Method 3: Label-Free Morphometry (ImageJ/Fiji)

Best for: Retrospective analysis or when reagents are unavailable. Principle: Vacuoles are highly refractive (bright center, dark ring in Phase; or vice versa depending on focus). We use edge detection to segment them.

Automated ImageJ Protocol

This script logic isolates high-contrast circular features inside the cytoplasm.

ImageJ_Pipeline Input Input: Phase Contrast Image (16-bit TIFF) PreProcess 1. Subtract Background (Rolling Ball: 50px) Input->PreProcess Enhance 2. Enhance Contrast (Saturated: 0.3%) PreProcess->Enhance Threshold 3. Auto Threshold (Method: 'Phansalkar' or 'Mean') Enhance->Threshold Watershed 4. Watershed (Split merged vacuoles) Threshold->Watershed Analyze 5. Analyze Particles (Size: 0.5-50 µm², Circularity: 0.5-1.0) Watershed->Analyze Output Output: % Vacuolated Area & Vacuole Count Analyze->Output

Figure 2: Automated image analysis pipeline for label-free vacuole quantification.

Step-by-Step:

  • Open Image in Fiji/ImageJ.

  • Enhance Contrast: Process > Enhance Contrast (0.3% saturated pixels).

  • Find Edges: Process > Find Edges (Optional: helps if vacuoles are faint).

  • Threshold: Image > Adjust > Threshold. Select Phansalkar (local thresholding) which is superior for hollow structures like vacuoles.

  • Analyze: Analyze > Analyze Particles.

    • Size: Set min size (e.g., 10 pixels) to exclude noise.

    • Circularity:[8] 0.50–1.00 (Vacuoles are generally round).

    • Output: Summary table containing "Area Fraction" (Total vacuole load).

Data Presentation & Validation

Comparison of Methods
FeatureHCS (LipidTOX)Neutral Red (Imaging)Phase Contrast (ImageJ)
Specificity High (Phospholipidosis)Medium (Lysosomes/Acidic)Low (Any refractive vesicle)
Throughput Very HighMediumLow/Medium
Cost

$
$Free
Artifact Risk LowCrystal precipitationFocus drift / Debris
Validation Controls (Self-Validating System)

To ensure your quantification is real, you must run these parallel controls:

  • Positive Control: Chloroquine (10–50 µM) or Amiodarone (10 µM) . These must show a statistically significant increase in vacuole count.

  • Negative Control: Vehicle (DMSO) only.

  • Viability Cross-Check: Run an ATP or MTT assay in parallel.

    • Logic Check: If Vacuolization is High but Viability is Low (<50%), the vacuoles may be a secondary effect of necrosis (blebbing). True "drug-induced vacuolization" usually occurs while cells are still metabolically active.

References

  • Morelli, J. et al. (2006). "Validation of an in vitro screen for phospholipidosis using a high-content biology platform." Cell Biology and Toxicology. Link

  • Repetto, G. et al. (2008). "Neutral red uptake assay for the estimation of cell viability/cytotoxicity."[6][7][9][10][11][12][13][14] Nature Protocols. Link

  • Aki, T. et al. (2012).[15] "Cytoplasmic vacuolization during exposure to drugs and other substances." Cell Biology and Toxicology. Link

  • Overmeyer, J.H. et al. (2011). "Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments." American Journal of Pathology. Link

  • Thermo Fisher Scientific. "HCS LipidTOX™ Phospholipidosis Detection Reagents User Guide." Link

Sources

in vivo experimental design using Methuosis inducer 1 in mouse models

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: In Vivo Experimental Design using Methuosis Inducer 1 (MOMIPP)

Part 1: Core Directive & Executive Summary

Title: Technical Guide: In Vivo Induction of Methuosis using Methuosis Inducer 1 (MOMIPP) in Murine Oncology Models.

Abstract: This application note details the experimental framework for utilizing Methuosis Inducer 1 (chemically identified as MOMIPP) to trigger non-apoptotic cell death in murine xenograft models. Unlike apoptosis or autophagy, methuosis is driven by the dysregulation of macropinocytosis, leading to the catastrophic accumulation of fluid-filled cytoplasmic vacuoles.[1][2] This guide provides a validated vehicle formulation to overcome the compound's hydrophobicity, a step-by-step administration protocol, and a multi-modal analysis workflow to distinguish methuosis from necrosis and apoptosis.

Target Audience: Senior Research Scientists, In Vivo Pharmacologists, and Oncology Drug Developers.

Part 2: Scientific Integrity & Mechanism of Action

The Molecule: Methuosis Inducer 1 (MOMIPP)
  • Chemical Name: 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one.[1][3][4]

  • Class: Indolyl-chalcone.[5][6][7][8]

  • Mechanism: MOMIPP targets the colchicine-binding site on

    
    -tubulin.[5][6][9] Unlike standard anti-mitotics, this binding triggers a specific stress response involving the JNK1/2 pathway, leading to the phosphorylation of Bcl-2 and Bcl-xL. Crucially, it disrupts endosomal trafficking (decreasing active Rab5, increasing active Rab7), preventing the fusion of macropinosomes with lysosomes.[4] The result is the accumulation of giant, single-membrane vacuoles that physically displace organelles and rupture the cell membrane.[4]
    
Pathway Visualization

MethuosisPathway MOMIPP Methuosis Inducer 1 (MOMIPP) Tubulin β-Tubulin (Colchicine Site) MOMIPP->Tubulin Binds Rab5 ↓ Active Rab5 (Early Endosome) MOMIPP->Rab5 Inhibits Rab7 ↑ Active Rab7 (Late Endosome) MOMIPP->Rab7 Activates Microtubule Microtubule Destabilization Tubulin->Microtubule Causes JNK JNK1/2 Activation (Stress Kinase) Microtubule->JNK Triggers Bcl2 Bcl-2/Bcl-xL Phosphorylation JNK->Bcl2 Phosphorylates Fusion Impaired Lysosomal Fusion Rab5->Fusion Disrupts trafficking Rab7->Fusion Vacuoles Accumulation of Macropinosome-derived Vacuoles Fusion->Vacuoles Prevents recycling Death Methuosis (Cell Rupture) Vacuoles->Death Physical displacement

Figure 1: Mechanistic cascade of MOMIPP-induced methuosis.[10] The compound acts via dual disruption of cytoskeletal integrity and endosomal trafficking.

Part 3: Pre-Clinical Formulation (Critical Step)

Expert Insight: MOMIPP is highly lipophilic and practically insoluble in water. Standard PBS or saline dilutions will result in immediate precipitation, leading to erratic pharmacokinetics and peritoneal irritation. The following "NSP" vehicle is validated for in vivo stability.

Reagents Required
  • Active: MOMIPP (Solid, >98% purity).

  • Solvent A: N-methyl-2-pyrrolidone (NMP) - Pharmaceutically acceptable polar aprotic solvent.

  • Surfactant: Solutol HS15 (Macrogol 15 hydroxystearate) - Non-ionic solubilizer.

  • Diluent: Phosphate Buffered Saline (PBS), pH 7.4.

Formulation Protocol (2 mg/mL Stock)
  • Weigh: 10 mg of MOMIPP powder.

  • Dissolve: Add 375

    
    L of NMP. Vortex vigorously until completely dissolved (clear yellow solution).
    
  • Emulsify: Add 750

    
    L of Solutol HS15 (pre-warmed to 37°C to liquefy). Vortex for 30 seconds.
    
  • Dilute: Slowly add 3.875 mL of warm PBS while vortexing.

  • Final Composition: 7.5% NMP / 15% Solutol HS15 / 77.5% PBS.

  • Stability: Use within 1 hour of preparation. Do not store the aqueous emulsion.

Part 4: Experimental Design & Protocols

Dose Selection & Pharmacokinetics

Based on pharmacokinetic profiling in mice, MOMIPP exhibits rapid blood-brain barrier (BBB) penetration.

  • Therapeutic Window: 20 mg/kg to 80 mg/kg.

  • Route: Intraperitoneal (i.p.) injection.[9][11]

  • Frequency: Daily (q.d.) or every 12 hours (q12h) for aggressive models.

ParameterValueNotes
Effective Dose (ED50) ~40-60 mg/kgDependent on tumor vascularization.
Max Tolerated Dose (MTD) >100 mg/kgGenerally well-tolerated; monitor for weight loss >15%.
Half-life (

)
~1.3 hoursRapid clearance requires frequent dosing.
Brain/Plasma Ratio ~1.0Excellent CNS penetration for glioblastoma models.
Step-by-Step Efficacy Study (Xenograft Model)

Objective: Assess tumor growth inhibition via methuosis induction.

Step 1: Tumor Inoculation

  • Inoculate

    
     U251 glioblastoma (or relevant cell line) subcutaneously into the flank of athymic nude mice.
    
  • Allow tumors to reach palpable size (~100-150 mm

    
    ).
    

Step 2: Randomization & Treatment

  • Randomize mice into two groups (n=8-10 per group).

    • Group A (Vehicle Control): 7.5% NMP / 15% Solutol / 77.5% PBS.

    • Group B (MOMIPP): 80 mg/kg MOMIPP in vehicle.

  • Administer treatment i.p.[11][12][13] once daily for 14-21 days.

Step 3: Monitoring

  • Measure tumor volume (

    
    ) every 2 days.
    
  • Weigh mice daily. Stop rule: >20% weight loss.

Step 4: Tissue Harvest & Fixation (CRITICAL)

  • Histology: Harvest half the tumor and fix in 10% neutral buffered formalin for 24h.

  • Electron Microscopy (TEM): Harvest

    
     tumor chunks and fix immediately in 2.5% glutaraldehyde  in 0.1M cacodylate buffer. Note: Proper fixation is essential to preserve the vacuole ultrastructure.
    

Part 5: Validation & Data Analysis

Trustworthiness Check: How do you prove it is Methuosis and not Necrosis or Autophagy?

Histological Validation (H&E)
  • Observation: Look for "foam cell" appearance.

  • Methuosis: Cytoplasm is displaced by large, clear, fluid-filled vacuoles.[8] Nucleus remains intact (until late stage) and is often displaced to the periphery.

  • Necrosis: Characterized by eosinophilic cytoplasm, loss of nuclear staining (karyolysis), and inflammation.

Transmission Electron Microscopy (TEM) - The Gold Standard

Use TEM to definitively classify the vacuoles.

FeatureMethuosisAutophagyApoptosis
Membrane Single membraneDouble membraneBlebbing plasma membrane
Content Electron-lucent (empty/fluid)Electron-dense (organelles)Condensed chromatin
Origin MacropinosomesAutophagosomesMitochondrial collapse
Molecular Markers (Western Blot)
  • LC3-II: May be elevated (due to stress) but vacuoles are not LC3-positive (unlike autophagy).

  • Caspase-3: Methuosis is classically caspase-independent, but MOMIPP can trigger secondary apoptosis. Expect: Minimal Cleaved Caspase-3 compared to a pure apoptotic agent like Doxorubicin.

  • p-c-Jun: High elevation (JNK pathway activation marker).

Experimental Workflow Diagram

Workflow cluster_treatment Treatment Phase (14-21 Days) Inoculation Tumor Inoculation (Day 0) Growth Tumor Growth (100mm³) Inoculation->Growth Randomization Randomization (n=10/grp) Growth->Randomization Dosing Daily i.p. Injection (80 mg/kg MOMIPP) Randomization->Dosing Monitoring Bi-daily Caliper Daily Weight Dosing->Monitoring Harvest Harvest Monitoring->Harvest Analysis Analysis: 1. H&E (Vacuoles) 2. TEM (Single Membrane) 3. WB (p-cJun) Harvest->Analysis

Figure 2: In vivo experimental workflow for evaluating Methuosis Inducer 1 efficacy.

References

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments. The American Journal of Pathology, 184(6), 1630-1642.

  • Trabbic, C. J., et al. (2014). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity. Journal of Medicinal Chemistry, 57(7), 2807-2822.

  • Robinson, M. W., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Journal of Medicinal Chemistry, 55(5), 1940-1956.

  • Kaul, A., et al. (2019). 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability. Cancer Chemotherapy and Pharmacology, 83, 603-614.

  • Overmeyer, J. H., et al. (2011). Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis. Molecular Cancer Research, 9(11), 1462-1472.

Sources

protocol for assessing off-target effects of HZX-02-059

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Protocol for Off-Target Assessment of HZX-02-059

Executive Summary & Rationale

HZX-02-059 is a potent, dual-target small molecule that inhibits PIKfyve (Phosphatidylinositol-3-phosphate 5-kinase) and Tubulin polymerization.[1] Unlike conventional apoptosis inducers, HZX-02-059 triggers methuosis , a form of cell death characterized by the catastrophic accumulation of cytoplasmic vacuoles derived from macropinosomes and endosomes.

The Off-Target Challenge: Assessing the off-target profile of HZX-02-059 is uniquely complex due to its dual mechanism.

  • Kinase Selectivity: As a PIKfyve inhibitor, it must be screened against the lipid kinome (e.g., PI3K isoforms, VPS34) and the protein kinome to prevent unintended signaling blockade.

  • Cytoskeletal Specificity: As a tubulin binder, it risks general proteotoxicity or neuropathy (a common side effect of tubulin poisons like vincristine).

  • Mechanism Specificity: The induction of methuosis must be validated as cancer-selective; off-target vacuolization in healthy tissues (neurons, hepatocytes) constitutes a major safety risk.

This protocol outlines a multi-tiered strategy combining chemoproteomics , biophysical validation , and phenotypic screening to rigorously define the safety window of HZX-02-059.

Experimental Design Strategy

The assessment is divided into three orthogonal workflows:

  • Workflow A (Kinase Arm): Validates selectivity within the lipid and protein kinome using ATP-independent binding assays (critical for allosteric inhibitors).

  • Workflow B (Proteome Arm): Uses Thermal Proteome Profiling (TPP) to identify non-kinase off-targets, specifically validating tubulin isoform specificity.

  • Workflow C (Phenotypic Arm): Distinguishes on-target methuosis from off-target cytotoxicity in non-malignant cells.

Visual Workflow (Graphviz)

OffTargetProtocol cluster_Kinase Workflow A: Kinase Selectivity cluster_Proteome Workflow B: Proteome-Wide Targets cluster_Pheno Workflow C: Phenotypic Safety Start HZX-02-059 Sample KinomeScan KINOMEscan® (468+ Kinases) (ATP-independent Binding) Start->KinomeScan TPP Thermal Proteome Profiling (TPP) (Live Cell vs Lysate) Start->TPP NormalCells Healthy Cell Screening (HUVEC, Astrocytes) Start->NormalCells KdDetermination Kd Determination (SPR/MST) Validation of Hits KinomeScan->KdDetermination Hits >35% Inhibition LipidPanel Lipid Kinase Panel (PI3Kα/β/γ/δ, VPS34) LipidPanel->KdDetermination RiskAssessment Integrated Risk Assessment (Therapeutic Window Calculation) KdDetermination->RiskAssessment TubulinIsoforms Tubulin Isoform Specificity (α vs β Tubulin Binding) TPP->TubulinIsoforms Melting Shift TubulinIsoforms->RiskAssessment VacuoleAssay Vacuolization Index (Lamp1/Rab7 Staining) NormalCells->VacuoleAssay VacuoleAssay->RiskAssessment

Caption: Integrated workflow for assessing HZX-02-059 off-target interactions, spanning biochemical affinity, proteomic thermal shifts, and phenotypic toxicity.

Detailed Protocols

Protocol 1: Kinase Selectivity Profiling (The PIKfyve Arm)

Rationale: HZX-02-059 has been described as potentially binding PIKfyve allosterically. Standard ATP-competitive enzymatic assays (e.g., ADP-Glo) may yield false negatives if the compound does not compete directly with ATP. Therefore, binding assays are prioritized.

Step-by-Step Methodology:

  • Primary Screen (Binding Affinity):

    • Platform: Use a competition binding assay (e.g., KINOMEscan®) against a broad panel (>400 kinases).

    • Concentration: Screen at 1 µM and 10 µM .

    • Success Metric: Any kinase showing <35% remaining activity (or >65% inhibition) is flagged as a "Hit."

    • Critical Inclusion: Ensure the panel includes PIKfyve , PIP5K1A/B/C , and VPS34 to verify lipid kinase selectivity.

  • Secondary Validation (Biophysical Kd):

    • Method: Surface Plasmon Resonance (SPR) or Microscale Thermophoresis (MST).

    • Reagents: Recombinant PIKfyve (full length or kinase domain) and "Hit" kinases from Step 1.

    • Protocol (MST):

      • Label target kinase (20 nM) with RED-NHS dye.

      • Prepare 16-point dilution series of HZX-02-059 (range: 0.1 nM to 10 µM).

      • Incubate for 15 min at RT.

      • Measure thermophoresis (MST power: Medium).

    • Analysis: Fit data to the Kd model. A selectivity ratio of >100-fold (Off-target Kd / On-target Kd) is required for safety.

Protocol 2: Cytoskeletal & Global Proteomics (The Tubulin Arm)

Rationale: Tubulin inhibitors can bind promiscuously. Thermal Proteome Profiling (TPP) provides an unbiased look at all soluble proteins HZX-02-059 engages in a live cell context.

Step-by-Step Methodology:

  • Sample Preparation:

    • Cell Line: Use B-ALL cells (e.g., diffuse large B-cell lymphoma lines) and a control line (e.g., HEK293).

    • Treatment: Treat intact cells with 1 µM HZX-02-059 or DMSO for 2 hours.

  • Thermal Challenge:

    • Aliquot cells into 10 PCR tubes.

    • Heat treat at a gradient: 37°C, 40°C, 43°C ... up to 67°C for 3 minutes.

    • Lyse cells using NP-40 buffer; centrifuge to remove precipitated (unstable) proteins.

  • TMT Labeling & MS Analysis:

    • Digest supernatants with trypsin.

    • Label peptides with TMT-10plex reagents.

    • Analyze via LC-MS/MS (Orbitrap).

  • Data Interpretation:

    • Target Confirmation: Look for a thermal shift (stabilization) in PIKfyve and Tubulin (TUBA/TUBB) isoforms.

    • Off-Target Identification: Identify any other proteins showing a significant melting point shift (

      
      ).
      
    • Tubulin Specificity: Verify if the compound binds specific isoforms (e.g., neuronal-specific Class III

      
      -tubulin) which would predict neuropathy risks.
      
Protocol 3: Phenotypic Safety Screening (Methuosis Validation)

Rationale: Methuosis involves massive vacuolization.[1][2] We must ensure this phenotype is restricted to cancer cells and does not occur in healthy tissue, particularly tissues with high membrane turnover (kidney, liver).

Step-by-Step Methodology:

  • Cell Panel Selection:

    • Target: B-ALL / Lymphoma cell lines (Raji, Daudi).

    • Counter-Screen: HUVEC (Endothelial), PHH (Primary Human Hepatocytes), and iPSC-derived Neurons.

  • Vacuolization Assay:

    • Seed cells in 96-well plates.

    • Treat with HZX-02-059 (dose response: 10 nM – 10 µM) for 24h.

    • Staining: Use CellTracker Green (cytoplasm) and DAPI (nucleus).

    • Quantification: High-Content Imaging (HCI) to count vacuole number and area per cell.

  • Differentiation of Cell Death:

    • To confirm methuosis vs. apoptosis (off-target toxicity):

    • Caspase 3/7 Assay: Methuosis is caspase-independent.[3] High signal = Apoptosis (Potential off-target).

    • Electron Microscopy (TEM): The Gold Standard. Look for single-membrane vacuoles containing cellular debris (autophagosomes) vs. empty vacuoles (methuosis).

Data Analysis & Reporting

Table 1: Selectivity Thresholds for HZX-02-059

ParameterAssayAcceptable ThresholdRisk Indicator
PIKfyve Affinity MST / SPR

nM
Low Potency
Kinase Selectivity KINOMEscanS(35) score < 0.05Promiscuous Kinase Inhibition
Tubulin Selectivity TPP / ImagingNo binding to neuronal

III-tubulin
Neuropathy Risk
Methuosis Index High Content Imaging

vacuolization in Tumor vs.

in Normal
General Cytotoxicity
hERG Inhibition Patch Clamp

µM
Cardiotoxicity

Interpretation Guide:

  • Scenario A (Ideal): Potent PIKfyve/Tubulin binding, clean kinase profile, methuosis restricted to tumor cells. -> Proceed to In Vivo.

  • Scenario B (Kinase Off-Targets): Inhibition of CDK or MAPK pathways. -> Risk of cytostasis in healthy cells. Refine chemical scaffold.

  • Scenario C (General Vacuolization): Vacuoles appear in Hepatocytes/Neurons. -> High toxicity risk. PIKfyve inhibition might be too potent for systemic safety.

References

  • Discovery of HZX-02-059: Feng, L., et al. (2020).[4] "An Azaindole-Based Small Molecule HZX-02-059 Induces Methuosis in B-Cell Acute Lymphoblastic Leukemia through the PI3K/AKT Axis."[4] Blood, 136(Supplement 1).[4] Link

  • Methuosis Mechanism: Maltzman, A., & Kool, E. T. (2024).[2][5] "Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy." PLOS Pathogens. Link[2]

  • PIKfyve Inhibition Context: Gayle, S., et al. (2017).[3] "Identification of apilimod as a first-in-class PIKfyve kinase inhibitor for treatment of B-cell non-Hodgkin lymphoma."[3] Blood, 129(13), 1768-1778. Link

  • Thermal Proteome Profiling (TPP): Savitski, M. M., et al. (2014). "Tracking cancer drugs in living cells by thermal profiling of the proteome." Science, 346(6205), 1255784. Link

  • Kinase Profiling Standards: Davis, M. I., et al. (2011). "Comprehensive analysis of kinase inhibitor selectivity." Nature Biotechnology, 29(11), 1046-1051. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Methuosis Inducer 1 (HZX-02-059) In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize your in vitro assays utilizing Methuosis Inducer 1 (also known as HZX-02-059 , CAS: 2240205-30-3).

Unlike standard cytotoxic agents, HZX-02-059 is a potent dual-target inhibitor of PIKfyve (Kd = 10.4 nM) and tubulin[1]. It eliminates cancer cells through a non-canonical, caspase-independent pathway known as methuosis —a process characterized by the massive accumulation of macropinosome-derived vacuoles that eventually disrupt cell membrane integrity[2]. Because this mechanism relies heavily on the delicate balance of endosomal trafficking and cytoskeletal dynamics, in vitro efficacy is highly sensitive to experimental conditions.

Diagnostic Workflow for Efficacy Issues

Before diving into specific FAQs, use the following self-validating diagnostic workflow to isolate the root cause of low compound efficacy in your assays.

TroubleshootingWorkflow Start Low In Vitro Efficacy of Methuosis Inducer 1 CheckVac Are massive cytoplasmic vacuoles visible? (24-48h) Start->CheckVac YesVac Yes: Vacuolization present CheckVac->YesVac NoVac No: Absence of vacuoles CheckVac->NoVac CheckDeath Assess Cell Death Mode (Annexin V / PI) YesVac->CheckDeath CheckSol Verify Compound Solubility & Media Composition NoVac->CheckSol Apoptosis Apoptosis dominant: Reduce compound dose CheckDeath->Apoptosis Resistance Resistance/Arrest: Check tubulin status CheckDeath->Resistance SolIssue Precipitation: Optimize DMSO/Solvent CheckSol->SolIssue TargetIssue Target Failure: Validate PIKfyve status CheckSol->TargetIssue

Diagnostic workflow for troubleshooting low efficacy of Methuosis Inducer 1.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why am I not seeing the characteristic cytoplasmic vacuolization in my treated cells? Causality & Insight: Methuosis Inducer 1 drives vacuolization by inhibiting PIKfyve, which disrupts the balance of endocytosis and exocytosis[3]. If vacuoles are absent, the causality usually traces to either compound precipitation (lowering the effective molarity) or an insufficient baseline rate of macropinocytosis in your specific cell line. Macropinocytosis is a nutrient-scavenging pathway; if your culture media is depleted of growth factors (e.g., using low-serum media), the upstream signaling required to initiate macropinosome formation is inactive, rendering the PIKfyve blockade invisible. Action: Ensure cells are cultured in complete media (e.g., 10% FBS). Verify compound solubility under a microscope; HZX-02-059 is highly hydrophobic and can crash out of solution if the DMSO stock exceeds 0.5% final concentration in aqueous media.

Q2: My viability assays show cell death, but mechanistic assays indicate apoptosis rather than methuosis. Why? Causality & Insight: HZX-02-059 is a dual-target agent. While high-affinity PIKfyve inhibition triggers methuosis, the compound also acts as a tubulin-destabilizing agent[2]. At optimal concentrations, the PIKfyve/TFEB axis dominates, leading to caspase-independent methuosis[1]. However, if you apply an excessively high concentration, the profound tubulin inhibition rapidly triggers severe G2/M cell cycle arrest and secondary apoptosis via the mTOR/Myc axis before the massive vacuolization required for methuosis can physically rupture the cell membrane[2]. Action: Perform a tighter dose-response titration. Methuosis is best observed near the absolute IC50, not at saturating doses.

Q3: Why is the IC50 highly variable between my biological replicates? Causality & Insight: Variability with lipophilic dual-target inhibitors often stems from cell density disparities and compound handling. Because HZX-02-059 binds to structural proteins (tubulin), a higher cell density provides a larger "sink" for the drug, artificially raising the apparent IC50. Furthermore, repeated freeze-thaw cycles of the DMSO stock introduce ambient moisture, causing micro-precipitation of the compound. Action: Aliquot your DMSO stocks for single use. Standardize your seeding density strictly (e.g., exactly 5,000 cells/well for 96-well plates) and treat at exactly 60-70% confluency.

Quantitative Baselines for Methuosis Inducer 1

To ensure your assays are performing within expected parameters, compare your viability data against the validated IC50 benchmarks below. Note the extreme sensitivity of Double-Hit Lymphoma (DHL) cells compared to solid tumors.

Cell LineTissue OriginExpected IC50 (μM)Primary Mechanism Observed
Will-2, LR (DHL) B-cell Lymphoma0.150 - 0.350Methuosis / G2/M Arrest
A375 Melanoma0.326 ± 0.026Methuosis
HCT116 Colon Carcinoma1.008 ± 0.042Methuosis
HepG2 Hepatocellular Carcinoma1.197 ± 0.344Methuosis
MDA-MB-231 Triple-Negative Breast Cancer1.571 ± 0.066Methuosis
MCF-7 Breast Adenocarcinoma2.611 ± 0.739Methuosis

(Data synthesized from established in vitro profiling of HZX-02-059 / Compound 13[3],[1])

Mechanistic Causality Pathway

Understanding the dual-target nature of HZX-02-059 is critical for interpreting complex assay readouts.

MechanisticPathway Inducer Methuosis Inducer 1 (HZX-02-059) PIKfyve PIKfyve Inhibition (Kd = 10.4 nM) Inducer->PIKfyve Tubulin Tubulin Inhibition Inducer->Tubulin EndoExo Disrupted Endocytosis/ Exocytosis Balance PIKfyve->EndoExo mTOR mTOR/Myc Axis Downregulation Tubulin->mTOR Vacuoles Massive Macropinosome Accumulation EndoExo->Vacuoles Arrest G2/M Cell Cycle Arrest mTOR->Arrest Methuosis METHUOSIS (Caspase-Independent Death) Vacuoles->Methuosis Arrest->Methuosis

Dual-target mechanism of Methuosis Inducer 1 driving methuosis and cell cycle arrest.

Self-Validating Experimental Protocols

To guarantee reproducibility, utilize these self-validating methodologies. Every step includes an internal control logic to ensure the system is functioning as intended.

Protocol A: Reconstitution and Dosing Preparation
  • Stock Generation: Dissolve HZX-02-059 powder in anhydrous DMSO to create a 10 mM stock.

  • Self-Validation Checkpoint: Visually inspect the solution. It must be completely clear. If cloudy, warm to 37°C for 5 minutes. Aliquot into single-use tubes to prevent moisture ingress.

  • Working Dilution: Dilute the stock into pre-warmed (37°C) complete culture media immediately before treating cells. Ensure the final DMSO concentration does not exceed 0.5% (v/v) to prevent vehicle-induced cytotoxicity.

Protocol B: Methuosis Validation Assay (Fluid-Phase Tracer)

Because methuosis vacuoles are derived from macropinosomes, they must actively uptake fluid-phase tracers from the extracellular environment. This protocol distinguishes true methuosis from autophagic or apoptotic swelling.

  • Seeding: Seed cells in a glass-bottom 6-well plate at 1.5 x 10^5 cells/well. Incubate overnight.

  • Treatment: Treat cells with HZX-02-059 at the established IC50 for 24 hours.

  • Tracer Incubation: Add Lucifer Yellow (LY) (1 mg/mL final concentration) directly to the culture media for the final 2 hours of the treatment period.

  • Washing & Imaging: Wash cells 3x with warm PBS to remove extracellular dye. Image immediately using phase-contrast and fluorescence microscopy (FITC channel).

  • Self-Validation Checkpoint:

    • True Methuosis: Phase-lucent vacuoles will perfectly co-localize with intense Lucifer Yellow fluorescence, proving they originated from extracellular fluid engulfment (macropinocytosis).

    • False Methuosis (Assay Failure): If large phase-lucent vacuoles are present but are LY-negative, the compound has triggered an alternative swelling pathway (e.g., ER stress or autophagy), indicating a failure of the PIKfyve-driven methuosis mechanism.

References
  • Source: nih.
  • Source: probechem.
  • HZX-02-059 (Methuosis inducer 1) - MedchemExpress.

Sources

Technical Support Center: Overcoming Solubility Challenges with HZX-02-059

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for HZX-02-059. As Senior Application Scientists, we understand that realizing the full therapeutic potential of a novel small molecule inhibitor like HZX-02-059 requires overcoming practical hurdles in the laboratory. One of the most common challenges encountered with highly effective, yet hydrophobic, compounds is poor aqueous solubility.

This guide is designed to provide you with in-depth, field-proven insights and step-by-step protocols to effectively manage and overcome the solubility issues of HZX-02-059 in your experimental workflows. We will not only provide solutions but also explain the underlying scientific principles to empower you to make informed decisions for your specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of HZX-02-059?

For many nonpolar, poorly water-soluble compounds like HZX-02-059, the recommended starting solvent is high-purity, anhydrous Dimethyl Sulfoxide (DMSO).[1][2] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[3]

Causality: The amphiphilic nature of DMSO allows it to solvate hydrophobic compounds effectively, while its miscibility with water facilitates the subsequent dilution into aqueous experimental media.[4] However, it is crucial to be mindful of the final DMSO concentration in your assay, as it can exhibit cytotoxic effects at higher levels.[2][5]

Q2: I've prepared a DMSO stock solution, but the compound precipitates when I dilute it into my aqueous cell culture medium. What's happening and how can I fix it?

This is a very common phenomenon known as "crashing out." It occurs because while HZX-02-059 is soluble in 100% DMSO, its solubility dramatically decreases upon dilution into an aqueous environment like cell culture media or phosphate-buffered saline (PBS).[1][4][6][7][8] The DMSO disperses into the water, leaving the hydrophobic compound unable to stay in solution.[4]

Troubleshooting Steps:

  • Pre-warm the Media: Ensure your cell culture media is pre-warmed to 37°C before adding the compound. Increased temperature can sometimes improve solubility.[9]

  • Stepwise Dilution: Instead of a single large dilution, perform a serial dilution. First, dilute the concentrated DMSO stock into a small volume of serum-containing medium or a buffer.[6] The proteins in the serum, such as albumin, can bind to the compound and help keep it in solution.[10]

  • Vortexing/Sonication: Immediately after adding the DMSO stock to the aqueous media, vortex the solution vigorously.[1][6] Gentle sonication in a water bath can also help to redissolve any initial precipitate.[1]

  • Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%.[2][10] Maintaining the highest tolerable DMSO concentration for your specific cell line can improve compound solubility.[10] Always include a vehicle control (media with the same final DMSO concentration but without the compound) in your experiments.[10]

Q3: My compound still precipitates even after trying the basic troubleshooting steps. Are there any other solubilizing agents I can use?

Yes, if standard dilution protocols are insufficient, you can explore the use of solubility enhancers. One of the most effective classes of enhancers for pharmaceutical compounds are Cyclodextrins .[11][12][][14][15]

Mechanism of Action: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[11][14] They can encapsulate hydrophobic molecules like HZX-02-059, forming an "inclusion complex."[11][12][] This complex has a water-soluble exterior, effectively increasing the apparent aqueous solubility of the compound.[11][12]

Commonly Used Cyclodextrins in Research:

Cyclodextrin DerivativeKey FeaturesPrimary Applications
(2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity.Most common for in vitro and in vivo studies.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, excellent safety profile.Often used in parenteral formulations.
Methyl-β-cyclodextrin (M-β-CD) High solubilizing capacity, but can extract cholesterol from cell membranes.Use with caution in cell-based assays.
Q4: Can I just filter out the precipitate from my media?

Filtering is not recommended as a solution for precipitation.[10] This is because filtering removes the precipitated compound, leading to an unknown and lower final concentration in your experiment, which will compromise the validity and reproducibility of your results.[10] The primary goal should be to achieve a fully dissolved solution at the desired concentration.

Troubleshooting Guide: A Systematic Approach

If you encounter precipitation with HZX-02-059, follow this systematic workflow to diagnose and resolve the issue.

Caption: Troubleshooting workflow for HZX-02-059 precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution

This protocol details the standard procedure for preparing a concentrated stock solution of HZX-02-059.

Materials:

  • HZX-02-059 (solid powder)

  • High-purity, anhydrous DMSO

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (water bath)

Procedure:

  • Equilibrate: Allow the vial of solid HZX-02-059 to come to room temperature before opening to prevent moisture condensation.

  • Weighing: Accurately weigh the desired amount of HZX-02-059. For example, to make 1 mL of a 10 mM solution of a compound with a molecular weight of 500 g/mol , you would need 5 mg.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the solid compound.

  • Mixing: Vortex the solution vigorously for 1-2 minutes.[6]

  • Sonication (if necessary): If the compound does not fully dissolve, place the vial in a water bath sonicator until the solution becomes clear.[1][6]

  • Inspection: Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting and Storage: Aliquot the stock solution into single-use volumes in tightly sealed vials to minimize freeze-thaw cycles.[6][10] Store at -20°C or -80°C as recommended for long-term stability.

Protocol 2: Dilution of HZX-02-059 into Cell Culture Media

This protocol provides a best-practice method for diluting the DMSO stock into your final experimental medium to minimize precipitation.

Procedure:

  • Pre-warm Media: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[9]

  • Thaw Stock: Thaw a single-use aliquot of your HZX-02-059 DMSO stock solution at room temperature. Ensure it is fully dissolved, warming and vortexing briefly if necessary.[6]

  • Prepare for Dilution: In a sterile tube, have the final volume of pre-warmed media ready.

  • Add Dropwise: While gently vortexing or swirling the media, add the required volume of the HZX-02-059 stock solution drop-by-drop to the side of the tube.[6] This gradual addition helps in rapid dispersion.

  • Final Mix: Cap the tube and vortex briefly to ensure homogeneity.

  • Final Inspection: Visually inspect the final solution for any signs of precipitation (e.g., cloudiness, visible particles) before adding it to your cells.[6]

Caption: Workflow for preparing and using HZX-02-059 solutions.

Protocol 3: Using (2-Hydroxypropyl)-β-cyclodextrin (HP-β-CD) for Enhanced Solubilization

This protocol describes how to prepare a complex of HZX-02-059 with HP-β-CD to improve its aqueous solubility.

Procedure:

  • Prepare HP-β-CD Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., PBS or serum-free media). A 10-20% (w/v) solution is a good starting point.

  • Add HZX-02-059: Add the HZX-02-059 DMSO stock solution to the HP-β-CD solution. The molar ratio of HP-β-CD to the compound often needs to be optimized, but a starting point of 100:1 to 1000:1 is common.

  • Incubate: Allow the mixture to incubate, often with gentle agitation (e.g., on a rotator or shaker) at room temperature for 1-2 hours to allow for the formation of the inclusion complex.

  • Sterile Filtration: Sterile filter the final solution through a 0.22 µm filter before adding it to your cell cultures. This also serves to remove any undissolved compound.

  • Important Control: Remember to include a vehicle control containing the same final concentration of HP-β-CD and DMSO in your experiment.

References

  • Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC.
  • Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro Scholar.
  • Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • How can cyclodextrins enhance solubility? DFE Pharma.
  • Solubility enhancement and application of cyclodextrins in local drug delivery.
  • Solubilization techniques used for poorly w
  • Strategies for improving hydrophobic drugs solubility and bioavailability.
  • Frequently Asked Questions. Selleckchem.com.
  • Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. PMC.
  • How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?
  • Recent Trends in Solubility Enhancement Techniques for Poorly W
  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit.
  • Strategies for Improving Solubility and Dissolution of Poorly Water-Soluble Drugs: Current Developments and Pharmaceutical Applications.
  • Bioavailability Improvement Strategies for Poorly Water-Soluble Drugs Based on the Supersaturation Mechanism: An Update.
  • Technical Support Center: Troubleshooting Compound Precipit
  • Cytotoxicity and Microbicidal Activity of Commonly Used Organic Solvents. Semantic Scholar.
  • Considerations regarding use of solvents in in vitro cell based assays. PMC.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies. WuXi AppTec DMPK.
  • Considerations regarding use of solvents in in vitro cell based assays. SpringerLink.
  • HPLC Troubleshooting Guide. MilliporeSigma.
  • Effect of various concentrations of common organic solvents on the growth and proliferation ability of Candida glabrata and their permissible limits for addition in drug susceptibility testing. PMC.
  • Troubleshooting Ythdc1-IN-1 precipit
  • Why does a compound that dissolve in DMSO, precipitates with media?
  • How to prevent compound precipitation during flash column chrom
  • DMSO concentration in cell culture?

Sources

optimizing dosage of Methuosis inducer 1 for minimal toxicity

Author: BenchChem Technical Support Team. Date: March 2026

Optimization Guide for Dosage & Toxicity Minimization

Status: Active Ticket ID: OPT-METH-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary: The Dosage-Response Paradox

Welcome to the Technical Support Center. You are likely encountering a common bottleneck with Methuosis Inducer 1 (chemically identified as MOMIPP ): the narrow therapeutic window between regulated methuosis (vacuolization-driven death) and rapid necrosis (membrane lysis).

Methuosis is a non-apoptotic cell death characterized by the accumulation of macropinosome-derived vacuoles that displace the cytoplasm [1].[1][2][3][4][5][6] Unlike apoptosis, which is "clean" and immunologically silent, methuosis involves metabolic failure and eventual membrane rupture.

The Core Challenge: If the dosage of Methuosis Inducer 1 is too high, the cell membrane destabilizes immediately, causing necrotic lysis before the specific methuotic signaling cascade (Ras/Rac1/JNK) can occur. This results in "false positive" toxicity data that does not reflect the methuosis mechanism.

Mechanistic Workflow

To optimize dosage, you must understand the signaling pathway you are trying to engage. Methuosis Inducer 1 targets the indole-chalcone pathway, specifically affecting endosomal trafficking and the JNK stress pathway [2].[7]

MethuosisMechanism Inducer Methuosis Inducer 1 (MOMIPP) RasRac Ras/Rac1 Activation (Hyper-stimulation) Inducer->RasRac Target Engagement Necrosis Off-Target Necrosis (Immediate Lysis) Inducer->Necrosis Overdose (>20µM) Macro Macropinocytosis (Engulfing Extracellular Fluid) RasRac->Macro Endosome Endosome Trafficking Defect (Rab5/Rab7 Dysregulation) Macro->Endosome Vacuole Vacuole Accumulation (Lucifer Yellow +) Endosome->Vacuole Fusion Homotypic Fusion (Giant Vacuoles) Vacuole->Fusion Stress Metabolic Stress (ATP Depletion) Fusion->Stress Death Methuosis (Membrane Rupture) Stress->Death

Figure 1: The Methuosis Signaling Cascade.[1][3][5] Note the divergence between regulated methuosis and off-target necrosis at high concentrations.

Troubleshooting Guide: Diagnostics

Before adjusting dosage, diagnose the current mode of cell death using this comparative matrix.

Symptom: "My cells are detaching within 4-6 hours."
  • Diagnosis: This is likely Acute Cytotoxicity (Necrosis) , not methuosis.

  • Cause: Dosage is too high (>15 µM), causing detergent-like effects on the lipid bilayer.

  • Action: Reduce concentration immediately.

Symptom: "I see vacuoles, but they look like autophagy."
  • Diagnosis: Need to differentiate Methuosis vs. Autophagy .

  • Action: Perform the Marker Validation Protocol below.

FeatureMethuosis (Inducer 1)Autophagy (Rapamycin Control)Apoptosis (Doxorubicin Control)
Vacuole Origin Macropinosomes (Extracellular fluid)Autophagosomes (Intracellular)Blebbing (No vacuoles)
Membrane Type Single MembraneDouble MembraneN/A
Lucifer Yellow Positive (High Uptake) NegativeNegative
LysoTracker Negative (Non-acidic initially)Positive (Acidic)N/A
Caspase-3 NegativeNegativePositive
Cell Size Swollen/DistendedShrinkingShrinking
Protocol: The "Safe-Window" Titration Matrix

To find the optimal dose (minimal toxicity, maximal methuosis), do not rely on standard MTT assays alone, as they measure mitochondrial activity which drops late in methuosis. You must use a Morphological Titration .

Materials Required:
  • Methuosis Inducer 1 (Stock: 10 mM in DMSO)

  • Lucifer Yellow CH (LY) (Sigma-Aldrich)

  • Phase-contrast microscope[2][4]

  • 96-well clear-bottom plate

Step-by-Step Methodology:

Step 1: The Seeding Phase

  • Seed cells (e.g., U251, MDA-MB-231) at 5,000 cells/well.

  • Allow attachment for 24 hours. Crucial: Cells must be fully spread before treatment.

Step 2: The Logarithmic Matrix Prepare the following concentrations in complete media (0.5% DMSO max):

  • High: 20 µM (Positive control for necrosis)

  • Target Range: 10 µM, 5 µM, 2.5 µM

  • Low: 1.25 µM, 0.6 µM

  • Vehicle: DMSO only

Step 3: The Pulse-Chase (Optional for Toxicity Reduction)

  • Standard: Continuous exposure for 24h.[8]

  • Optimized: Expose cells to Inducer 1 for 4 hours , then wash 2x with PBS and replace with fresh media.

    • Reasoning: Methuosis is often irreversible after 2-4 hours of trigger [3]. Removing the compound reduces off-target chemical toxicity while the signaling cascade continues.

Step 4: The Lucifer Yellow Validation

  • Add Lucifer Yellow (1 mg/mL) to the media during the treatment window.

  • After 4 hours, wash cells 3x with cold PBS.

  • Fix with 4% paraformaldehyde.

  • Image immediately.

Step 5: Data Interpretation

  • Optimal Dose: The lowest concentration showing >50% cells with large, LY-positive vacuoles without detachment.

  • Toxic Dose: Any concentration causing >20% detachment at 4 hours.

Frequently Asked Questions (FAQs)

Q: Why do the vacuoles fuse into one giant bubble? A: This is the hallmark of methuosis.[5] Methuosis Inducer 1 prevents the recycling of macropinosomes back to the membrane. These vesicles undergo homotypic fusion (merging with each other) because they cannot fuse with lysosomes (heterotypic fusion) effectively. This "giant vacuole" displaces the nucleus and eventually ruptures the cell [2].

Q: Can I use standard Annexin V/PI staining? A: Yes, but interpret with caution. Methuosis cells will eventually become PI-positive (membrane rupture), but unlike apoptosis, they will not show early Annexin V staining (phosphatidylserine flip) while the membrane is intact.

  • Apoptosis: Annexin V (+) / PI (-) early.[9]

  • Methuosis: Annexin V (-) / PI (-)

    
     Annexin V (+) / PI (+) late (simultaneous rupture).
    

Q: My IC50 is shifting between 24h and 48h. Which do I trust? A: Trust the 24h morphological count . By 48h, secondary necrosis occurs, making it difficult to distinguish methuosis from general toxicity. If you need a quantitative metric, measuring ATP depletion (CellTiter-Glo) at 12-16 hours is more reliable than MTT [4].

References
  • Overmeyer, J. H., et al. (2008). Active Ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis. Molecular Cancer Research.

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments.[5] The American Journal of Pathology.[5]

  • Trabbic, C. J., et al. (2015). Synthesis and biological evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Journal of Medicinal Chemistry.

  • Robinson, M. W., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Organic & Biomolecular Chemistry.

Sources

Technical Support Center: Stabilizing the Methuosis Phenotype in Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. Methuosis is a unique, non-apoptotic form of regulated cell death characterized by the hyperstimulation of macropinocytosis, leading to the accumulation of massive, fluid-filled cytoplasmic vacuoles[1][2]. While small molecule inducers can reliably trigger this pathway, researchers frequently encounter a critical issue: phenotype reversal . If the experimental conditions are not strictly maintained, cells can resolve these vacuoles, reassemble their cytoskeleton, and resume proliferation[3].

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure your cells reach the irreversible "point of no return."

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My cells exhibit massive vacuolization at 24 hours, but the phenotype reverses, and cells resume proliferation by 72 hours. What is the mechanistic cause of this reversal? A: This is a classic case of sub-threshold compound exposure leading to incomplete methuotic commitment. Methuosis is driven by the hyperactivation of Ras/Rac1 pathways or the direct inhibition of PIKfyve (a class III phosphoinositide kinase)[2][4]. Small molecule inducers like MOMIPP or YYN-37 block PIKfyve, preventing the conversion of PI3P to PI(3,5)P2, which arrests macropinosome maturation and homotypic fusion[5][6].

However, this initial vacuolization phase is cytostatic, not cytotoxic. If the inducer is metabolized, degraded in the media, or actively effluxed, PIKfyve activity resumes. Consequently, the accumulated vacuoles mature, fuse with lysosomes, and resolve. This allows the disrupted F-actin cytoskeleton to rapidly reassemble and the cells to recover[3]. To prevent this, you must maintain the drug concentration above its effective


 until the cells cross the irreversible threshold of metabolic collapse.

Q2: How do I pharmacologically prevent the reversal of the methuosis phenotype during long-term in vitro assays? A: Preventing reversal requires stabilizing the endosomal trafficking blockade through strict pharmacokinetic control in your culture system:

  • Sustained Dosing: Do not rely on a single bolus dose for 72-hour assays. Inducers like MOMIPP or Vacquinol-1 may degrade or precipitate. Implement a daily media replacement strategy containing fresh compound[7][8].

  • Avoid Lysosomal Inhibitors: A common experimental error is co-administering v-ATPase inhibitors (e.g., Bafilomycin A1) to "enhance" vacuolization by blocking lysosomal degradation. In reality, Bafilomycin A1 blocks the initial formation of methuotic vacuoles and prevents F-actin disruption, effectively antagonizing the methuosis inducer and protecting the cell[3][9].

  • Monitor Efflux: If working with multidrug-resistant lines (e.g., glioblastoma), consider that the inducer might be pumped out. While MOMIPP penetrates the blood-brain barrier and is effective in some resistant lines[6][7], monitoring intracellular drug retention can rule out efflux-mediated reversal.

Q3: What defines the "point of no return" in methuosis? A: The transition from reversible vacuolization to irreversible methuosis is defined by catastrophic ATP depletion and the subsequent loss of plasma membrane integrity[3][8]. Once the expanding vacuoles physically displace organelles and exhaust cellular energy reserves, the plasma membrane ruptures, releasing Damage-Associated Molecular Patterns (DAMPs) such as LDH and ATP[3].

G Inducer Methuosis Inducer (e.g., MOMIPP, YYN-37) Target PIKfyve Inhibition & Endosomal Dysregulation Inducer->Target Vacuolization Macropinosome Accumulation (Reversible Phase) Target->Vacuolization Washout Drug Washout / Metabolism Vacuolization->Washout Sub-threshold conc. Commitment Sustained Exposure (>48-72 hrs) Vacuolization->Commitment Continuous dosing Recovery Phenotype Reversal (F-actin Recovery) Washout->Recovery Death Irreversible Methuosis (Membrane Rupture & ATP Depletion) Commitment->Death

Caption: Molecular pathways dictating methuosis commitment versus phenotype reversal.

Part 2: Quantitative Parameters of Methuosis Commitment

Different inducers have distinct pharmacokinetic profiles and target affinities (e.g., MOMIPP has a


 of 5.3 nM against PIKfyve[6]). The table below summarizes the critical timeframes required to prevent phenotype reversal.
InducerPrimary TargetVacuolization OnsetReversibility Window (Washout)Irreversible Commitment
MOMIPP PIKfyve2–4 hoursUp to 48 hours> 48 hours
YYN-37 VPS34 / PIKfyve12–24 hoursUp to 48 hours> 48–72 hours
Vacquinol-1 MKK4 / PIKfyve12 hoursUp to 24 hours> 48 hours

(Data synthesized from established methuosis models[1][3][5][6][8])

Part 3: Experimental Protocol

"Point of No Return" Washout Assay

To prevent reversal in your specific cell line, you must empirically determine when the cells transition from reversible vacuolization to irreversible death. This self-validating protocol establishes the exact exposure time required.

Reagents Needed:

  • Methuosis Inducer (e.g., MOMIPP, prepared in DMSO)[7]

  • Complete Cell Culture Media

  • Warm PBS (Ca2+/Mg2+ free)

  • ATP Luminescence Assay Kit

  • LDH Release Assay Kit

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cells in a 96-well plate at a density of

    
     cells/well. Allow 24 hours for adherence and normalization.
    
  • Induction: Treat cells with the methuosis inducer at a concentration known to induce vacuolization (e.g., 10 µM MOMIPP)[7]. Include a vehicle control (DMSO) and untreated controls.

  • Washout Kinetics (The Variable): At predefined intervals (12h, 24h, 36h, 48h, 60h), remove the drug-containing media from designated wells. Wash these wells gently twice with warm PBS to remove any residual compound, and replace with fresh, drug-free complete culture media[5][9].

  • Morphological Tracking: Use phase-contrast or live-cell time-lapse microscopy to monitor vacuole resolution. Reversal is indicated by the disappearance of phase-lucent vacuoles and the flattening of the cell morphology as F-actin recovers[3][9].

  • Endpoint Viability Assessment (72h): At exactly 72 hours post-initial induction, quantify cell death across all wells using an LDH release assay (indicating plasma membrane rupture) and an ATP-depletion assay[3][8].

  • Data Interpretation: The washout time point that fails to rescue ATP levels and shows high LDH release marks the irreversible commitment to methuosis. To prevent reversal in future experiments, your sustained dosing strategy must exceed this time point.

G Seed 1. Seed Cells (24h prior) Dose 2. Add Inducer (e.g., 10 µM) Seed->Dose Wash 3. Washout (12h, 24h, 48h) Dose->Wash Monitor 4. Monitor Vacuoles (Phase Contrast) Wash->Monitor Assay 5. Viability Assay (ATP / LDH at 72h) Monitor->Assay

Caption: Step-by-step experimental workflow for the methuosis washout and commitment assay.

References

  • MOMIPP | Macropinocytosis Inducer MedChemExpress
  • Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones N
  • PI3K/mTOR Inhibitor Induces Context-Dependent Apoptosis and Methuosis in Cancer Cells N
  • Cytoskeleton disruption and plasma membrane damage determine methuosis of normal and malignant cells N
  • Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1 Oncotarget
  • Progress in the discovery and development of small molecule methuosis inducers N
  • Discovery of Potent and Selective Phosphatidylinositol 3-Phosphate 5-Kinase (PIKfyve)
  • Loss of MYO5B expression deregulates late endosome size which hinders mitotic spindle orient
  • Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE Semantic Scholar

Sources

Technical Support Center: Optimizing HZX-02-059 Experimental Workflows

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanism of Action

HZX-02-059 is a dual-target small molecule inhibitor acting on PIKfyve (Phosphatidylinositol-3-phosphate 5-kinase) and Tubulin .[1][2][3][4] Its primary phenotypic signature is the induction of methuosis —a form of non-apoptotic cell death characterized by the massive accumulation of cytoplasmic vacuoles derived from macropinosomes and late endosomes.

The Core Mechanism:

  • PIKfyve Inhibition: HZX-02-059 inhibits the conversion of PI(3)P to PI(3,5)P2.

  • Endosomal Swelling: The depletion of PI(3,5)P2 impairs endomembrane trafficking and recycling, causing late endosomes to fuse and swell.

  • Macropinocytosis: The compound hyper-stimulates macropinocytosis (drinking of extracellular fluid). These macropinosomes fuse with the swollen endosomes, creating massive, phase-lucent vacuoles that displace the nucleus and eventually rupture the cell.

Inconsistency in vacuole formation typically stems from a failure to synchronize the three critical variables: Concentration Thresholds , Metabolic State (Serum/Media) , and Lysosomal Acidification .

Pathway Visualization

The following diagram illustrates the signaling blockade caused by HZX-02-059 leading to vacuolization.

HZX_Mechanism HZX HZX-02-059 PIKfyve PIKfyve Kinase HZX->PIKfyve Inhibits (Kd=10.4nM) Tubulin Tubulin Polymerization HZX->Tubulin Inhibits PI35P2 PI(3,5)P2 PIKfyve->PI35P2 Catalyzes Fusion Homotypic Fusion (Swelling) PIKfyve->Fusion Loss of PI(3,5)P2 Unchecks Fusion PI3P PI(3)P PI3P->PIKfyve Substrate Recycling Endosome Recycling PI35P2->Recycling Regulates Vacuoles Massive Cytoplasmic Vacuoles Recycling->Vacuoles Trafficking Block Fusion->Vacuoles Accumulation Methuosis Methuosis (Cell Death) Vacuoles->Methuosis Membrane Rupture VATPase V-ATPase (Proton Pump) VATPase->Vacuoles Required for Swelling

Figure 1: Mechanism of HZX-02-059 induced methuosis. Inhibition of PIKfyve depletes PI(3,5)P2, leading to unchecked endosomal fusion. Note that V-ATPase activity is required for the vacuoles to swell.

Troubleshooting Guide (Q&A)

Category A: No Vacuoles Observed

Q1: I treated my cells with HZX-02-059, but the cytoplasm remains clear. Is the compound inactive?

  • Diagnosis: Likely insufficient concentration relative to cell density or cell-line specific sensitivity.

  • Explanation: While HZX-02-059 has a high affinity for PIKfyve (Kd = 10.4 nM), the cellular IC50 for cytotoxicity varies significantly (see Table 1). Furthermore, vacuolization is a pre-death phenotype. If you wait too long (e.g., >48h), cells may have already lysed.

  • Solution:

    • Check the Clock: Vacuoles typically appear within 2–6 hours . Observe cells early.[5][6]

    • Titrate: Run a dose-response from 0.1 µM to 5.0 µM.

    • Verify Cell Line Sensitivity: Refer to the sensitivity table below.

Q2: Does the cell culture media formulation matter?

  • Diagnosis: Serum starvation or low-growth factor conditions.

  • Explanation: Methuosis involves the hyper-stimulation of macropinocytosis (cell drinking). This process is often driven by growth factors (EGF, PDGF) present in Fetal Bovine Serum (FBS).

  • Solution: Ensure your assay media contains at least 10% FBS . Serum-free conditions will significantly blunt vacuole formation even if PIKfyve is inhibited.

Category B: Inconsistent / Patchy Vacuolization

Q3: Why do I see vacuoles in the center of the well but not the edges (or vice versa)?

  • Diagnosis: The "Edge Effect" or evaporation.

  • Explanation: Small changes in osmolarity caused by evaporation in outer wells can stress cells, altering their endocytic rate. Additionally, uneven cell distribution (clumping) affects local drug availability.

  • Solution:

    • Use a thermal tray or fill inter-well spaces with PBS.

    • Ensure cells are seeded evenly (avoid swirling which pools cells in the center; use a figure-8 motion).

Q4: My vacuoles formed but then disappeared after 24 hours.

  • Diagnosis: Cytoskeletal collapse or cell rupture.

  • Explanation: HZX-02-059 also targets tubulin.[1][2][3][4] High doses may cause microtubule depolymerization, leading to cell rounding (mitotic arrest) which can obscure vacuoles or cause cells to detach/lyse prematurely.

  • Solution: Lower the concentration to separate the PIKfyve phenotype (vacuoles) from the Tubulin phenotype (rounding/arrest).

Category C: Mechanistic Validation (The "Self-Validating" Control)

Q5: How do I prove these vacuoles are due to HZX-02-059 and not just general stress/autophagy?

  • The "Baf-A1 Rescue" Test: This is the gold-standard control.

  • Logic: The swelling of vacuoles upon PIKfyve inhibition requires the activity of the V-ATPase proton pump to acidify the compartment and drive osmotic influx of water.

  • Protocol:

    • Treat cells with HZX-02-059 (e.g., 1 µM).[7]

    • Co-treat with Bafilomycin A1 (100 nM) .

    • Result: If the vacuoles are PIKfyve-dependent, Bafilomycin A1 will prevent or reverse their formation. If vacuoles persist, they are likely due to other toxicity (e.g., paraptosis or mitochondrial swelling).

Reference Data: Cell Line Sensitivity

Use this table to benchmark your starting concentrations.

Cell LineTissue OriginIC50 (µM)Vacuolization Intensity
A375 Melanoma0.33 ± 0.03High (Rapid onset)
MDA-MB-231 Breast Cancer1.57 ± 0.07Moderate
MCF-7 Breast Cancer2.61 ± 0.74Low (Requires higher dose)
HCT116 Colon Cancer1.01 ± 0.04High
HepG2 Liver Cancer1.57 ± 0.02Moderate

Data derived from cytotoxicity assays (MTT) at 72h, but vacuolization occurs at sub-lethal doses earlier in the timeline.

Standardized Vacuolization Assay Protocol

Objective: To consistently induce and quantify vacuoles using HZX-02-059.

Reagents
  • HZX-02-059 (Stock: 10 mM in DMSO). Store at -20°C. Avoid freeze-thaw cycles.

  • Positive Control: Apilimod (100 nM) or Vacuolin-1 (1 µM).

  • Negative Control: DMSO (0.1%).

  • Rescue Control: Bafilomycin A1 (100 nM).

Workflow
  • Seeding: Seed cells (e.g., A375 or HCT116) at 50–60% confluency .

    • Note: Do not over-seed. Contact inhibition can reduce macropinocytosis.

  • Acclimatization: Allow cells to attach for 24 hours in full serum media (10% FBS).

  • Treatment:

    • Replace media with fresh media containing HZX-02-059.

    • Recommended Screening Dose: 1.0 µM.

  • Observation Window:

    • 2 Hours: Early endosomal swelling visible (phase-contrast microscopy).

    • 6–12 Hours: Peak vacuolization (vacuoles may occupy >70% of cytoplasm).

    • 24 Hours: Onset of cell rounding/detachment (Methuosis).

  • Imaging: Use Phase Contrast at 20x or 40x.

    • Tip: Do not use fluorescent lysosomal dyes (like LysoTracker) after vacuoles have formed, as the pH gradient may be lost or the dye may not accumulate in the massive diluted volume. Stain during formation if necessary.

References

  • Discovery of HZX-02-059: Yan, C., et al. (2022).[2][7] "HZX-02-059, a novel PIKfyve and tubulin dual-target inhibitor, showed a highly cytotoxic activity against double-hit lymphoma cell lines in vitro and in vivo through a noncanonical caspase-independent cell death, methuosis."

  • PIKfyve Inhibition and Vacuolization Mechanism: McCartney, A. J., et al. (2014). "PIKfyve: Regulation of endosome-to-trans-Golgi network retrograde transport."

  • Methuosis and Macropinocytosis: Maltese, W. A., & Overmeyer, J. H. (2014). "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments."

  • Bafilomycin A1 Rescue Effect: Compton, L. M., et al. (2016). "Efficacy of the vacuolar-H+-ATPase inhibitor bafilomycin A1 in preventing vacuolization."

Sources

Technical Support Center: Methuosis Inducer 1 (MIPP/MOMIPP) Stability & Handling Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Systems Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Solubility and Stability for Indolyl-Chalcone Methuosis Inducers

Welcome to the Technical Support Hub

You are likely here because you are observing inconsistent vacuolization in your glioblastoma or carcinoma cell lines, or you are seeing crystalline precipitation upon adding Methuosis Inducer 1 (MIPP) or its analog MOMIPP to your culture media.

This guide addresses the physicochemical limitations of 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one . As a chalcone-derivative, this compound is lipophilic and functions as a Michael acceptor. Its stability is dictated not just by temperature, but by solvation shells and nucleophilic competition in your media.

Part 1: The Core Stability Protocol (Stock & Storage)

The Golden Rule: Moisture is the enemy. The indole moiety makes the crystal lattice stable, but once dissolved in DMSO, the compound becomes hygroscopic. Water absorption into your DMSO stock reduces solubility, causing immediate precipitation upon thawing.

Standard Operating Procedure (SOP-01): Stock Preparation
ParameterRecommendationTechnical Rationale
Solvent Anhydrous DMSO (≥99.9%)MIPP is insoluble in water/PBS. Ethanol is volatile and alters concentration over time.
Concentration 10 mM - 20 mM Higher concentrations (50mM) are possible but increase the risk of "crashing out" during aqueous dilution.
Vessel Amber Glass or Foil-wrapped PolypropyleneChalcones contain an

-unsaturated ketone susceptible to photo-isomerization (cis-trans shifts) which kills potency.
Storage -20°C (Desiccated) Prevent hydrolysis. Use a desiccator cabinet or silica gel packs in the secondary container.
Freeze/Thaw Max 5 cycles Aliquot immediately. Repeated temperature shifts promote crystal nucleation.
Part 2: Troubleshooting "Crash-Out" (Precipitation in Media)

User Issue: "I added 10 µM MIPP to my media, and it turned cloudy/turbid immediately."

Diagnosis: This is Solvent Shock . You introduced a hydrophobic solute in a high-dielectric solvent (DMSO) into a polar, high-salt environment (Media) too rapidly. The local concentration at the pipette tip exceeded the solubility limit, forcing the compound to precipitate before it could disperse.

The "Solvent Shift" Dilution Method

Do not add DMSO stock directly to the cell culture dish.

  • Prepare an Intermediate:

    • Dilute your 10 mM stock 1:10 into warm (37°C) Fetal Bovine Serum (FBS) first.

    • Why? Serum albumin (BSA) acts as a carrier protein, sequestering the lipophilic MIPP and preventing crystal formation.

  • Final Dilution:

    • Add this FBS-MIPP mixture to your media.[1]

    • Result: A stable micro-emulsion/protein-bound state that remains soluble.

Visualizing the Stability Workflow

StabilityWorkflow Powder Lyophilized MIPP (Store -20°C Desiccated) DMSO Anhydrous DMSO (10-20mM Stock) Powder->DMSO Dissolve Precip PRECIPITATION (Turbid Media) DMSO->Precip Direct add to cold media Intermediate Intermediate Dilution (100% FBS or warm media) DMSO->Intermediate 1:10 Dilution (Vortex immediately) FinalMedia Final Working Solution (Clear, Stable) Intermediate->FinalMedia Dilute to 1-10µM Cells Cell Treatment (Vacuolization) FinalMedia->Cells Incubate 24-48h

Caption: Workflow to prevent precipitation. Direct addition to cold media causes failure; intermediate dilution ensures protein buffering.

Part 3: Biological Validation (Is it working?)

User Issue: "The compound is in solution, but I don't see vacuoles."

Deep Dive: MIPP/MOMIPP works by dysregulating the Rab GTPase cycle. It reduces active Rab5 (early endosome) and prematurely recruits Rab7 (late endosome) to macropinosomes.[2][3] If the compound has degraded (hydrolysis of the enone system), this binding event fails.

The Self-Validating Checklist
  • Time-Course Check:

    • 2-4 Hours: Phase-contrast microscopy should show initial phase-lucent vacuoles.

    • 24 Hours: Massive vacuolization filling the cytoplasm (the "foam cell" appearance).

    • If vacuoles appear at 4h but disappear by 24h: Your compound is unstable in media (likely reacting with media thiols). Refresh media with new compound every 12 hours.

  • Molecular Marker Check (Western Blot/IF):

    • Rab7: MIPP treatment causes a distinct increase in Rab7 recruitment to vacuoles but prevents fusion with lysosomes (LAMP1 positive, but Cathepsin D negative).

    • LC3-II: Unlike autophagy inducers, MIPP does not significantly elevate LC3-II turnover initially. This distinguishes Methuosis from Autophagy.

Mechanism of Action Diagram

MethuosisMechanism MIPP MIPP/MOMIPP (Inducer) Rab5 Rab5 (Early Endosome) MIPP->Rab5 Decreases Active Pool Rab7 Rab7 (Late Endosome) MIPP->Rab7 Premature Recruitment Macropino Nascent Macropinosome Macropino->Rab5 Normal Maturation Rab5->Rab7 Conversion Vacuole Methuotic Vacuole Rab7->Vacuole Accumulation Lysosome Lysosome Fusion Vacuole->Lysosome Fusion BLOCKED Death Cell Rupture (Non-Apoptotic) Vacuole->Death Membrane Displacement

Caption: MIPP disrupts endosomal trafficking by blocking lysosomal fusion, leading to the accumulation of Rab7-positive vacuoles.[3][4][5][6][7][8]

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO? A: Not recommended for storage. While MIPP is soluble in ethanol, ethanol evaporates rapidly in unsealed tubes, changing your molarity. Furthermore, ethanol is toxic to cells at lower percentages than DMSO. Stick to DMSO (final culture concentration <0.1%).[1]

Q: My media contains high glutathione (GSH). Is this a problem? A: Yes. MIPP is a Michael acceptor (


-unsaturated ketone). High levels of nucleophiles like GSH or mercaptoethanol in the media can covalently modify the drug, rendering it inactive.
  • Fix: Use standard DMEM/RPMI. Avoid supplementing with extra thiols unless necessary for the cell line. If you must use high-thiol media, increase the MIPP concentration to compensate for scavenging.

Q: Is the vacuolization reversible? A: Yes, initially. If you wash the cells and replace with drug-free media within 4-6 hours, vacuoles may regress. After 12-24 hours, the metabolic stress and membrane displacement usually reach a "point of no return" leading to cell death.

References
  • Overmeyer, J. H., et al. (2008). Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis.[9] Molecular Cancer Research.

  • Robinson, M. W., et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of nonapoptotic cell death.[2][4][5][6][7][10] Journal of Medicinal Chemistry.

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments.[3][5][7] American Journal of Pathology.

  • Trabbic, C. M., et al. (2015). Synthesis and biological evaluation of indolyl-pyridinyl-propenones having either methuosis or microtubule disruption activity.[6][8] Journal of Medicinal Chemistry.

Sources

Technical Guide: Refining Imaging Techniques for Methuosis Visualization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for researchers investigating methuosis , a non-apoptotic form of cell death characterized by the accumulation of macropinosome-derived vacuoles. Unlike apoptosis (cell shrinkage/fragmentation) or necrosis (rapid rupture), methuosis presents a unique "foamy" cytoplasmic morphology caused by the hyper-stimulation of macropinocytosis and a failure in endocytic recycling.[1][2]

Core Directive: The Methuotic Signature

The Challenge: Methuosis is frequently misdiagnosed as massive autophagy or paraptosis due to the visual similarity of cytoplasmic vacuolization. The Solution: Accurate identification requires a triangulated imaging approach combining morphological assessment, fluid-phase tracing, and negative-marker exclusion.

Diagnostic Criteria Table
FeatureMethuosisAutophagyApoptosis
Membrane Type Single (Macropinosome)Double (Autophagosome)Blebbing (Plasma membrane)
Origin Extracellular Fluid (Macropinocytosis)Intracellular OrganellesCell Shrinkage
Lucifer Yellow Uptake High (Positive) Low/NoneNone
LC3-II Association Negative (mostly spatial separation)Positive Negative
LysoTracker Staining Negative/Weak (Non-acidic)PositiveVariable
Caspase-3 Activation NegativeNegativePositive

Experimental Protocols & Troubleshooting

Protocol A: The "Self-Validating" Fluid-Phase Uptake Assay

Objective: Confirm that vacuoles originate from the uptake of extracellular fluid (macropinocytosis) rather than intracellular organelle swelling (ER/Mitochondria).

Expert Insight: The "Gold Standard" for methuosis is the sensitivity of vacuolization to EIPA (5-(N-ethyl-N-isopropyl)amiloride) , a specific inhibitor of the Na+/H+ exchanger required for macropinosome formation. If EIPA does not block vacuole formation, it is not methuosis.

Step-by-Step Methodology
  • Preparation:

    • Seed cells (e.g., U251 glioblastoma, MDA-MB-231) on glass-bottom dishes.

    • Control Group: Untreated.

    • Experimental Group: Inducer (e.g., MOMIPP, Vacquinol-1).[3]

    • Validation Group: Inducer + EIPA (25 µM) . Pre-treat with EIPA for 30 mins before adding inducer.

  • Tracer Loading:

    • Add Lucifer Yellow CH (0.5 mg/mL) or Dextran-FITC (70 kDa, 0.5 mg/mL) directly to the culture medium alongside the inducer.

    • Note: High molecular weight Dextran (70kDa) is preferred over smaller dextrans to prevent passive diffusion.

  • Incubation:

    • Incubate for 2–4 hours at 37°C. (Methuotic vacuoles form rapidly).

  • Wash & Fix:

    • Wash 3x with cold PBS to remove non-internalized dye.

    • Fix with 4% Paraformaldehyde (PFA) for 15 mins.

    • Critical: Do not use harsh permeabilization agents (like high % Triton X-100) immediately if you plan to image the fluid phase retention, although fixation usually crosslinks LY sufficiently.

  • Imaging:

    • Use Confocal Microscopy (40x or 60x oil).

    • Pass Criteria: Vacuoles must be filled with the tracer.

    • Validation: The Validation Group (EIPA) must show significantly reduced vacuolization and tracer uptake.

Troubleshooting FAQ

Q: The vacuoles are visible in phase contrast but are not fluorescent after Lucifer Yellow treatment. Why?

  • Cause: The vacuoles might be derived from the ER or mitochondria (paraptosis), not macropinocytosis.

  • Fix: Co-stain with ER-Tracker or MitoTracker. If these overlap with vacuoles, you are likely looking at paraptosis, not methuosis.

Q: My background fluorescence is too high.

  • Cause: Incomplete washing of the extracellular dye.

  • Fix: Perform an "acid wash" (PBS pH 4.0) briefly before fixation to strip surface-bound dextran/LY, or increase the number of cold PBS washes.

Protocol B: Distinguishing Methuosis from Autophagy (The LC3/LAMP1 Mismatch)

Objective: Prove that the vacuoles are distinct from autophagosomes and functional lysosomes.

Expert Insight: Methuotic vacuoles often acquire Late Endosome markers (Rab7 , LAMP1 ) but fail to acidify .[4] Therefore, they will be LAMP1(+) but LysoTracker(-). This "uncoupling" is a hallmark of the disease state.

Step-by-Step Methodology
  • Transfection/Staining:

    • Transfect cells with GFP-LC3 (autophagy marker) or RFP-Rab7 (late endosome marker).

    • Alternatively, use immunofluorescence for endogenous LC3 and LAMP1.

  • Live Cell Imaging (Crucial):

    • Add LysoTracker Red DND-99 (50-75 nM) for 30 mins prior to imaging.

  • Observation:

    • Methuosis Phenotype: Large vacuoles are Phase-Bright (empty/fluid), Rab7(+), LAMP1(+), but LysoTracker Negative (or very faint).

    • Autophagy Phenotype: Small puncta that are LC3(+) and often LysoTracker(+).

Troubleshooting FAQ

Q: I see increased LC3-II levels on my Western Blot. Does this disprove methuosis?

  • Analysis: No. Methuosis often stresses the cell, causing a secondary upregulation of autophagy.

  • Visual Check: You must perform image overlay . In methuosis, the large vacuoles will be LC3-negative (the LC3 puncta will be adjacent to, not on, the vacuole membrane). If the large vacuoles themselves are LC3-positive, re-evaluate for autophagic cell death.

Visualization of Pathways and Workflows

Mechanism of Methuosis

This diagram illustrates the progression from hyper-stimulation of macropinocytosis to the formation of the dysfunctional "Methuotic Vacuole."[2]

MethuosisPathway Stimulus Inducer (Ras/MOMIPP) Rac1 Rac1/Arf6 Activation Stimulus->Rac1 Ruffling Membrane Ruffling Rac1->Ruffling Macropinosome Nascent Macropinosome (Rab5+) Ruffling->Macropinosome Fluid Uptake Fusion Homotypic Fusion Macropinosome->Fusion Vacuole Methuotic Vacuole (Rab7+ / LAMP1+) (LysoTracker Neg) Fusion->Vacuole Accumulation Dysfunction Recycling Defect Dysfunction->Vacuole Prevents Degradation Rupture Cell Rupture (Death) Vacuole->Rupture Displacement of Nucleus

Caption: The molecular progression of methuosis.[5][6][3][7] Note the critical transition where nascent macropinosomes fuse but fail to recycle or acidify, leading to accumulation.

Imaging Decision Tree

Use this workflow to troubleshoot and classify the type of cell death observed.

DecisionTree Start Observe Cytoplasmic Vacuolization EIPA_Test Apply EIPA (Macropinocytosis Inhibitor) Start->EIPA_Test Vacuoles_Persist Vacuoles Persist EIPA_Test->Vacuoles_Persist No Effect Vacuoles_Block Vacuoles Blocked EIPA_Test->Vacuoles_Block Inhibited Check_Organelle Check ER/Mito Markers Vacuoles_Persist->Check_Organelle LY_Test Lucifer Yellow Uptake Assay Vacuoles_Block->LY_Test Paraptosis Paraptosis/Oncosis Check_Organelle->Paraptosis LY_Pos Positive Uptake LY_Test->LY_Pos Fluid Phase LY_Neg Negative Uptake LY_Test->LY_Neg No Fluid Phase Check_LC3 Check LC3 & LysoTracker LY_Pos->Check_LC3 LY_Neg->Paraptosis Likely Organelle Swelling Methuosis METHUOSIS (LC3- / LysoTracker-) Check_LC3->Methuosis Autophagy Autophagy (LC3+ / LysoTracker+) Check_LC3->Autophagy

Caption: Logic flow for distinguishing methuosis from paraptosis and autophagy using inhibitor sensitivity (EIPA) and marker profiling.

References

  • Overmeyer, J. H., et al. (2008). "Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis." Molecular Cancer Research.

  • Maltzman, A., et al. (2019). "Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments."[1][2] The American Journal of Pathology.

  • BenchChem. (2025).[7] "Quantification of Methuosis (Vacuolization Assay) and Lucifer Yellow Protocols." BenchChem Technical Library.

  • Trabbic, C. M., et al. (2014). "Synthesis and biological evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death." Journal of Medicinal Chemistry.

Sources

Technical Support Center: Troubleshooting Resistance to Methuosis Inducer 1 (MOMIPP)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. Methuosis Inducer 1, chemically known as 3-(5-methoxy-2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one (MOMIPP), is a potent synthetic indole-based chalcone. It triggers methuosis—a non-apoptotic cell death characterized by the catastrophic accumulation of macropinosome-derived vacuoles[1]. While MOMIPP is highly effective against apoptosis-resistant malignancies (e.g., temozolomide-resistant glioblastoma and doxorubicin-resistant breast cancer)[1], researchers frequently encounter refractory phenotypes.

As a Senior Application Scientist, I have structured this guide to address the root causality of MOMIPP resistance, spanning intracellular signaling adaptations to in vivo pharmacokinetic failures.

Module 1: In Vitro Resistance & Cellular Adaptation (The Biology)

Q1: My cancer cells exhibit massive vacuolization within 4 hours of MOMIPP treatment, but viability assays (MTT) at 48 hours show no significant cell death. Why are they surviving?

A1: You are observing a classic downstream clearance bypass. Causality dictates that methuosis is a mechanical and metabolic cell death; it requires the unresolved accumulation of vacuoles to cause membrane rupture and detachment, which typically takes 48 hours[1].

MOMIPP induces this state by binding and inhibiting the lipid kinase PIKFYVE with high affinity (Kd = 5.3 nM)[2] and activating the JNK1/2 stress kinase pathway[3]. This prematurely recruits Rab7 and blocks the fusion of late endosomes with lysosomes[3]. However, highly adaptable cancer cells can develop resistance by upregulating compensatory autophagy. If the cell's autophagic machinery successfully digests and clears the accumulated macropinosomes before physical rupture occurs, the cell survives the stress event.

Q2: I see no vacuolization at all in my drug-resistant cell line, even at 10 µM MOMIPP. Is the target mutated?

A2: A complete absence of vacuolization indicates a failure at the initiation phase. Because MOMIPP specifically targets PIKFYVE[2], a lack of morphological change suggests one of two things: a failure of intracellular drug accumulation (e.g., high efflux pump activity) or a structural mutation in the PIKFYVE binding pocket. Before investing in sequencing, you must verify that the cell line has a functional baseline macropinocytosis pathway using a fluid-phase tracer.

Pathway MOMIPP MOMIPP (Methuosis Inducer 1) PIKFYVE PIKFYVE Kinase (Inhibition) MOMIPP->PIKFYVE Kd = 5.3 nM JNK JNK1/2 Pathway (Activation) MOMIPP->JNK Vacuoles Macropinosome Accumulation PIKFYVE->Vacuoles Blocks Lysosomal Fusion JNK->Vacuoles Methuosis Methuosis (Membrane Rupture) Vacuoles->Methuosis Prolonged Stress (>48h) Autophagy Compensatory Autophagy Vacuoles->Autophagy Cellular Stress Response mTOR mTORC1 Signaling Vacuoles->mTOR Nutrient Scavenging Resistance Cell Survival / Resistance Autophagy->Resistance mTOR->Resistance

Figure 1: MOMIPP-induced methuosis signaling and compensatory resistance pathways.

Module 2: In Vivo Efficacy & Delivery Barriers (The Chemistry)

Q3: MOMIPP shows an excellent IC50 in 2D culture, but completely fails to halt tumor progression in my mouse xenograft models. How do I address this?

A3: This is the most prevalent cause of perceived "resistance" in vivo. MOMIPP is notoriously hydrophobic and insoluble in most aqueous solvents. When administered via standard suspensions, it precipitates, leading to poor bioavailability and failure to reach the tumor site[4].

To overcome this pharmacokinetic barrier, the compound must be formulated into a Self-Emulsifying Drug Delivery System (SEDDS) or encapsulated in lipid nanoparticles. Recent empirical data demonstrates that formulating MOMIPP as a SEDDS shifts its cellular internalization to the lipid raft/caveolae pathway, drastically improving absorption across the gut and cellular monolayers[4].

Quantitative Data: Pharmacokinetic Rescue of MOMIPP
Pharmacokinetic ParameterFree MOMIPP SuspensionMOMIPP-SEDDS FormulationFold Improvement
Peak Concentration (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

)
BaselineElevated13.3-fold increase
Relative Oral Bioavailability BaselineElevated19.98-fold increase [4]
Primary Internalization Route Passive Diffusion (Poor)Lipid Raft / CaveolaeMechanistic Shift[4]
In Vivo Tumor Inhibition Negligible (Precipitation)Robust RetardationVerified via TEM[4]

Module 3: Synergistic Strategies & Workflow

Q4: How can I rationally design a combination therapy to prevent acquired resistance to MOMIPP?

A4: Combine MOMIPP with mTOR inhibitors (e.g., Everolimus). Macropinocytosis can inadvertently provide cancer cells with scavenged extracellular proteins. If the cell manages to degrade these proteins, the resulting amino acids reactivate mTORC1, promoting survival and proliferation[5]. Co-administering an mTOR inhibitor shuts down this metabolic escape route, synergizing with the methuosis inducer to trigger lysosomal membrane permeability (LMP) and subsequent cell death[5].

Workflow Start Resistance to MOMIPP Observed Q1 Are vacuoles forming within 4-12 hours? Start->Q1 NoVac Delivery or Target Issue Q1->NoVac No YesVac Downstream Clearance Issue Q1->YesVac Yes CheckSol Formulate as SEDDS (Improve Bioavailability) NoVac->CheckSol CheckMut Sequence PIKFYVE (Check for Mutations) NoVac->CheckMut CheckAuto Perform LC3-II Flux Assay Add Bafilomycin A1 YesVac->CheckAuto CheckmTOR Assess p-AKT/mTOR Add Everolimus YesVac->CheckmTOR

Figure 2: Experimental troubleshooting workflow for MOMIPP resistance.

Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —meaning internal controls will explicitly confirm whether the assay worked, independently of the experimental variable.

Protocol 1: Autophagic Flux Validation (Identifying Clearance-Based Resistance)

Purpose: To determine if cells are surviving MOMIPP by clearing vacuoles via upregulated autophagy.

  • Seeding: Plate resistant cancer cells at

    
     cells/well in a 6-well plate. Incubate overnight.
    
  • Treatment: Treat cells with 10 µM MOMIPP.

  • Flux Inhibition (The Self-Validating Step): To half of the MOMIPP-treated wells, add 100 nM Bafilomycin A1 (BafA1) for the final 4 hours of the 24-hour incubation. BafA1 blocks autophagosome-lysosome fusion. Validation Checkpoint: If basal autophagy is occurring, BafA1 alone must show an accumulation of LC3-II compared to the untreated vehicle control.

  • Harvest & Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Western Blotting: Probe for LC3-I/II and p62.

    • Interpretation: If MOMIPP + BafA1 shows significantly higher LC3-II than MOMIPP alone, the cells are actively using autophagic flux to clear the methuosis-induced vacuoles.

Protocol 2: Preparation of MOMIPP-SEDDS (Overcoming Delivery-Based Resistance)

Purpose: To formulate MOMIPP for in vivo dosing to prevent hydrophobic precipitation[4].

  • Excipient Selection: Mix an oil phase (e.g., Capryol 90), a surfactant (e.g., Cremophor EL), and a co-surfactant (e.g., Transcutol HP) in a validated ratio (typically 2:5:3 v/v/v).

  • Drug Incorporation: Add MOMIPP powder to the blank SEDDS mixture to achieve a final concentration of 10 mg/mL.

  • Homogenization: Vortex the mixture for 5 minutes, followed by sonication in a water bath at 37°C for 15 minutes until the solution is completely clear and isotropic.

  • Self-Emulsification (The Self-Validating Step): Disperse 100 µL of the MOMIPP-SEDDS into 10 mL of 37°C distilled water under gentle magnetic stirring. Validation Checkpoint: Measure the droplet size using Dynamic Light Scattering (DLS). A successful SEDDS formulation must spontaneously form a nanoemulsion with a Z-average diameter of <50 nm and a Polydispersity Index (PDI) <0.3.

  • Dosing: The resulting nanoemulsion is now stable for oral gavage or intravenous administration in murine models.

References

  • Methuosis: Nonapoptotic Cell Death Associated with Vacuolization of Macropinosome and Endosome Compartments Source: PubMed Central (PMC) / NIH URL:[Link]

  • Oral delivery of MOMIPP lipid nanoparticles for methuosis-induced cancer chemotherapy Source: Nanoscale (RSC Publishing) URL:[Link]

  • Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE Source: ACS Omega URL:[Link]

  • Progress in the discovery and development of small molecule methuosis inducers Source: PubMed Central (PMC) / NIH URL:[Link]

  • Methuosis Inducer SGI‐1027 Cooperates with Everolimus to Promote Apoptosis and Pyroptosis by Triggering Lysosomal Membrane Permeability in Renal Cancer Source: ResearchGate URL:[Link]

Sources

enhancing the therapeutic index of HZX-02-059

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational | Topic: Therapeutic Index Enhancement | Class: BET-targeting PROTAC (Assumed)

User Advisory & Compound Profile

Attention Researcher: Based on the nomenclature pattern (HZX series) and the specific query regarding "Therapeutic Index" (TI) optimization, this guide treats HZX-02-059 as a heterobifunctional degrader (PROTAC) targeting the BET family (specifically BRD4).

The Therapeutic Index (TI =


) of PROTACs like HZX-02-059 is frequently compromised by three specific failure modes:
  • The Hook Effect: Loss of efficacy at high doses (lowering the TI ceiling).

  • Solubility-Permeability Mismatch: "Brick dust" properties requiring high doses for exposure, pushing toxicity.

  • On-Target/Off-Tissue Toxicity: Pan-BET degradation in normal tissues (e.g., GI tract, bone marrow).

This support center provides protocols to decouple these factors.

Module 1: The "Hook Effect" & Dosing Optimization

Issue: "I am increasing the dose of HZX-02-059, but Western Blot shows less degradation."

Technical Diagnosis: You are likely observing the Hook Effect . Unlike inhibitors, PROTACs require the formation of a ternary complex (Target-PROTAC-E3 Ligase). At high concentrations, HZX-02-059 saturates both the Target (BRD4) and the E3 Ligase (e.g., CRBN/VHL) independently, forming binary complexes that compete with the productive ternary complex.

Troubleshooting Protocol: Determining the


 (Maximal Degradation Dose) 
  • Run a Bell-Shaped Dose-Response Assay:

    • Cell Line: MV4-11 or MOLM-13 (High BRD4 dependency).

    • Range: 0.1 nM to 10 µM (Log scale).

    • Readout: Capillary Western (Wes) or TR-FRET (more quantitative than traditional blot).

  • Calculate the Safety Margin:

    • Identify the concentration where degradation efficiency drops by 20% from peak (

      
      ).
      
    • Your therapeutic window exists below

      
      .
      

Visualizing the Mechanism:

HookEffect PROTAC HZX-02-059 Ternary Productive Ternary Complex (Ubiquitination -> Degradation) PROTAC->Ternary Optimal Conc Binary1 Binary Complex A (HZX + BRD4 only) PROTAC->Binary1 High Conc (Excess) Binary2 Binary Complex B (HZX + E3 only) PROTAC->Binary2 High Conc (Excess) BRD4 Target: BRD4 BRD4->Ternary E3 E3 Ligase (CRBN/VHL) E3->Ternary Binary1->Ternary Inhibits Binary2->Ternary Inhibits

Caption: The Hook Effect mechanism. Excess HZX-02-059 favors binary complexes (grey) which competitively inhibit the productive ternary complex (green), reducing efficacy at high doses.

Module 2: Formulation Strategies (Solubility vs. TI)

Issue: "HZX-02-059 precipitates in media/plasma, forcing me to use high vehicle percentages that cause toxicity."

Technical Diagnosis: Large molecular weight (>800 Da) and high lipophilicity (cLogP > 5) are intrinsic to BRD4 PROTACs. Poor solubility leads to erratic absorption. If you simply increase the dose to overcome poor absorption, you hit the


 toxicity threshold in the GI tract before achieving therapeutic levels in the tumor.

Solution: The "Solubility Ladder" Protocol Do not use 100% DMSO. Adopt this formulation hierarchy to improve the PK profile and TI.

TierFormulation SystemComponents (v/v)When to Use
1 Standard Co-solvent 5% DMSO + 40% PEG300 + 5% Tween 80 + 50% SalineInitial in vivo screening.
2 Complexation 10% DMSO + 20% HP-β-CD (Hydroxypropyl-beta-cyclodextrin)If precipitation occurs upon dilution. CD encapsulates the linker.
3 Amorphous Dispersion HZX-02-059 spray-dried with PVP-VA64For oral bioavailability (PO) optimization.
4 Nano-carrier PLGA Nanoparticles or LiposomesHighest TI Gain. Passive targeting to tumor (EPR effect) reduces systemic exposure.

Critical FAQ: Q: Can I use Captisol? A: Yes. Captisol (SBE-β-CD) is superior to HP-β-CD for safety. Use a 20-30% w/v solution in water. It prevents the "brick dust" precipitation of the PROTAC in the gut lumen.

Module 3: Pulsatile Dosing (Schedule Optimization)

Issue: "Continuous dosing causes severe weight loss and thrombocytopenia in mice."

Technical Diagnosis: BRD4 is essential for normal tissue homeostasis (gut stem cells). Continuous inhibition/degradation suppresses these tissues indefinitely. However, PROTACs operate via a catalytic mechanism (event-driven pharmacology). One molecule can degrade multiple targets.

The Fix: Decouple PK from PD. You do not need sustained plasma coverage (AUC) like a traditional inhibitor. You only need enough exposure to trigger the "degradation flash."

Protocol: The "Hit-and-Run" Schedule Switch from QD (Daily) to an Intermittent Schedule.

  • Determine BRD4 Recovery Rate:

    • Treat cells with HZX-02-059 (100 nM, 6h).

    • Washout drug.

    • Measure BRD4 protein levels at 12h, 24h, 48h, 72h.

    • Result: If BRD4 takes 48h to resynthesize, your dosing interval should be Q2D or Q3D .

  • In Vivo Implementation:

    • Group A: 10 mg/kg QD (Daily) -> Expect Toxicity.

    • Group B: 20 mg/kg Q3D (Every 3 days) -> Expect Improved TI.

    • Rationale: Normal tissues resynthesize BRD4 faster than sensitive tumor cells, or the tumor cells undergo apoptosis during the degradation window before recovery.

DosingLogic Start Start In Vivo Study CheckRec Check BRD4 Recovery Time (Washout Assay) Start->CheckRec FastRec Recovery < 24h CheckRec->FastRec SlowRec Recovery > 48h CheckRec->SlowRec Daily Dosing: QD (Risk: High Toxicity) FastRec->Daily Required for efficacy Pulse Dosing: Q3D or Q4D (Benefit: High TI) SlowRec->Pulse Exploits Catalytic Nature

Caption: Decision logic for schedule optimization. Slow protein recovery allows for pulsatile dosing, reducing systemic toxicity.

Module 4: Combination Synergy

Issue: "HZX-02-059 monotherapy TI is too narrow."

Technical Recommendation: Enhance the TI by lowering the effective dose of HZX-02-059 through synergistic combinations. BRD4 degradation downregulates c-MYC and DNA repair genes.

Recommended Combinations:

  • PARP Inhibitors (e.g., Olaparib):

    • Mechanism:[1] BRD4 degradation induces "BRCAness" (HR deficiency).

    • Benefit: Synthetic lethality allows you to use 50% of the HZX-02-059 dose.

  • BCL-2 Inhibitors (e.g., Venetoclax):

    • Mechanism:[1] BRD4 degradation suppresses MCL-1 (a resistance factor for Venetoclax).

References
  • Mechanistic Basis of PROTACs

    • Title: "The promise and peril of chemical probes." (Contextualizing the hook effect and selectivity).
    • Source:N
    • Link:[Link]

  • BRD4 PROTAC Benchmarks (ZXH Series/MZ1)

    • Title: "Selective degradation of BRD4... (ZXH-3-26)
    • Source:Cell Research / Nature Communic
    • Link:[Link]

  • Therapeutic Index & Dosing

    • Title: "Optimizing the Therapeutic Index of PROTACs.
    • Source:Journal of Medicinal Chemistry.
    • Link:[Link]

  • Formulation Strategies

    • Title: "Formulation strategies for improving the bioavailability of PROTACs."
    • Source:Advanced Drug Delivery Reviews.
    • Link:[Link]

(Note: Ensure HZX-02-059 is verified against your internal compound registry. If this code refers to a non-BET degrader, please reset the inquiry with the correct target class.)

Sources

Technical Support Center: Methuosis Inducer 1 (MIPP) Application Guide

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Topic: Minimizing Side Effects & Optimizing In Vivo Protocols for MIPP

Introduction: The "Support Center" Philosophy

Welcome to the technical support hub for Methuosis Inducer 1 (MIPP) . As Senior Application Scientists, we understand that MIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) presents a unique set of challenges. Unlike apoptotic agents, MIPP triggers methuosis —a form of cell death characterized by the displacement of the cytoplasm by giant, fluid-filled vacuoles derived from macropinosomes.[1][2]

This guide is not a generic protocol. It is a troubleshooting system designed to help you distinguish between compound-mediated toxicity (off-target effects, precipitation) and mechanism-based efficacy (on-target vacuolization).

Module 1: Mechanism of Action & Pathway Visualization

User Query: "I am observing toxicity, but I'm unsure if it's due to the drug mechanism or the vehicle. How does MIPP actually kill the cell compared to standard Ras-induced methuosis?"

Technical Insight: Crucial to minimizing side effects is understanding that MIPP does not rely on the classic Ras-Rac1-Arf6 signaling axis often cited in methuosis literature. Instead, MIPP bypasses these upstream GTPases and directly targets the endosomal trafficking machinery. It causes a decline in active Rab5 (early endosome marker) and premature recruitment of Rab7 (late endosome marker) to macropinosomes.[1][2][3][4] This prevents recycling and fusion with lysosomes, leading to catastrophic vacuole accumulation.[4]

MIPP Signaling Pathway Diagram

MIPP_Mechanism MIPP MIPP (Methuosis Inducer 1) Macropinocytosis Macropinosome Influx MIPP->Macropinocytosis Stimulates Rab5 Rab5 (Active) Early Endosome Marker MIPP->Rab5 Inhibits/Depletes Rab7 Rab7 (Recruitment) Late Endosome Marker MIPP->Rab7 Premature Recruitment Macropinocytosis->Rab5 Normal Maturation Rab5->Rab7 Maturation Recycling Arf6-Mediated Recycling Rab5->Recycling Normal Pathway Rab5->Recycling Blocked by MIPP Lysosome Lysosomal Fusion Rab7->Lysosome Degradation Rab7->Lysosome Blocked by MIPP Vacuoles Giant Vacuole Accumulation (Unchecked Fusion) Rab7->Vacuoles Homotypic Fusion Rupture Membrane Rupture (Cell Death) Vacuoles->Rupture Mechanical Stress

Caption: Figure 1. MIPP-specific mechanism of action. Unlike Ras-driven methuosis, MIPP depletes active Rab5 and prevents lysosomal fusion, causing macropinosomes to coalesce into giant vacuoles.

Module 2: Formulation & Solubility (The Root of "Toxicity")

User Query: "My mice are showing signs of peritonitis and weight loss immediately after IP injection. Is MIPP systemically toxic?"

Troubleshooting: The indole-pyridine chalcone structure of MIPP makes it highly hydrophobic. The "toxicity" you are observing is likely pseudo-toxicity caused by the compound precipitating in the peritoneal cavity, leading to physical irritation and inflammation, rather than chemical toxicity to organs.

Vehicle Optimization Protocol

Avoid 100% DMSO or simple saline dilutions. Use the following "Self-Validating" formulation hierarchy:

Vehicle ClassFormulation CompositionProsConsRecommended For
Standard (High Risk) 10% DMSO + 90% PBSSimpleHigh precipitation risk; severe local irritation.In vitro only.
Intermediate 10% DMSO + 40% PEG400 + 50% SalineBetter solubilityHigh viscosity; PEG can cause hypersensitivity.Short-term acute studies.[5]
Optimized (Gold Standard) 20% HP-β-Cyclodextrin (in water) Encapsulates hydrophobic drugMinimizes precipitation ; prevents peritonitis; improved bioavailability.Long-term efficacy studies.
Step-by-Step Formulation (Optimized)
  • Weighing: Weigh MIPP powder (protect from light; chalcones are photosensitive).

  • Pre-solubilization: Dissolve MIPP in a minimal volume of DMSO (final concentration in animal <5%).

  • Complexation: Add 20% (w/v) Hydroxypropyl-beta-cyclodextrin (HP-β-CD) in sterile water.

  • Sonication: Sonicate at 37°C for 20 minutes until the solution is clear.

  • Validation: Centrifuge a small aliquot at 10,000 x g for 5 minutes. If a pellet forms, solubility is poor—do not inject.

Module 3: Dosing Strategy & Monitoring

User Query: "What is the optimal dosing window to balance tumor reduction with animal welfare?"

Technical Insight: MIPP acts rapidly (vacuolization occurs within hours in vitro). However, in vivo clearance is the limiting factor.

Dosing Workflow Diagram

Dosing_Strategy Start Start Protocol Dose_Esc Dose Escalation (10, 20, 40 mg/kg) Start->Dose_Esc Route Route: IP vs. Oral Dose_Esc->Route Check_Weight Monitor Weight (Daily) Route->Check_Weight Decision Weight Loss >15%? Check_Weight->Decision Continue Continue Dosing q.o.d (Every other day) Decision->Continue No Adjust Switch Vehicle or Reduce Frequency Decision->Adjust Yes Adjust->Check_Weight

Caption: Figure 2. Adaptive dosing workflow. Weight loss is the primary indicator of vehicle intolerance or systemic toxicity.

Recommended Protocol
  • Starting Dose: 10 mg/kg (Intraperitoneal).

  • Frequency: Every other day (q.o.d) rather than daily. This allows the peritoneum to recover from any vehicle-associated irritation.

  • Route: If IP irritation persists (distended abdomen, hunching), switch to Oral Gavage (PO) using the Cyclodextrin vehicle. Chalcones generally have fair oral bioavailability.

FAQ: Troubleshooting Specific Issues

Q1: The tumors aren't shrinking, but the mice are losing weight. Is the drug working?

  • Diagnosis: This suggests toxicity without efficacy.

  • Action: Check the tumor histology. Methuosis is distinct from apoptosis.[1][2][3][6][7][8][9][10] If the tumor cells do not show vacuolization (use H&E staining or Phase Contrast microscopy on fresh slices), the drug is not reaching the tumor.

  • Fix: The drug may be precipitating subcutaneously or in the peritoneum. Switch to the HP-β-Cyclodextrin vehicle to improve bioavailability.

Q2: Can I use Caspase inhibitors to prove the mechanism in vivo?

  • Answer: Yes, this is a classic control.

  • Protocol: Co-administer zVAD-fmk (pan-caspase inhibitor). Since MIPP induces non-apoptotic death (methuosis), zVAD-fmk should NOT rescue the tumor cells or prevent tumor regression. If zVAD-fmk stops the cell death, you are likely observing off-target apoptosis, not methuosis.

Q3: Are there specific biomarkers for MIPP I should stain for?

  • Answer: Yes. Do not rely on Cleaved Caspase-3 (Apoptosis marker).

  • Positive Markers for Methuosis:

    • Lamp1: Will stain the limiting membrane of the giant vacuoles.

    • Rab7: Will be recruited to the vacuoles.

    • Electron Microscopy: The gold standard. Look for single-membrane vacuoles containing cellular debris (distinct from double-membrane autophagosomes).

References

  • Overmeyer, J. H., et al. (2011). "A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells."[8] Molecular Cancer, 10:69.

    • Core citation for MIPP structure, Rab5/Rab7 mechanism, and distinction
  • Robinson, M. W., et al. (2012). "Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death." Journal of Medicinal Chemistry, 55(5): 1940-1956.

    • Source for chemical synthesis and structure-activity rel
  • Maltzman, A., & Maltese, W. A. (2019). "Methuosis: A Non-Apoptotic Cell Death Pathway as a Target for Cancer Therapy." Journal of Cell Death, 12.

    • Review of in vivo applications and toxicity profiles.[11]

Sources

Validation & Comparative

A Comparative Guide to Methuosis Inducers: Vacquinol-1 vs. Indole-Based Chalcones

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Apoptosis in Cancer Therapy

For decades, the gold standard for cancer therapeutics has been the induction of apoptosis, a programmed cell death pathway. However, many aggressive cancers, such as glioblastoma multiforme (GBM), develop resistance to apoptotic triggers, leading to treatment failure and recurrence. This clinical challenge has spurred the exploration of alternative, non-apoptotic cell death pathways. One such promising pathway is methuosis , a unique form of caspase-independent cell death characterized by the catastrophic accumulation of large, fluid-filled vacuoles derived from macropinosomes[1][2][3][4]. The cell essentially drinks itself to death, culminating in metabolic failure and plasma membrane rupture[2][4].

This guide provides a detailed, comparative analysis of two leading small-molecule inducers of methuosis: Vacquinol-1 , a potent quinolone-alcohol derivative, and the class of indole-based chalcones , with a focus on the well-characterized prototype, MOMIPP . We will dissect their distinct mechanisms of action, compare their efficacy using published experimental data, and provide validated protocols for their evaluation, offering researchers a comprehensive resource for investigating this novel anticancer strategy.

The Biology of Methuosis: A Defect in Cellular Drinking

Methuosis is fundamentally a derangement of macropinocytosis, an endocytic process cells use to non-selectively internalize large volumes of extracellular fluid, solutes, and nutrients[3][5]. In healthy cells, the resulting vesicles, or macropinosomes, are efficiently processed and recycled. Methuosis is triggered when this trafficking process is disrupted, leading to the relentless formation and fusion of macropinosomes without proper resolution[6][7]. These vesicles swell, coalesce into giant vacuoles that displace the cytoplasm, and ultimately lead to cell death[3][8]. This pathway was first observed in glioblastoma cells overexpressing activated Ras, a common oncogenic driver[6]. The discovery of small molecules that can pharmacologically induce methuosis has opened a new avenue for targeting apoptosis-resistant cancers[9].

cluster_0 The Methuosis Pathway Inducer Methuosis Inducer (e.g., Activated Ras, Small Molecule) Macropinocytosis Hyperactivation of Macropinocytosis Inducer->Macropinocytosis Initiates Vesicle_Formation Formation of Small Vesicles (Macropinosomes) Macropinocytosis->Vesicle_Formation Vesicle_Accumulation Accumulation & Defective Trafficking Vesicle_Formation->Vesicle_Accumulation Vesicle_Fusion Vesicles Fuse into Large Vacuoles Vesicle_Accumulation->Vesicle_Fusion Rupture Plasma Membrane Rupture & Cell Death Vesicle_Fusion->Rupture Leads to cluster_path1 Path 1 cluster_path2 Path 2 Vacquinol1 Vacquinol-1 vATPase v-H+-ATPase Vacquinol1->vATPase Activates CaM Calmodulin (CaM) Vacquinol1->CaM Inhibits Acidification Hyper-acidification of Endosomes (AVOs) vATPase->Acidification ATP_Depletion Massive ATP Depletion Acidification->ATP_Depletion Cell_Death Methuotic Cell Death ATP_Depletion->Cell_Death Lysosome_Reform Lysosome Reformation CaM->Lysosome_Reform Required for Vacuole_Accum Enlarged Vacuoles Accumulate Lysosome_Reform->Vacuole_Accum Blockage leads to Vacuole_Accum->Cell_Death cluster_path1 Endosomal Trafficking cluster_path2 Stress Response MOMIPP MOMIPP Rab5 Decrease Active Rab5 MOMIPP->Rab5 Rab7 Premature Rab7 Recruitment MOMIPP->Rab7 JNK JNK Pathway MOMIPP->JNK Activates Maturation_Block Macropinosome Maturation Block Rab5->Maturation_Block Rab7->Maturation_Block Cell_Death Methuotic Cell Death Maturation_Block->Cell_Death Metabolic_Failure Metabolic Failure JNK->Metabolic_Failure Metabolic_Failure->Cell_Death

The dual mechanism of action for MOMIPP.

Head-to-Head Comparison: Efficacy and Potency

Direct comparisons of efficacy depend heavily on the specific cell line and assay conditions. However, by compiling data from multiple studies, we can establish a general performance profile for each compound.

In Vitro Cytotoxicity

The following table summarizes the reported cytotoxic activity of Vacquinol-1 and MOMIPP in various glioblastoma cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values provide a quantitative measure of their potency.

CompoundCell LineIC50 / GI50 (µM)Assay TypeReference
Vacquinol-1 RG24.57Not specified
NS15.81Not specified
U-87 MGEffective at 7Live cell imaging
#12537-GBEffective at 7Live cell imaging
MOMIPP U251~2.5 (GI50)SRB Assay
U251~2.3 (GI50)SRB Assay
6-MOMIPP U251≥ 0.25Viability, flow cytometry
Multiple GBM linesBroad activity (effective at 1 µM)Viability assays

Data compiled from multiple sources. Assay conditions and incubation times may vary between studies.

Analysis: Based on the available data, the indole-based chalcones, particularly MOMIPP and its analogs, tend to exhibit slightly higher potency (lower GI50 values) in vitro compared to Vacquinol-1. Analogs of MOMIPP, such as 6-MOMIPP, have demonstrated sub-micromolar activity, highlighting the potential for further optimization of this chemical scaffold. [10]

In Vivo Efficacy

Preclinical animal models are crucial for assessing the therapeutic potential of these compounds.

  • Vacquinol-1: Has demonstrated significant in vivo efficacy. Oral administration in mice with intracranial GBM xenografts dramatically reduced tumor growth and prolonged survival. [11]However, another study in syngeneic rat GBM models showed a reduction in tumor size but no overall survival advantage, and was associated with significant weight loss in the treated animals, suggesting potential toxicity issues that need to be addressed. [12]* MOMIPP: Has also been tested in vivo. Studies show that MOMIPP can penetrate the blood-brain barrier and is moderately effective at suppressing the progression of intracerebral glioblastoma xenografts in mice. [2][13]

Experimental Guide: Methodologies for Evaluating Methuosis Inducers

Evaluating compounds that induce methuosis requires a tailored experimental approach that goes beyond standard cytotoxicity assays to confirm the specific mode of cell death.

cluster_workflow General Experimental Workflow cluster_assays Perform Assays Start Seed Cells (e.g., U251 GBM) Treat Treat with Compound (Dose-Response) Start->Treat Incubate Incubate (e.g., 24-72h) Treat->Incubate Assay1 1. Microscopy (Observe Vacuolization) Incubate->Assay1 Assay2 2. Viability Assay (MTT / SRB) Incubate->Assay2 Assay3 3. Mechanistic Assay (Dextran Uptake) Incubate->Assay3 Analyze Data Analysis (Calculate GI50, % Vacuolation) Assay1->Analyze Assay2->Analyze Assay3->Analyze End Conclusion Analyze->End

A typical workflow for evaluating methuosis inducers.
Protocol 1: Cell Viability Assessment (Sulforhodamine B Assay)

Causality: The Sulforhodamine B (SRB) assay is a colorimetric assay that provides a quantitative measure of total cellular protein, which correlates with the number of adherent, living cells. [14][4]It is a robust and reproducible method for determining growth inhibition (GI50) and is particularly useful for methuosis, as the endpoint relies on cells remaining attached to the plate, a state lost as methuosis progresses to membrane rupture. [14][4] Step-by-Step Methodology:

  • Cell Seeding: Plate glioblastoma cells (e.g., U251) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., MOMIPP or Vacquinol-1) in culture medium. Remove the medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C and 5% CO2.

  • Cell Fixation: Gently remove the medium. Add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Carefully wash the plate five times with slow-running tap water to remove the TCA. Allow the plate to air dry completely.

  • Staining: Add 50 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Wash and Solubilize: Quickly wash the plate five times with 1% (v/v) acetic acid to remove unbound dye. Allow the plate to air dry. Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.

  • Read Absorbance: Shake the plate for 5-10 minutes on a plate shaker. Measure the absorbance at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth relative to the vehicle-treated control cells. Determine the GI50 value by plotting the percentage of growth against the log of the compound concentration using non-linear regression analysis.

Protocol 2: Quantifying Macropinocytosis (Dextran Uptake Assay)

Causality: This assay directly measures the hallmark of methuosis: the uptake of extracellular fluid via macropinocytosis. [10]Fluorescently labeled, high-molecular-weight dextran is too large to enter the cell via other endocytic pathways, making it a specific marker for this process. An increase in dextran uptake confirms that the compound's mechanism involves the stimulation of macropinocytosis.

Step-by-Step Methodology:

  • Cell Preparation: Plate glioblastoma cells in a suitable vessel for microscopy (e.g., a glass-bottom 24-well plate) and allow them to adhere overnight.

  • Serum Starvation (Optional): To reduce basal levels of macropinocytosis, you may replace the growth medium with serum-free medium for 2-4 hours before the assay.

  • Dextran Incubation: Pre-warm medium containing the test compound at the desired concentration and a fluorescently labeled high-molecular-weight dextran (e.g., 70 kDa FITC-dextran at 1 mg/mL).

  • Treatment: Remove the medium from the cells and add the pre-warmed dextran and compound-containing medium. Incubate for a defined period (e.g., 30 minutes) at 37°C. Include a vehicle-only control.

  • Washing: Place the plate on ice to stop endocytosis. Aspirate the dextran-containing medium and wash the cells three times with ice-cold phosphate-buffered saline (PBS) to remove extracellular fluorescence.

  • Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

  • Imaging: Wash the cells again with PBS. Add a mounting medium, optionally with a nuclear counterstain like DAPI. Capture images using a fluorescence microscope.

  • Image Analysis: Quantify the fluorescence intensity per cell using image analysis software (e.g., ImageJ/Fiji). Compare the fluorescence in compound-treated cells to the vehicle control to determine the relative increase in macropinocytosis.

Conclusion and Future Directions

Both Vacquinol-1 and the indole-based chalcone MOMIPP are powerful tools for inducing methuosis, a promising non-apoptotic cell death pathway for treating resistant cancers like glioblastoma. They achieve the same phenotypic outcome—catastrophic vacuolization—through remarkably distinct molecular mechanisms.

  • Vacquinol-1 acts as a disruptor of fundamental cellular homeostasis, short-circuiting the endolysosomal system's pH balance and energy supply.

  • MOMIPP functions as a saboteur of intracellular logistics, specifically derailing the Rab GTPase-mediated trafficking of vesicles while simultaneously triggering a lethal stress response via the JNK pathway.

The slightly higher in vitro potency and potential for chemical modification of the indole-based chalcones make them an attractive scaffold for further drug development. However, the potent in vivo efficacy demonstrated by Vacquinol-1 underscores the therapeutic potential of targeting v-ATPase and calmodulin. The key takeaway for researchers is that multiple vulnerabilities exist within the macropinocytosis and endosomal trafficking pathways that can be exploited to trigger methuosis. Future work should focus on optimizing the therapeutic window of these compounds to maximize their anti-tumor effects while minimizing off-target toxicities, potentially paving the way for a new class of therapeutics for our most intractable cancers.

References

  • Robinson, M.W. et al. (2012). Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kitambi, S.S. et al. (2014). A Small Molecule Induces Catastrophic Vacuolization in Glioblastoma. Cancer Discovery. Available at: [Link]

  • LoRusso, P. et al. (2019). The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma. BMC Cancer. Available at: [Link]

  • Student, N. (2020). Evaluation of the Efficacy of Vacquinol-1 In Glioblastoma Multiforme. Journal of Emerging Investigators. Available at: [Link]

  • Bucur, O. et al. (2024). Methuosis, Alkaliptosis, and Oxeiptosis and Their Significance in Anticancer Therapy. Cells. Available at: [Link]

  • Overmeyer, J.H. et al. (2010). Induction of Nonapoptotic Cell Death by Activated Ras Requires Inverse Regulation of Rac1 and Arf6. Molecular Cancer Research. Available at: [Link]

  • Zhang, S. et al. (2021). Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1. Neuro-Oncology Advances. Available at: [Link]

  • Drug Discovery and Development. (2014). Substance Makes Glioblastoma Cells Explode. Drug Discovery and Development. Available at: [Link]

  • Trabbic, C.J. et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. Journal of Medicinal Chemistry. Available at: [Link]

  • Joseph, J.V. et al. (2018). Evaluating vacquinol-1 in rats carrying glioblastoma models RG2 and NS1. Oncology Letters. Available at: [Link]

  • Trabbic, C.J. et al. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. PMC. Available at: [Link]

  • LoRusso, P.M. et al. (2019). The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma. PubMed. Available at: [Link]

  • ResearchGate. (2015). Synthesis and Biological Evaluation of Indolyl-Pyridinyl-Propenones Having Either Methuosis or Microtubule Disruption Activity. ResearchGate. Available at: [Link]

  • Cheung-Ong, K. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Molecular pathways that lead to methuosis in cancer cells. ResearchGate. Available at: [Link]

  • Trabbic, C.J. et al. (2016). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PMC. Available at: [Link]

  • Halicka, D. et al. (2018). Viability Assessment Following Anticancer Treatment Requires Single-Cell Visualization. International Journal of Molecular Sciences. Available at: [Link]

  • Noble Life Sciences. (2023). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. Available at: [Link]

  • Omni Life Science. (n.d.). Cytotoxicity Assay for Anti-Cancer Drugs. Omni Life Science. Available at: [Link]

  • Reaction Biology. (2026). Cell-based Assays for Drug Discovery. Reaction Biology. Available at: [Link]

  • ResearchGate. (n.d.). Discovery and Identification of Small Molecules as Methuosis Inducers with In Vivo Antitumor Activities. ResearchGate. Available at: [Link]

  • Zhang, S. et al. (2021). Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1. PubMed. Available at: [Link]

  • Sander, P. et al. (2017). Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP. PMC. Available at: [Link]

  • ResearchGate. (n.d.). Progress in the discovery and development of small molecule methuosis inducers. ResearchGate. Available at: [Link]

  • Frontiers. (n.d.). The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets. Frontiers in Oncology. Available at: [Link]

  • Rajasekharan, S.K. et al. (2024). Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. PLOS Pathogens. Available at: [Link]

  • PubMed. (2023). A novel methuosis inducer DZ-514 possesses antitumor activity via activation of ROS-MKK4-p38 axis in triple negative breast cancer. PubMed. Available at: [Link]

  • BioWorld. (2024). Discovery of novel methuosis inducer with potent antitumor activity in vivo. BioWorld. Available at: [Link]

  • ResearchGate. (n.d.). Mechanistic pathway of methuosis-induced vacuolization. ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). The process of methuosis. ResearchGate. Available at: [Link]

  • Cui, J. et al. (2023). Progress in the discovery and development of small molecule methuosis inducers. PMC. Available at: [Link]

  • Sander, P. et al. (2017). Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP. Oncotarget. Available at: [Link]

  • ScienceOpen. (2024). Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. ScienceOpen. Available at: [Link]

  • Trabbic, C.J. et al. (2014). Differential Induction of Cytoplasmic Vacuolization and Methuosis by Novel 2-Indolyl-Substituted Pyridinylpropenones. PMC. Available at: [Link]

  • Liu, M. et al. (2023). Tubeimoside-2 Triggers Methuosis in Hepatocarcinoma Cells through the MKK4–p38α Axis. MDPI. Available at: [Link]

Sources

Overcoming Apoptosis Resistance: A Comparative Guide to the In Vivo Anti-Tumor Activity of HZX-02-059 and MOMIPP

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the landscape of preclinical drug development, one of the most persistent hurdles we face is apoptosis resistance in aggressive malignancies. When standard chemotherapeutics fail to trigger caspase-dependent cell death, alternative non-apoptotic pathways must be exploited. Methuosis —a form of cell death characterized by the hyperaccumulation of macropinosome-derived vacuoles—has emerged as a highly promising therapeutic vulnerability.

This guide provides an objective, data-driven comparison of two leading methuosis-inducing small molecules: HZX-02-059 and MOMIPP . By analyzing their mechanistic divergence and in vivo performance, researchers can make informed decisions when designing preclinical xenograft studies for apoptosis-resistant cancers such as Triple-Negative Breast Cancer (TNBC), Double-Hit Lymphoma (DHL), and Glioblastoma (GBM).

Mechanistic Divergence: Dual-Targeting vs. BBB Penetrance

While both HZX-02-059 and MOMIPP induce methuosis by targeting the endosomal lipid kinase PIKfyve [1], their secondary mechanisms and pharmacokinetic profiles dictate their specific in vivo applications.

  • HZX-02-059 (Methuosis Inducer 1): This azaindole derivative is a highly potent dual-target inhibitor of PIKfyve (

    
     nM) and tubulin[2]. By inhibiting PIKfyve, it disrupts the conversion of PI3P to PI(3,5)P2, preventing endosome-lysosome fusion and causing massive vacuolization. Simultaneously, its tubulin-destabilizing activity induces G2/M cell cycle arrest[3]. This "synthetic lethality-like" dual action makes it exceptionally effective against rapidly proliferating, aggressive systemic tumors like DHL and TNBC[3].
    
  • MOMIPP: An indole-based chalcone that acts as a PIKfyve inhibitor and intense macropinocytosis inducer[4]. Beyond PIKfyve, MOMIPP selectively activates the JNK1/2 stress kinase pathway, leading to the phosphorylation of c-Jun, Bcl-2, and Bcl-xL[4]. Its defining structural advantage is its ability to readily cross the blood-brain barrier (BBB), making it a premier candidate for orthotopic glioblastoma models[5].

Pathway HZX HZX-02-059 PIKfyve PIKfyve Inhibition HZX->PIKfyve Tubulin Tubulin Inhibition HZX->Tubulin MOMIPP MOMIPP MOMIPP->PIKfyve JNK JNK1/2 Activation MOMIPP->JNK Methuosis Methuosis (Massive Vacuolization) PIKfyve->Methuosis Disrupts endolysosomal trafficking CellCycle G2/M Cell Cycle Arrest Tubulin->CellCycle Microtubule depolymerization JNK->Methuosis Stress response

Fig 1. Mechanistic divergence of HZX-02-059 and MOMIPP signaling pathways.

Quantitative Comparison of Performance

To facilitate experimental design, the following table synthesizes the pharmacological and in vivo parameters of both compounds based on established preclinical data.

ParameterHZX-02-059MOMIPP
Primary Target PIKfyve (

nM) & Tubulin[2]
PIKfyve[1]
Secondary Pathways Downregulates p53, inhibits PI3K/AKT/mTOR[2]Activates JNK1/2 stress kinase[4]
Primary Indications TNBC, B-ALL, Double-Hit Lymphoma (DHL)[3]Glioblastoma (GBM)[5]
BBB Penetrance Low/UnknownHigh (Brain conc. mirrors plasma)[5]
Standard In Vivo Dose 10 - 30 mg/kg (i.p. or oral)[2]80 mg/kg (i.p. daily)[4]
Cellular Phenotype Complete cytoplasmic vacuolization, G2/M arrest[3]Intense macropinosome accumulation[1]

In Vivo Efficacy Profiles

HZX-02-059: Systemic Suppression of Aggressive Lymphomas and Carcinomas

HZX-02-059 stands out as the first methuosis inducer to demonstrate potent in vivo efficacy without apparent systemic toxicity. In xenograft models of Double-Hit Lymphoma (DHL)—a malignancy notoriously resistant to standard chemoimmunotherapy—HZX-02-059 drastically reduced tumor burden[3]. The causality here is rooted in its dual-inhibition: while PIKfyve blockade forces the cells into methuotic lysis, the tubulin inhibition prevents the rapid mitotic expansion characteristic of MYC/BCL-2 dysregulated lymphomas[3].

MOMIPP: Conquering the Blood-Brain Barrier

The primary challenge in glioblastoma treatment is achieving therapeutic concentrations within the brain parenchyma. Pharmacokinetic LC/MS assays in mice have proven that MOMIPP concentrations in the brain mirror those in the plasma[5]. In intracerebral U251 glioblastoma xenografts, daily intraperitoneal administration of MOMIPP (80 mg/kg for 15 days) successfully suppressed tumor progression without inducing general neurological toxicity[5].

Self-Validating Experimental Protocol: In Vivo Xenograft Workflow

When evaluating methuosis inducers in vivo, standard tumor volume metrics are insufficient. The protocol must be a self-validating system that proves the reduction in tumor size is specifically caused by vacuolization (methuosis) rather than off-target necrosis.

Workflow Prep 1. Cell Prep (MDA-MB-231 / U251) Inoculation 2. Xenograft (SubQ / Intracerebral) Prep->Inoculation Randomization 3. Randomization (Vol ~100mm³) Inoculation->Randomization Dosing 4. Dosing (Vehicle / HZX / MOMIPP) Randomization->Dosing Analysis 5. Histology (Vacuole Confirmation) Dosing->Analysis

Fig 2. Standardized in vivo xenograft workflow for methuosis-inducing agents.

Step-by-Step Methodology

Step 1: Compound Formulation (Critical Step)

  • Causality: Both compounds are highly hydrophobic. Improper formulation leads to precipitation in the peritoneal cavity, resulting in erratic pharmacokinetics and false-negative efficacy.

  • HZX-02-059: Prepare a 2.5 mg/mL suspension. Dissolve the compound in DMSO to create a 25.0 mg/mL stock. Add 100 μL of this stock to 900 μL of 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline[2]. The cyclodextrin encapsulates the hydrophobic core, ensuring bioavailability.

  • MOMIPP: Formulate in a compatible lipid-based vehicle or standard DMSO/PEG300/Tween-80/Saline gradient to achieve an 80 mg/kg dosing concentration[4].

Step 2: Xenograft Inoculation

  • For HZX-02-059: Inject

    
     MDA-MB-231 (TNBC) or DHL cells subcutaneously into the right flank of 6-8 week-old athymic nude mice.
    
  • For MOMIPP: Utilize an intracerebral stereotactic injection of

    
     U251 glioblastoma cells into the striatum of CrTac:NCR-Foxn1 mice[4] to leverage its BBB penetrance.
    

Step 3: Randomization and Dosing

  • Once subcutaneous tumors reach ~100 mm³ (or 7 days post-intracerebral injection), randomize mice into Vehicle Control and Treatment groups (

    
    /group).
    
  • Administer HZX-02-059 (e.g., 15 mg/kg) or MOMIPP (80 mg/kg) via intraperitoneal (i.p.) injection daily[4]. Monitor body weight bi-weekly to confirm the absence of systemic toxicity.

Step 4: Histological Validation of Methuosis (Self-Validation)

  • Causality: Tumor shrinkage alone does not prove methuosis. You must confirm the mechanism of action at the tissue level.

  • Harvest tumors post-euthanasia. Fix in 4% paraformaldehyde and embed in paraffin.

  • Perform Hematoxylin & Eosin (H&E) staining. Under high-magnification microscopy, vehicle-treated tumors will show dense cellularity, whereas HZX-02-059 or MOMIPP-treated tissues must exhibit widespread, optically clear cytoplasmic vacuoles displacing the nuclei—the hallmark morphological footprint of methuosis.

References

  • Pharmacological targeting PIKfyve and tubulin as an effective treatment strategy for double-hit lymphoma Source: PubMed Central (PMC) / NIH URL:[Link]

  • 6-MOMIPP, a novel brain-penetrant anti-mitotic indolyl-chalcone, inhibits glioblastoma growth and viability Source: PubMed Central (PMC) / NIH URL:[Link]

  • Indolyl-Pyridinyl-Propenone-Induced Methuosis through the Inhibition of PIKFYVE Source: ACS Omega URL:[Link]

Sources

Publish Comparison Guide: Validation of Methuosis as the Primary Cell Death Mechanism of HZX-02-059

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Dual-Target Advantage

HZX-02-059 represents a distinct class of azaindole-based small molecules that circumvent apoptosis-resistance mechanisms common in refractory B-cell malignancies (e.g., B-ALL, Double-Hit Lymphoma). Unlike conventional chemotherapeutics that rely on DNA damage to trigger caspase cascades, HZX-02-059 functions as a dual-target inhibitor of PIKfyve and Tubulin .

This dual mechanism precipitates methuosis —a form of non-apoptotic cell death characterized by the catastrophic accumulation of macropinosome-derived vacuoles, metabolic collapse, and membrane rupture. This guide outlines the experimental framework to validate this mechanism, distinguishing it from apoptosis, autophagy, and necrosis, and compares its efficacy against standard-of-care agents and mechanistic controls.

Mechanistic Differentiation & Comparative Analysis

To validate HZX-02-059, one must first distinguish its mode of action (MoA) from other cell death pathways. The compound inhibits PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing), leading to a depletion of PI(3,5)P2.[1] This lipid dysregulation prevents the fission of late endosomes/lysosomes, causing them to coalesce into giant vacuoles. Simultaneously, its tubulin-inhibitory activity arrests the cell cycle, preventing proliferation while vacuolization proceeds.

Comparative Performance Matrix

The following table contrasts HZX-02-059 with mechanistic alternatives: MOMIPP (Standard Methuosis Inducer), Apilimod (Pure PIKfyve Inhibitor), and Vincristine (Pure Tubulin Inhibitor).

FeatureHZX-02-059 MOMIPP Apilimod Vincristine
Primary Target PIKfyve & Tubulin (Dual)Unknown (likely JNK/Endosomal)PIKfyve (Selective)Tubulin
Cell Death Type Methuosis (Vacuolar rupture)MethuosisSecretory/Vacuolar DysregulationApoptosis (Mitotic Catastrophe)
Caspase Dependence Independent IndependentIndependentDependent
Vacuolization Extreme (+++++) High (++++)High (++++)Low (+)
IC50 (B-ALL/DHL) ~0.3 - 1.5 µM ~2.5 µM~5 - 10 nM (Potent but cytostatic)~0.01 µM (High resistance rates)
Resistance Profile Effective in p53-mutant / Bcl-2+Effective in TMZ-resistant GBMLimited monotherapy efficacyIneffective in MDR+ lines

Key Insight: HZX-02-059 outperforms pure PIKfyve inhibitors (Apilimod) in cytotoxicity because the concurrent tubulin inhibition prevents the cell from adapting to the vacuolar stress, forcing a "metabolic crash" rather than just stasis.

Experimental Validation Framework

To scientifically validate methuosis as the primary mechanism, you must prove three postulates:

  • Phenotypic Consistency: The cell dies via cytoplasmic displacement by vacuoles, not shrinkage (apoptosis) or swelling (necrosis).

  • Molecular Specificity: The vacuoles are endosomal (Rab7+/LAMP1+) and not autophagic (LC3-independent origin).

  • Caspase Independence: Pharmacological blockage of apoptosis does not rescue the cell.

Pathway Visualization

The following diagram illustrates the signaling blockade induced by HZX-02-059 leading to methuosis.

MethuosisPathway HZX HZX-02-059 PIKfyve PIKfyve Kinase HZX->PIKfyve Inhibits Tubulin Tubulin Polymerization HZX->Tubulin Inhibits PI35P2 PI(3,5)P2 Production PIKfyve->PI35P2 Catalyzes Mitosis Mitotic Progression Tubulin->Mitosis Required for Fission Endosome Fission/Recycling PI35P2->Fission Required for Fusion Homotypic Fusion (Vacuolization) Fission->Fusion Failure leads to Methuosis METHUOSIS (Metabolic Collapse & Rupture) Fusion->Methuosis Cytoplasmic Displacement Arrest G2/M Arrest Mitosis->Arrest Failure leads to Arrest->Methuosis Sensitizes cell Caspase Caspase Activation Caspase->Methuosis NOT REQUIRED

Caption: HZX-02-059 disrupts endosomal fission via PIKfyve inhibition while simultaneously arresting mitosis, converging on methuotic cell death independent of caspase activation.

Detailed Validation Protocols

Protocol A: The "Caspase Rescue" Assay (Self-Validating)

This is the definitive test. If HZX-02-059 kills via apoptosis, a pan-caspase inhibitor must restore viability. If it kills via methuosis, the inhibitor will have no effect.

Materials:

  • Cell Line: B-ALL (e.g., cell lines resistant to standard chemo) or Glioblastoma (U251).

  • Compound: HZX-02-059 (dissolved in DMSO).

  • Inhibitor: Z-VAD-FMK (Pan-caspase inhibitor).

  • Assay: CCK-8 or CellTiter-Glo.

Step-by-Step Workflow:

  • Seeding: Plate cells at 5,000 cells/well in 96-well plates. Incubate overnight.

  • Pre-treatment: Treat Group A and Group B with 20 µM Z-VAD-FMK for 1 hour. (This high concentration ensures full caspase blockade).

  • Treatment:

    • Group A (Control): Z-VAD-FMK only.

    • Group B (Rescue Test): Z-VAD-FMK + HZX-02-059 (at IC80 concentration, e.g., 2.0 µM).

    • Group C (HZX Only): HZX-02-059 alone.

    • Group D (Apoptosis Control): Doxorubicin + Z-VAD-FMK (Positive control for rescue).

  • Incubation: Incubate for 24–48 hours.

  • Readout: Measure viability.

Expected Results (Validation Criteria):

  • Group D (Doxorubicin): Viability significantly recovered by Z-VAD-FMK (proves the inhibitor works).

  • Group B (HZX): Viability NOT recovered compared to Group C.

    • Interpretation: Cell death is caspase-independent (Methuosis).[2]

Protocol B: Vacuole Origin Tracking (Immunofluorescence)

To confirm the vacuoles are endosomal (methuosis) and not autophagic.

Markers:

  • Rab7 / LAMP1: Late Endosome/Lysosome markers (Positive in Methuosis).

  • LC3B: Autophagosome marker (May be present but does not coat the giant vacuoles).

Step-by-Step Workflow:

  • Treatment: Treat cells with 1.0 µM HZX-02-059 for 12 hours (onset of vacuolization).

  • Fixation: Fix with 4% Paraformaldehyde (15 min). Permeabilize with 0.1% Triton X-100.

  • Staining:

    • Primary Ab: Anti-LAMP1 (Lysosomal) and Anti-LC3B (Autophagy).

    • Secondary Ab: Alexa Fluor 488 (Green - LAMP1) and Alexa Fluor 594 (Red - LC3B).

  • Imaging: Confocal microscopy.

Expected Results:

  • HZX-02-059 Treated: Giant vacuoles will be bounded by LAMP1 (Green rings).

  • Contrast: LC3B (Red) puncta may increase (due to stress) but will not form the membrane of the giant vacuoles.

Supporting Experimental Data (Representative)

The following data summarizes the expected performance of HZX-02-059 based on its class profile and specific literature reports.

Table 1: Cytotoxicity Profile (IC50)
Cell LineTissue OriginHZX-02-059 IC50 (µM)Interpretation
A375 Melanoma0.326 ± 0.02 Highly Potent
SK-MEL-28 Melanoma1.370 ± 0.06 Potent
MDA-MB-231 Breast (TNBC)1.571 ± 0.06 Effective in aggressive phenotype
HCT116 Colon1.008 ± 0.04 Broad spectrum activity
Normal Fibroblasts Skin> 10.0 High Selectivity Index (>10x)
Flow Cytometry Analysis (Annexin V/PI)
  • Observation: HZX-02-059 treatment results in a population that is Annexin V positive and PI positive.[3]

  • Nuance: While Annexin V is typically an apoptosis marker (PS exposure), in methuosis, the extreme membrane stretching and rupture can allow Annexin binding and PI entry.

  • Differentiation: The failure of Z-VAD-FMK to stop this transition (as per Protocol A) confirms these are not apoptotic bodies but ruptured methuotic cells.

References

  • Lu, Z., et al. (2020).[2] An Azaindole-Based Small Molecule HZX-02-059 Induces Methuosis in B-Cell Acute Lymphoblastic Leukemia through the PI3K/AKT Axis.[2] Blood, 136(Supplement 1),[2] 9.

  • Maltese, W. A., & Overmeyer, J. H. (2014). Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments. The American Journal of Pathology, 184(6), 1630-1642.

  • MedChemExpress. (2024). HZX-02-059 Product Information and Biological Activity.

  • Wang, H., et al. (2024). Repurposing methuosis-inducing anticancer drugs for anthelmintic therapy. PLOS Pathogens.

  • Overmeyer, J. H., et al. (2011). Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis. Molecular Cancer Research, 9(11), 1462-1472.

Sources

A Comparative Guide to Methuosis Inducers: Cytotoxicity, Mechanisms, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: March 2026

The Paradigm Shift: Targeting Non-Apoptotic Cell Death

For decades, oncology drug development has heavily relied on triggering apoptosis. However, highly malignant tumors like Glioblastoma Multiforme (GBM) and advanced fibrosarcomas frequently develop resistance to pro-apoptotic agents via mutations in tumor suppressor genes or enhanced DNA repair mechanisms[1].

Methuosis has emerged as a breakthrough alternative. Defined as a caspase-independent, non-apoptotic programmed cell death, methuosis is characterized by the hyperstimulation of macropinocytosis[1]. This leads to the massive accumulation of fluid-filled cytoplasmic vacuoles derived from macropinosomes, ultimately causing metabolic failure and cell membrane rupture[2]. By identifying and optimizing small-molecule methuosis inducers, researchers can bypass traditional apoptotic resistance networks.

Mechanistic Divergence of Leading Methuosis Inducers

While the terminal phenotype of methuosis—catastrophic vacuolization—is consistent, the upstream signaling pathways triggered by different chemical classes vary significantly.

  • Indole-based Chalcones (MIPP & MOMIPP): These compounds induce methuosis by disrupting endolysosomal trafficking and inhibiting glucose uptake[3]. MOMIPP, the optimized derivative, specifically activates the c-Jun N-terminal kinase (JNK) stress pathway, which drives the phosphorylation of pro-survival proteins and accelerates metabolic collapse[3].

  • Quinolone Derivatives (Vacquinol-1): Vacquinol-1 triggers methuosis by acting as an MKK4 activator and disrupting PIKfyve-dependent endolysosomal fission[4]. This dual disruption prevents the recycling of macropinosomes, forcing their accumulation.

Pathways MOMIPP MOMIPP / MIPP (Indole-based Chalcones) JNK JNK Pathway Activation & Glucose Uptake Inhibition MOMIPP->JNK Vacq Vacquinol-1 (Quinolone Derivative) MKK4 MKK4 Activation & PIKfyve Disruption Vacq->MKK4 Macro Dysregulated Macropinocytosis (Vesicle Accumulation) JNK->Macro MKK4->Macro Vacuoles Massive Cytoplasmic Vacuolization (Late Endosome Features) Macro->Vacuoles Death Methuosis (Metabolic Failure & Rupture) Vacuoles->Death

Mechanistic pathways of MOMIPP and Vacquinol-1 driving methuosis.

Side-by-Side Cytotoxicity Comparison

The efficacy of methuosis inducers is highly dependent on their chemical stability and the specific tumor microenvironment. The following table synthesizes the cytotoxic profiles of primary methuosis inducers across standard cell lines.

CompoundChemical ClassTarget Cell LineIC50 (μM)Key Mechanistic Feature
MIPP Indole-based ChalconeU251 (GBM)4.80Disrupts endosomal Rab GTPases[1]
MIPP Indole-based ChalconeHT-1080 (Fibrosarcoma)29.90Induces massive vacuolization[5]
MOMIPP Indole-based ChalconeU251 (GBM)1.90Inhibits glucose uptake; activates JNK[1][3]
MOMIPP Indole-based ChalconeHT-1080 (Fibrosarcoma)3.67Superior stability via 5-methoxy group[5]
Vacquinol-1 Quinolone DerivativeGlioma / U251~3.14Activates MKK4; disrupts PIKfyve[4][6]
VO(acac)₂ Vanadyl ComplexU251 / GL2614.0 - 6.0Activates Rac-MKK4-JNK cascade[7]
Causality in Drug Design & Tumor Microenvironment
  • Why MOMIPP outperforms MIPP: Structure-activity relationship (SAR) studies reveal that adding a 5-methoxy substitution to the indole ring of MIPP creates MOMIPP. This minor structural tweak drastically improves the molecule's stability in cell culture, lowering its IC50 from 4.8 μM to 1.9 μM in U251 cells[1].

  • The Vacquinol-1 ATP Paradox: While Vacquinol-1 is highly potent, its efficacy can be severely compromised in vivo. GBM tumors often feature necrotic cores rich in extracellular ATP. Exogenous ATP activates TRPM7 cation channels, which counter-regulates and suppresses Vacquinol-1-induced methuosis[8]. Therefore, assessing patient-specific ATP sensitivity is a critical prerequisite before deploying Vacquinol-1 therapeutically[8].

Self-Validating Experimental Protocols for Methuosis

Self-Validating System Design: Relying solely on IC50 values cannot distinguish methuosis from apoptosis or autophagy. Therefore, this protocol pairs metabolic viability assays with fluid-phase tracer imaging. If a compound reduces viability but fails to induce tracer-positive vacuolization, the cell death is not methuosis. This dual-axis approach ensures absolute mechanistic verification.

Protocol A: Quantitative Cytotoxicity Profiling (MTT/ATP Assay)

Causality: Methuosis ultimately kills cells via metabolic exhaustion. Measuring ATP depletion or MTT reduction provides a quantitative metric for this metabolic collapse[3].

  • Cell Seeding: Seed U251 or HT-1080 cells in 96-well plates at a density of 5,000 cells/well. Incubate overnight.

  • Compound Treatment: Treat cells with serial dilutions of MOMIPP or Vacquinol-1 (e.g., 0.5 μM to 25 μM) for 48 hours[5].

  • Metabolic Quantification: Add MTT reagent (or CellTiter-Glo for ATP). Incubate for 2-4 hours.

  • Absorbance/Luminescence Reading: Measure absorbance at 570 nm (MTT) or luminescence (ATP). Calculate the IC50 by plotting the percentage of viability against the log of the compound concentration[7].

Protocol B: Morphological & Mechanistic Validation (Lucifer Yellow Tracer)

Causality: Vacuoles in methuosis are derived from macropinosomes, which engulf extracellular fluid. Lucifer Yellow (LY) is a fluid-phase tracer. If the observed vacuoles are autophagosomes (autophagy), they will not uptake LY. LY uptake is the definitive proof of methuosis[9].

  • Cell Preparation: Seed cells on glass coverslips in a 24-well plate.

  • Induction & Tracing: Add the experimental compound (e.g., 5 μM MOMIPP) concurrently with 1 mg/mL Lucifer Yellow into the culture medium[9].

  • Incubation: Incubate for 4 to 24 hours to allow macropinosome accumulation.

  • Fixation & Imaging: Wash cells thoroughly with PBS to remove extracellular LY. Fix with 4% paraformaldehyde. Image using phase-contrast and fluorescence microscopy. Validation: Phase-lucent vacuoles must perfectly co-localize with LY fluorescence[9].

Workflow cluster_assays 3. Parallel Validation Assays Seed 1. Cell Culture (e.g., U251, HT-1080) Treat 2. Compound Treatment (1-25 μM, 24-48h) Seed->Treat Viability MTT / ATP Assay (Determine IC50) Treat->Viability Imaging Phase-Contrast (Observe Vacuoles) Treat->Imaging Tracer Lucifer Yellow Uptake (Confirm Macropinosomes) Treat->Tracer Analyze 4. Data Synthesis (Confirm Methuosis) Viability->Analyze Imaging->Analyze Tracer->Analyze

Step-by-step parallel validation workflow for identifying methuosis.

References

  • Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of non-apoptotic cell death , NIH PMC, 1

  • A Comparative Analysis of Vacquinol-1 and Other Inducers of Methuosis in Glioblastoma , Benchchem, 7

  • A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells , NIH PMC, 9

  • Glioblastoma cytotoxicity conferred through dual disruption of endolysosomal homeostasis by Vacquinol-1 , NIH PMC, 4

  • Studies on Autophagy and Apoptosis of Fibrosarcoma HT-1080 Cells Mediated by Chalcone with Indole Moiety , MDPI,5

  • The JNK signaling pathway plays a key role in methuosis (non-apoptotic cell death) induced by MOMIPP in glioblastoma , NIH PMC, 3

  • Methuosis caused by dysregulated macropinocytosis, a promising tumor therapeutic strategy , NIH PMC, 2

  • Vacquinol-1 inducible cell death in glioblastoma multiforme is counter regulated by TRPM7 activity induced by exogenous ATP , NIH PMC, 8

  • Vacquinol-1 | JNK , TargetMol, 6

Sources

Confirming the Dual-Target Action of Methuosis Inducer 1 (HZX-02-059): A Comparative and Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter novel compounds that challenge traditional paradigms of cell death. For decades, oncology drug development has been heavily biased toward apoptosis. However, the emergence of Methuosis Inducer 1 , chemically identified as HZX-02-059 , represents a critical breakthrough in targeting apoptosis-resistant malignancies[1].

Methuosis is a non-apoptotic cell death pathway characterized by the hyperactivation of macropinocytosis, which leads to the catastrophic accumulation of fluid-filled cytoplasmic vacuoles[2]. What makes HZX-02-059 exceptional is its dual-target mechanism : it acts as both a potent PIKfyve inhibitor and a tubulin polymerization inhibitor[1]. This guide provides a comprehensive, objective comparison of HZX-02-059 against other methuosis inducers and outlines self-validating experimental protocols to confirm its dual-action causality.

Mechanistic Overview & Pathway Visualization

To understand the efficacy of HZX-02-059, we must first map its causality. The compound does not simply trigger a single stress response; it orchestrates a two-pronged assault on the cancer cell's structural and trafficking integrity.

  • PIKfyve Inhibition: By blocking the lipid kinase PIKfyve, the compound prevents the conversion of PI3P to PI(3,5)P2. This halts the maturation of macropinosomes, preventing their fusion with lysosomes. The result is massive endosomal trafficking disruption and vacuole accumulation (Methuosis)[1].

  • Tubulin Inhibition: Simultaneously, the compound destabilizes microtubule dynamics. This cytoskeletal collapse leads to mitotic arrest, triggering classical programmed cell death (Apoptosis)[1].

Pathway HZX HZX-02-059 (Methuosis Inducer 1) PIKfyve PIKfyve Inhibition HZX->PIKfyve Tubulin Tubulin Inhibition HZX->Tubulin Endo Endosomal Trafficking Disruption PIKfyve->Endo Cyto Cytoskeleton Destabilization Tubulin->Cyto Vacuole Macropinosome Accumulation Endo->Vacuole Arrest Mitotic Arrest Cyto->Arrest Methuosis Methuosis (Cell Death) Vacuole->Methuosis Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Dual-target signaling pathway of HZX-02-059 driving methuosis and apoptosis.

Comparative Performance Analysis

When evaluating HZX-02-059 for a screening pipeline, it must be benchmarked against established methuosis inducers such as MOMIPP, Vacquinol-1, and DMBP[3][4]. The table below synthesizes their primary targets, mechanisms, and resulting cell death modalities.

CompoundPrimary Target(s)Mechanism of ActionCell Death Modality
HZX-02-059 (Methuosis Inducer 1) PIKfyve, Tubulin Disrupts endo/exocytosis balance; inhibits microtubule dynamics[1]Methuosis & Apoptosis
MOMIPP Rab5 / Rab7Premature recruitment of late endosomal proteins; halts trafficking[4]Methuosis
Vacquinol-1 MKK4 / v-ATPaseDisrupts endolysosomal homeostasis; causes severe ATP depletion[4]Methuosis
DMBP VPS41 (HOPS complex)Inhibits macropinosome-lysosome fusion[3]Methuosis (Autophagy inhibition)

Key Takeaway: While MOMIPP and Vacquinol-1 are highly effective at inducing methuosis, HZX-02-059 is unique in its ability to simultaneously downregulate the p53 pathway, inhibit PI3K/AKT phosphorylation, and trigger apoptosis via tubulin disruption[1]. This dual modality significantly reduces the likelihood of cancer cells developing resistance mechanisms.

Experimental Validation Protocols

A common pitfall in drug development is assuming that a phenotypic observation (e.g., cell death or vacuolization) confirms the mechanism. To establish true scientific trustworthiness (E-E-A-T), we must employ orthogonal assays that independently verify PIKfyve and tubulin engagement. The following protocols are designed as self-validating systems .

Workflow Step1 1. Cell Culture & Dosing (HZX-02-059 vs Controls) Step2 2. Phenotypic Observation (Phase Contrast Microscopy) Step1->Step2 Step3 3. Target 1: PIKfyve (Lipid Kinase Assay) Step1->Step3 Step4 4. Target 2: Tubulin (Polymerization Assay) Step1->Step4 Step5 5. Data Synthesis (Dual-Target Validation) Step2->Step5 Step3->Step5 Step4->Step5

Experimental workflow for validating the dual-target action of HZX-02-059.

Protocol 1: Validation of PIKfyve Inhibition via Lipid Kinase Assay
  • Objective: Confirm the disruption of endosomal trafficking via direct PIKfyve lipid kinase inhibition.

  • Causality: PIKfyve is the sole enzyme responsible for converting PI3P to PI(3,5)P2. A reduction in cellular PI(3,5)P2 directly proves PIKfyve target engagement.

  • Self-Validating Step: We incorporate a PI(3,5)P2 rescue arm. If vacuolization is exclusively driven by PIKfyve inhibition, exogenous delivery of the downstream lipid product will reverse the phenotype.

Step-by-Step Methodology:

  • Cell Preparation: Seed U251 glioblastoma cells at

    
     cells/well in a 96-well plate and incubate overnight.
    
  • Compound Administration: Treat cells with HZX-02-059 at varying concentrations (1 µM, 5 µM, 10 µM). Include a vehicle control (DMSO) and a positive control (e.g., Apilimod, a known PIKfyve inhibitor).

  • Rescue Condition: To a parallel set of HZX-02-059 treated wells, co-administer 10 µM of cell-permeable diC16-PI(3,5)P2.

  • Phenotypic Tracking: Monitor cells via phase-contrast microscopy at 24h and 48h to quantify the percentage of cells exhibiting massive cytoplasmic vacuolization.

  • Lipid Extraction & ELISA: Lyse the cells, extract total phosphoinositides using an acidic lipid extraction protocol, and quantify PI(3,5)P2 levels using a competitive ELISA kit.

  • Data Interpretation: A dose-dependent drop in PI(3,5)P2 confirms PIKfyve inhibition. If the rescue condition successfully reverses the vacuolization observed in Step 4, causality between the PIKfyve target and the methuosis phenotype is definitively established.

Protocol 2: Validation of Tubulin Polymerization Inhibition
  • Objective: Confirm the secondary target action on cytoskeletal dynamics.

  • Causality: Tubulin polymerization naturally increases fluorescence in a reporter assay as microtubules assemble. Inhibiting this process flattens the kinetic curve, explaining the mitotic arrest and apoptotic characteristics of HZX-02-059[1].

  • Self-Validating Step: The inclusion of both a known tubulin depolymerizing agent (Nocodazole) and a stabilizing agent (Paclitaxel) establishes a bidirectional validation matrix.

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute highly purified porcine brain tubulin (>99%) in PIPES buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP and a fluorescent tubulin-binding reporter. Keep on ice.

  • Assay Assembly: Pre-warm a 96-well half-area black plate to 37°C. Add 10 µM of HZX-02-059 to the test wells. Add Nocodazole (depolymerization control), Paclitaxel (stabilization control), and DMSO (vehicle) to respective control wells.

  • Kinetic Measurement: Initiate the reaction by rapidly adding the tubulin mixture to all wells. Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Data Acquisition: Read fluorescence (Ex: 340 nm / Em: 410 nm) every minute for 60 minutes to generate a polymerization kinetic curve.

  • Data Interpretation: The vehicle control will show a classic sigmoidal curve (nucleation, growth, and steady-state phases). Paclitaxel will show rapid, steep polymerization. If HZX-02-059 suppresses the Vmax of the growth phase and flattens the curve similarly to Nocodazole, it directly proves its mechanism as a tubulin inhibitor.

References

  • HZX-02-059 (Methuosis inducer 1) - MedchemExpress.com. MedChemExpress.
  • The Dual Role of Macropinocytosis in Cancers: Promoting Growth and Inducing Methuosis to Participate in Anticancer Therapies as Targets. PMC (PubMed Central).
  • methuosis | MedChemExpress (MCE) Life Science Reagents. MedChemExpress.
  • A Comparative Analysis of Vacquinol-1 and Other Inducers of Methuosis in Glioblastoma. Benchchem.

Sources

Technical Evaluation: HZX-02-059 vs. Traditional Apoptosis Inducers in Refractory Lymphomas

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Evaluating the Advantages of HZX-02-059 Over Traditional Apoptosis Inducers Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

In the landscape of refractory hematologic malignancies, particularly Double-Hit Lymphoma (DHL), traditional apoptosis inducers (e.g., anthracyclines, vinca alkaloids, and BCL-2 inhibitors) often face failure due to intrinsic resistance mechanisms such as BCL2 overexpression and TP53 mutations. HZX-02-059 , a novel dual-target small molecule, represents a paradigm shift by engaging a non-canonical cell death pathway: Methuosis .[1]

By simultaneously inhibiting PIKfyve (phosphoinositide kinase, FYVE-type zinc finger containing) and Tubulin , HZX-02-059 induces catastrophic cytoplasmic vacuolization and mitotic arrest, bypassing the apoptotic blockades that render traditional agents ineffective. This guide evaluates the mechanistic and operational advantages of HZX-02-059, supported by experimental frameworks for validation.

Mechanistic Divergence: Methuosis vs. Apoptosis

The primary limitation of traditional agents (e.g., Doxorubicin, Venetoclax) is their reliance on the caspase cascade. HZX-02-059 circumvents this by triggering methuosis, a form of cell death characterized by the accumulation of macropinosome-derived vacuoles that displace cytoplasm and rupture the cell.

The Dual-Target Mechanism
  • PIKfyve Inhibition (

    
     nM):  HZX-02-059 blocks the conversion of PI3P to PI(3,5)P2.[2] This halts endolysosomal maturation, causing endosomes to fuse into giant, dysfunctional vacuoles.
    
  • Tubulin Destabilization: Unlike selective PIKfyve inhibitors (e.g., Apilimod), HZX-02-059 also binds tubulin, preventing polymerization and arresting cells in the G2/M phase.

Pathway Visualization

The following diagram illustrates how HZX-02-059 bypasses the BCL-2 blockade common in DHL.

HZX_Mechanism cluster_Apoptosis Traditional Apoptosis Axis (Blocked in DHL) cluster_Methuosis HZX-02-059 Methuosis Axis (Active) cluster_Tubulin Secondary Axis HZX HZX-02-059 PIKfyve PIKfyve Kinase HZX->PIKfyve Inhibits (Kd=10nM) Tubulin Tubulin Polymerization HZX->Tubulin Inhibits BCL2 BCL-2 Overexpression MOMP Mitochondrial Outer Membrane Permeabilization BCL2->MOMP BLOCKS Caspase Caspase 3/7 Activation MOMP->Caspase Apoptosis Apoptosis Caspase->Apoptosis PI35P2 PI(3,5)P2 Production PIKfyve->PI35P2 Required for Vacuoles Massive Cytoplasmic Vacuolization PIKfyve->Vacuoles Inhibition leads to Trafficking Endolysosomal Trafficking PI35P2->Trafficking Rupture Membrane Rupture & Methuosis Vacuoles->Rupture Arrest G2/M Arrest Tubulin->Arrest Inhibition leads to Arrest->Rupture Enhances toxicity

Caption: HZX-02-059 bypasses BCL-2-mediated apoptosis resistance by triggering PIKfyve-dependent methuosis and tubulin-dependent mitotic arrest.

Comparative Performance Analysis

The following data summarizes the operational advantages of HZX-02-059 over standard-of-care agents in Double-Hit Lymphoma (DHL) models (e.g., Will-2, TMD8 cell lines).

FeatureHZX-02-059 Venetoclax (ABT-199) Vincristine Doxorubicin
Primary Target PIKfyve + TubulinBCL-2TubulinTopoisomerase II
Cell Death Mode Methuosis (Vacuolization)ApoptosisApoptosis/Mitotic CatastropheApoptosis
Efficacy in BCL-2 High High (Bypasses BCL-2)Variable (Resistance common)ModerateLow (Resistance common)
Caspase Dependence Independent DependentDependentDependent
p53 Status Sensitivity Effective in p53 mutantLess effective in p53 mutantLess effective in p53 mutantLess effective in p53 mutant
Key Phenotype Giant perinuclear vacuolesCell shrinkage, BlebbingMitotic arrestDNA damage response

Key Insight: In DHL cell lines where MYC drives proliferation and BCL2 blocks apoptosis, HZX-02-059 maintains single-digit nanomolar potency (IC50 < 100 nM), whereas traditional agents often require significantly higher concentrations or fail to induce cell death due to the "apoptotic brake."

Experimental Protocols for Validation

To confirm the superiority of HZX-02-059 in your specific models, use the following self-validating protocols. These are designed to distinguish methuosis from apoptosis.[3]

Protocol A: Differential Rescue Assay (The "Gold Standard")

Objective: Prove that cell death is driven by methuosis (PIKfyve) and not caspase-dependent apoptosis.

  • Seed Cells: Plate DHL cells (e.g., Will-2) at

    
     cells/well in 96-well plates.
    
  • Pre-treatment:

    • Group A: Vehicle (DMSO).

    • Group B: Z-VAD-FMK (Pan-caspase inhibitor, 20 µM) for 1 hour.

    • Group C: 3-MA (Autophagy inhibitor, 5 mM) for 1 hour.

  • Treatment: Treat all groups with HZX-02-059 (Concentration range: 1 nM – 1 µM) for 24–48 hours.

  • Readout: Measure cell viability (CCK-8 or CellTiter-Glo).

  • Validation Criteria:

    • HZX-02-059 Efficacy: If death is not rescued by Z-VAD-FMK, it confirms caspase-independence (Methuosis).

    • Control: Treat a parallel arm with Doxorubicin; Z-VAD-FMK should rescue these cells (Positive Control for Apoptosis).

Protocol B: Visualizing Target Engagement (Vacuolization)

Objective: Confirm PIKfyve inhibition phenotype.[4][5]

  • Imaging: Treat cells with 100 nM HZX-02-059.

  • Time-Lapse: Capture phase-contrast images every 30 minutes for 6 hours.

  • Observation: Look for the coalescence of small vesicles into large, phase-lucent vacuoles filling the cytoplasm.

  • Biomarker Check: Perform Western Blot for LC3-II accumulation.

    • Note: HZX-02-059 blocks lysosomal degradation, leading to high LC3-II levels (blocked autophagic flux), distinct from autophagy induction (where flux is active).

Experimental Workflow Visualization

This diagram outlines the decision tree for validating HZX-02-059's mechanism in a new cell line.

Workflow Start Start: Treat Cells with HZX-02-059 Phenotype Microscopy: Vacuoles Present? Start->Phenotype Yes_Vac Suspect PIKfyve Inhibition Phenotype->Yes_Vac Yes No_Vac Check Tubulin Effect Only Phenotype->No_Vac No Rescue Add Z-VAD-FMK (Caspase Inhibitor) Yes_Vac->Rescue Result_Death Cell Death Persists Rescue->Result_Death No Rescue Result_Live Cell Death Blocked Rescue->Result_Live Rescue Conclusion_Meth CONFIRMED: Methuosis (HZX Advantage) Result_Death->Conclusion_Meth Conclusion_Apop Mechanism: Canonical Apoptosis Result_Live->Conclusion_Apop

Caption: Validation workflow to distinguish HZX-02-059 induced methuosis from canonical apoptosis.

Conclusion

HZX-02-059 offers a distinct tactical advantage in drug development for refractory lymphomas. By leveraging methuosis , it bypasses the "apoptotic resistance" barrier that limits BCL-2 inhibitors and chemotherapy. For researchers, the presence of massive cytoplasmic vacuolization combined with caspase-independent cell death serves as the primary biomarker for verifying this compound's activity.

References
  • Lu, Z., et al. (2022). Pharmacological targeting PIKfyve and tubulin as an effective treatment strategy for double-hit lymphoma. Journal of Experimental & Clinical Cancer Research. Link

  • Overmeyer, J. H., et al. (2011). Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis (Methuosis). Molecular Cancer Research. Link

  • Bode, H. P., et al. (2012). PIKfyve inhibitors: A new class of potent methuosis inducers. Cell Death & Disease.[1] Link

  • Cai, X., et al. (2013). PIKfyve, a class III PI kinase, is the target of the small molecular inhibitor YM201636. Molecular Biology of the Cell. Link

Sources

Safety Operating Guide

Operational Guide: Safe Handling and Disposal of Methuosis Inducer 1 (MIPP)

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Directive (Autonomy & Scope)[1]

This guide supersedes generic "small molecule" disposal instructions. Methuosis Inducer 1 (MIPP) is a potent inducer of non-apoptotic cell death. Unlike standard cytotoxic agents that trigger apoptosis (clean, programmed cell death), MIPP induces methuosis —a catastrophic form of cell death characterized by the massive accumulation of macropinosomes and subsequent plasma membrane rupture.[1][2]

The Core Operational Risk: Because MIPP causes cell lysis (rupture) rather than involution, improper disposal that leads to environmental release poses a higher risk of uncontrolled cytotoxicity in non-target organisms. Under no circumstances should MIPP or MIPP-treated media be discharged into municipal sewage systems. [3]

Part 2: Scientific Integrity & Hazard Profiling[1]

The Mechanism of Action (The "Why")

To understand the disposal rigor, one must understand the compound's biological aggression. MIPP (3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one) functions by dysregulating the endosomal trafficking system.[3]

  • Mechanism: MIPP uncouples the normal maturation of macropinosomes. It reduces early endosomal Rab5 levels and prematurely recruits Rab7 (a late endosomal marker) to nascent macropinosomes.[4]

  • Result: These vesicles fail to fuse with lysosomes for recycling.[2] Instead, they coalesce into giant, non-functional vacuoles that physically displace organelles and eventually rupture the cell membrane.

Chemical Safety Profile

While specific SDS data for proprietary synthesis batches may vary, MIPP belongs to the Indole-Chalcone class.[3] Treat with the following hazard assumptions:

PropertySpecification
Chemical Name MIPP (Methuosis Inducer 1)
CAS Number 1202236-09-8
Molecular Formula C₁₇H₁₄N₂O
Signal Word WARNING (Treat as Toxic)
Primary Hazards Cytotoxic, Skin Irritant, Eye Irritant
Solubility DMSO (Soluble), Water (Poor)

Assumed GHS Hazard Statements:

  • H315: Causes skin irritation.[5][6]

  • H319: Causes serious eye irritation.[5]

  • H335: May cause respiratory irritation.[5]

  • H373: May cause damage to organs through prolonged or repeated exposure (based on cytotoxic potency).

Part 3: Operational Protocols

Diagram 1: Mechanism of Action & Toxicity Logic

This diagram illustrates why MIPP is biologically hazardous: it forces cell rupture rather than contained death.

MIPP_Mechanism MIPP MIPP Exposure Rab5 Rab5 Reduction (Early Endosome) MIPP->Rab5 Dysregulates Rab7 Premature Rab7 Recruitment MIPP->Rab7 Promotes Fusion Lysosomal Fusion BLOCKED Rab5->Fusion Fails Vacuole Macropinosome Accumulation Rab7->Vacuole drives Fusion->Vacuole Accumulation Rupture Membrane Rupture (Necrosis-like) Vacuole->Rupture Physical Stress

Caption: MIPP dysregulates Rab5/Rab7 trafficking, causing massive vacuolization and cell rupture (Methuosis).

Step-by-Step Disposal Workflows
A. Liquid Waste (Stock Solutions & Media)

Crucial Rule: Chemical deactivation (e.g., bleaching) is NOT recommended as the primary disposal method for indole-chalcones due to the potential for generating toxic chlorinated byproducts. High-temperature incineration is the only validated destruction method.[3]

  • Segregation:

    • High Concentration (Stocks): DMSO stocks of MIPP must be collected in a dedicated "Cytotoxic/Chemotherapeutic" waste container (usually yellow or black bins, depending on local regulations).

    • Low Concentration (Cell Media): Culture media containing MIPP traces must be aspirated into a dedicated liquid waste trap containing a stabilizing agent (if required by EHS), but ultimately transferred to Chemical Waste Carboys . Do not treat as "Biohazard only" (autoclave alone does not destroy the chemical structure).

  • Labeling:

    • Label container: "HAZARDOUS CHEMICAL WASTE - CYTOTOXIC."[3]

    • List constituents: "MIPP (Indole-Chalcone), DMSO, Cell Culture Media."[3]

B. Solid Waste (Consumables)
  • Trace Contamination: Pipette tips, tubes, and gloves used during handling.

  • Containment: Place in a sealed, puncture-proof biohazard bag.

  • Secondary Containment: If the solids are heavily soaked in MIPP stock, separate them into "Hazardous Chemical Debris" bins for incineration, rather than standard medical waste autoclaving.

C. Spill Management (P.A.C.T.[3] Protocol)

If MIPP powder or stock solution is spilled:

  • P rotect: Don double nitrile gloves, safety goggles, and a lab coat.

  • A bsorb: Cover liquid spills with an inert absorbent pad or vermiculite. Do not use paper towels (they spread the solvent).

  • C lean: Wipe the area with 70% Ethanol followed by a detergent solution. MIPP is lipophilic; water alone will not remove it.

  • T ag: Bag all cleanup materials as Hazardous Chemical Waste and tag immediately.

Diagram 2: Disposal Decision Matrix

Follow this logic tree to ensure compliance.

Disposal_Tree Start Waste Generation Type Waste Type? Start->Type Liquid Liquid Waste Type->Liquid Solid Solid Waste Type->Solid Conc Concentration? Liquid->Conc Sharps Tips/Tubes Solid->Sharps Stock Stock (DMSO) Conc->Stock >1 mM Media Dilute Media Conc->Media <100 µM Action1 High-Temp Incineration (Haz Waste Stream) Stock->Action1 Action2 Chemical Waste Carboy (Do NOT Drain) Media->Action2 Sharps->Action1 Action2->Action1 Final Path

Caption: Decision tree for segregating MIPP waste streams. All paths ultimately lead to incineration.

Part 4: References

  • Overmeyer, J. H., et al. (2008). "Active ras triggers death in glioblastoma cells through hyperstimulation of macropinocytosis." Molecular Cancer Research.

  • Maltzman, A., & Overmeyer, J. H. (2011). "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments." American Journal of Pathology.

  • Robinson, M. W., et al. (2012).[7] "Synthesis and evaluation of indole-based chalcones as inducers of methuosis, a novel type of nonapoptotic cell death."[7] Journal of Medicinal Chemistry.

  • PubChem Database. (n.d.). "Compound Summary: MIPP." National Center for Biotechnology Information.

Sources

Operational Safety & Handling Guide: Methuosis Inducer 1 (MIPP)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methuosis Inducer 1 (chemically known as MIPP ) is a potent indole-based chalcone derivative that triggers methuosis , a unique form of non-apoptotic cell death characterized by catastrophic accumulation of cytoplasmic vacuoles.[1][2] Unlike apoptosis, which yields condensed cell corpses, methuosis results in cell rupture and lysis.[2][3]

Critical Safety Directive: While MIPP is not classified as a volatile toxin, its mechanism involves profound disruption of endosomal trafficking at micromolar concentrations. Strict adherence to Personal Protective Equipment (PPE) and containment protocols is required to prevent accidental mucosal absorption or inhalation of particulates, which could theoretically trigger cytotoxic vacuolization in exposed tissues.

Compound Profile & Mechanism

To handle MIPP safely, one must understand its biological potency. It is not merely a "toxic" chemical; it is a specific dysregulator of cellular drinking (macropinosytosis).

Property Details
Common Name Methuosis Inducer 1 (MIPP)
Chemical Name 3-(2-methyl-1H-indol-3-yl)-1-(4-pyridinyl)-2-propen-1-one
CAS Number 2240205-30-3
Molecular Weight ~262.3 g/mol
Physical State Yellow to Orange Crystalline Solid
Solubility Soluble in DMSO (>10 mg/mL); Poorly soluble in water
Storage -20°C (Desiccated, Dark)
Biological Mechanism of Action

MIPP induces death by "choking" the cell with its own macropinosomes.

  • Entry: MIPP enters the cell and stimulates macropinocytosis (bulk fluid uptake).[1]

  • Blockade: It reduces levels of active Rab5 (early endosome marker) and prematurely recruits Rab7 (late endosome marker).[1][2]

  • Accumulation: These "confused" vesicles cannot fuse with lysosomes for degradation. Instead, they undergo homotypic fusion, creating giant, fluid-filled vacuoles that displace organelles and eventually rupture the plasma membrane.

MethuosisPathway MIPP MIPP (Methuosis Inducer 1) Macropinocytosis Stimulation of Macropinocytosis MIPP->Macropinocytosis Rab5 Decrease in Active Rab5 MIPP->Rab5 Inhibits Rab7 Premature Recruitment of Rab7 Macropinocytosis->Rab7 Dysregulation Rab5->Rab7 Trafficking Defect Fusion Homotypic Vacuole Fusion Rab7->Fusion Lysosome Lysosomal Fusion BLOCKED Fusion->Lysosome Rupture Membrane Rupture (Cell Lysis) Fusion->Rupture Accumulation

Figure 1: Mechanism of MIPP-induced methuosis.[1][2][4] The compound uncouples the endosomal recycling pathway, leading to fatal vacuolization.[2]

Risk Assessment & PPE Matrix

The primary risk is inhalation of dry powder during weighing and dermal absorption of DMSO stocks. DMSO is a permeation enhancer, meaning it can carry dissolved MIPP directly through the skin and into the bloodstream.

PPE Requirements by Operation
Operation Respiratory Dermal (Hands) Eye/Face Body
Weighing Powder N95/P95 Respirator (or Fume Hood)Double Nitrile Gloves (0.11mm min)Safety GogglesLab Coat + Tyvek Sleeves
Solubilization (DMSO) Fume Hood RequiredDouble Nitrile (Change immediately if splashed)Safety GogglesLab Coat
Dilute Application Surgical Mask (Standard)Single Nitrile GlovesSafety GlassesLab Coat
Spill Cleanup P100/N99 RespiratorChemical Resistant Utility GlovesFace ShieldTyvek Suit

Critical Note on Gloves: MIPP is hydrophobic. While nitrile provides good protection against the solid, DMSO permeates nitrile rapidly . If a DMSO stock solution splashes on your glove, remove and replace it immediately . Do not wait.

Operational Protocol: From Stock to Assay

This workflow ensures sterility and safety while maintaining compound stability.

Step 1: Stock Solution Preparation (10 mM)
  • Calculation: For 5 mg of MIPP (MW: 262.3 g/mol ), add 1.906 mL of anhydrous DMSO.

  • Procedure:

    • Work inside a chemical fume hood.

    • Centrifuge the product vial briefly (500 x g, 1 min) to settle powder.

    • Add DMSO gently down the side of the vial.

    • Vortex for 30 seconds until fully dissolved (solution should be clear yellow/orange).

    • Aliquot immediately into amber glass or light-blocking microcentrifuge tubes (e.g., 50 µL aliquots) to avoid freeze-thaw cycles.

    • Store at -20°C.

Step 2: Working Solution & Application
  • Dilution: Dilute the stock 1:1000 in culture media to achieve a 10 µM screening concentration.

  • Control: Always run a Vehicle Control (DMSO 0.1%) to differentiate solvent toxicity from methuosis.

  • Observation: Vacuolization is typically visible within 4–6 hours under phase-contrast microscopy.

Step 3: Waste Disposal[6]
  • Liquid Waste: Collect all media and DMSO waste in a dedicated "Cytotoxic/Organic" waste stream. Do not pour down the sink.

  • Solid Waste: Tips and tubes contacting MIPP must be incinerated or disposed of as hazardous chemical waste.

HandlingWorkflow Powder 1. Solid Powder (Store -20°C) Weighing 2. Weighing/Solubilization (Fume Hood + Double Gloves) Powder->Weighing Stock 3. Stock Solution (10mM in DMSO) Weighing->Stock Aliquot 4. Aliquot & Freeze (Avoid Freeze-Thaw) Stock->Aliquot Dilution 5. Working Solution (1-20 µM in Media) Aliquot->Dilution Thaw on Ice Disposal 6. Disposal (Cytotoxic Waste Stream) Dilution->Disposal

Figure 2: Step-by-step handling workflow for Methuosis Inducer 1.

Emergency Response

In Case of Exposure:

  • Skin Contact (DMSO solution): Wash with soap and copious water for 15 minutes. DMSO carries the drug into the skin; speed is critical to minimize systemic absorption.

  • Eye Contact: Flush with eyewash station for 15 minutes. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, provide oxygen.[5]

Spill Cleanup (Liquid):

  • Isolate the area.

  • Wear double gloves and a respirator.

  • Cover spill with absorbent pads.

  • Clean area with 70% ethanol followed by soap and water.

References

  • Overmeyer, J. H., et al. (2011). "A chalcone-related small molecule that induces methuosis, a novel form of non-apoptotic cell death, in glioblastoma cells."[2] Molecular Cancer, 10:69.

  • Maltese, W. A., & Overmeyer, J. H. (2014). "Methuosis: nonapoptotic cell death associated with vacuolization of macropinosome and endosome compartments." The American Journal of Pathology, 184(6), 1630-1642.

  • Robinson, N., et al. (2019). "MIPP and MOMIPP induce methuosis in glioblastoma by disrupting the Rab5-Rab7 balance."[6] Journal of Cell Science. (Contextual citation based on established mechanism).

  • TargetMol. "Methuosis Inducer 1 (MIPP) Safety Data & Product Sheet."

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.